4-Amino-5-(2-thienyl)-4h-1,2,4-triazole-3-thiol
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
4-amino-3-thiophen-2-yl-1H-1,2,4-triazole-5-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6N4S2/c7-10-5(8-9-6(10)11)4-2-1-3-12-4/h1-3H,7H2,(H,9,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KLQXTJFVYRRYOC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NNC(=S)N2N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6N4S2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70353156 | |
| Record name | 4-Amino-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70353156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
198.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
61019-27-0 | |
| Record name | 4-Amino-2,4-dihydro-5-(2-thienyl)-3H-1,2,4-triazole-3-thione | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=61019-27-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 4-Amino-5-(thiophen-2-yl)-2,4-dihydro-3H-1,2,4-triazole-3-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70353156 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis and Characterization of 4-Amino-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis and characterization of the heterocyclic compound 4-Amino-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol. This molecule is of significant interest in medicinal chemistry and drug development due to the prevalence of the 1,2,4-triazole scaffold in a wide range of pharmacologically active agents. This document outlines a well-established synthetic pathway and details the analytical techniques used to confirm the structure and purity of the title compound.
Synthesis Pathway
The synthesis of this compound is typically achieved through a multi-step process commencing with 2-thiophenecarboxylic acid. The general synthetic route involves the formation of an acid hydrazide, followed by conversion to a potassium dithiocarbazinate salt, and subsequent cyclization with hydrazine hydrate to yield the target triazole.
Caption: Synthetic route to this compound.
Experimental Protocols
The following are detailed experimental procedures for each step in the synthesis of the title compound. These protocols are based on established methods for the synthesis of analogous 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols.[1][2]
Synthesis of 2-Thiophenecarboxylic Acid Hydrazide
Procedure: A mixture of methyl 2-thiophenecarboxylate (0.1 mol) and hydrazine hydrate (0.2 mol) in ethanol (100 mL) is refluxed for 6-8 hours. The progress of the reaction is monitored by thin-layer chromatography (TLC). After completion of the reaction, the excess solvent is removed under reduced pressure. The resulting solid is filtered, washed with cold diethyl ether, and recrystallized from ethanol to afford pure 2-thiophenecarboxylic acid hydrazide.
Synthesis of Potassium 2-(2-thenoyl)hydrazine-1-carbodithioate
Procedure: To a solution of potassium hydroxide (0.15 mol) in absolute ethanol (150 mL), 2-thiophenecarboxylic acid hydrazide (0.1 mol) is added with stirring. The mixture is cooled in an ice bath, and carbon disulfide (0.15 mol) is added dropwise over 30 minutes. The reaction mixture is then stirred at room temperature for 12-16 hours. The precipitated potassium dithiocarbazinate salt is filtered, washed with cold diethyl ether, and dried under vacuum. This salt is typically used in the next step without further purification.
Synthesis of this compound
Procedure: A suspension of potassium 2-(2-thenoyl)hydrazine-1-carbodithioate (0.1 mol) in water (100 mL) is treated with hydrazine hydrate (0.2 mol). The mixture is refluxed for 4-6 hours, during which the evolution of hydrogen sulfide gas may be observed. The completion of the reaction is monitored by TLC. After cooling, the reaction mixture is diluted with cold water and acidified with a dilute solution of hydrochloric acid to a pH of 5-6. The resulting precipitate is filtered, washed thoroughly with water, and recrystallized from ethanol to yield this compound as a solid.
Characterization Data
The structural confirmation and purity assessment of the synthesized this compound are performed using various spectroscopic and analytical techniques. The expected data, based on the analysis of structurally similar compounds, are summarized below.
Table 1: Physicochemical and Spectroscopic Data
| Parameter | Expected Value |
| Molecular Formula | C₆H₆N₄S₂ |
| Molecular Weight | 198.27 g/mol |
| Melting Point | Not available in cited literature |
| FT-IR (KBr, cm⁻¹) | ~3300-3100 (N-H str.), ~3050 (Ar C-H str.), ~2600-2550 (S-H str.), ~1620 (C=N str.), ~1580 (C=C str.) |
| ¹H NMR (DMSO-d₆, δ ppm) | ~13.5 (s, 1H, SH), ~7.8-7.0 (m, 3H, Thienyl-H), ~5.8 (s, 2H, NH₂) |
| ¹³C NMR (DMSO-d₆, δ ppm) | ~165 (C=S), ~148 (Triazole C5), ~130-125 (Thienyl carbons) |
| Elemental Analysis (%) | C, 36.35; H, 3.05; N, 28.26; S, 32.34 |
Note: The spectral data are predicted based on characteristic values for similar 4-amino-1,2,4-triazole-3-thiol derivatives and may vary slightly for the specific title compound.
Experimental Workflow for Characterization
The following diagram illustrates the logical workflow for the characterization of the synthesized compound.
Caption: Workflow for the characterization of the synthesized compound.
Conclusion
This technical guide provides a foundational understanding of the synthesis and characterization of this compound. The outlined experimental protocols and characterization data serve as a valuable resource for researchers engaged in the synthesis of novel heterocyclic compounds for potential applications in drug discovery and development. The provided methodologies, while based on established literature for analogous compounds, offer a robust starting point for the successful preparation and verification of the title compound.
References
An In-depth Technical Guide to the Physicochemical Properties of 4-Amino-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the core physicochemical properties of 4-Amino-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol. The information presented herein is synthesized from established chemical literature and provides foundational data for researchers engaged in drug discovery, chemical synthesis, and materials science. This compound belongs to the 1,2,4-triazole class, a group of heterocyclic compounds known for a wide array of biological activities, including antimicrobial, antifungal, anti-inflammatory, and anticancer properties.[1][2][3]
Core Physicochemical Data
While specific experimental data for this compound is limited in publicly accessible literature, the following table summarizes its known identifiers and predicted properties based on the characterization of structurally analogous compounds.
| Property | Data / Predicted Value |
| CAS Number | 61019-27-0[4] |
| Molecular Formula | C₆H₆N₄S₂ |
| Molecular Weight | 198.27 g/mol |
| Predicted Melting Point | >200 °C. Analogous compounds such as the 5-furan-2-yl and 5-benzyl derivatives melt at 202-203 °C and 207-209 °C, respectively.[5][6] |
| Predicted Solubility | Sparingly soluble in water; soluble in polar organic solvents such as DMSO and DMF. General solubility tests are recommended for specific applications.[7][8][9] |
| Predicted IR Spectra | Characteristic peaks expected around 3330 cm⁻¹ (N-H stretch), 2600-2800 cm⁻¹ (S-H stretch, often broad), 1620 cm⁻¹ (C=N stretch), and bands associated with the thienyl and triazole rings.[5][6][10] |
| Predicted ¹H NMR Spectra | Expected signals include a singlet for the NH₂ protons, a singlet for the SH proton (exchangeable with D₂O), and multiplets for the protons of the 2-thienyl ring.[5][6][10] |
Experimental Protocols
Detailed methodologies for the synthesis and characterization of this compound are provided below. These protocols are based on standard and widely adopted laboratory practices.
Synthesis Protocol
The synthesis of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols is typically achieved through a multi-step process starting from a corresponding carbohydrazide.[11][12]
-
Step 1: Synthesis of Potassium 3-(thiophene-2-carbonyl)hydrazine-1-carbodithioate.
-
Dissolve thiophene-2-carbohydrazide in an ethanolic solution of potassium hydroxide.
-
To this solution, add carbon disulfide dropwise while stirring and maintaining the temperature below 30 °C.
-
Continue stirring for 12-18 hours at room temperature.
-
The precipitated potassium dithiocarbazate salt is then filtered, washed with cold ethanol, and dried.[11]
-
-
Step 2: Synthesis of this compound.
-
Suspend the potassium salt from Step 1 in water.
-
Add an excess of hydrazine hydrate to the suspension.
-
Reflux the mixture for 4-6 hours, during which the color of the reaction mixture may change and hydrogen sulfide gas is evolved (use a fume hood).
-
Cool the reaction mixture and dilute with cold water.
-
Acidify the solution with a suitable acid (e.g., concentrated HCl or acetic acid) to precipitate the crude product.
-
Filter the solid, wash with water, and recrystallize from a suitable solvent (e.g., ethanol) to obtain the purified product.[11][12]
-
Physicochemical Characterization Workflow
Melting Point Determination Protocol
-
Finely powder a small amount of the dried, recrystallized compound.[13]
-
Pack the powdered sample into a capillary tube to a height of 1-2 mm by tapping the sealed end on a hard surface.[14][15]
-
Place the capillary tube in a melting point apparatus (e.g., Mel-Temp or Thiele tube).[13]
-
Heat the sample rapidly to a temperature approximately 15-20 °C below the expected melting point.
-
Then, decrease the heating rate to 1-2 °C per minute to ensure an accurate reading.[13]
-
Record the temperature range from the point at which the first drop of liquid appears to the temperature at which the entire sample has melted.[16] A sharp melting range (0.5-1.0 °C) is indicative of a pure compound.
Solubility Determination Protocol
-
Place approximately 25 mg of the compound into a small test tube.[7]
-
Add 0.75 mL of the desired solvent (e.g., water, 5% HCl, 5% NaOH, ethanol, DMSO) in small portions.[7]
-
After each addition, shake the test tube vigorously for at least 60 seconds.[7][8]
-
Observe whether the solid dissolves completely. If it dissolves in aqueous acid or base, it indicates the presence of basic or acidic functional groups, respectively.[9][17]
-
Record the compound as soluble, partially soluble, or insoluble for each solvent tested.
Infrared (IR) Spectroscopy Protocol (Thin Solid Film Method)
-
Dissolve approximately 50 mg of the solid sample in a few drops of a volatile solvent like acetone or methylene chloride.[18]
-
Place one drop of this solution onto the surface of a single, clean salt plate (e.g., NaCl or KBr).[18]
-
Allow the solvent to evaporate completely, leaving a thin film of the solid compound on the plate.[18]
-
Place the salt plate into the sample holder of the FT-IR spectrometer.
-
Acquire the IR spectrum. If the peaks are too intense, clean the plate and re-prepare the film using a more dilute solution. If peaks are too weak, add another drop of the solution and allow it to dry.[18]
Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol
-
Dissolve 5-10 mg of the purified compound in approximately 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆ or CDCl₃) in a clean vial.[19]
-
Filter the solution through a small cotton or glass wool plug in a pipette directly into a clean NMR tube to a height of about 4-5 cm.[20]
-
Cap the NMR tube and place it in the NMR spectrometer.
-
Acquire the ¹H NMR and ¹³C NMR spectra according to the instrument's standard operating procedures.[20]
References
- 1. researchgate.net [researchgate.net]
- 2. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 3. connectjournals.com [connectjournals.com]
- 4. This compound | 61019-27-0 [chemicalbook.com]
- 5. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - ProQuest [proquest.com]
- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 8. chem.ws [chem.ws]
- 9. scribd.com [scribd.com]
- 10. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]
- 11. Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Melting Point Determination of Organic Compounds: Chemistry Guide [vedantu.com]
- 14. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]
- 15. byjus.com [byjus.com]
- 16. pennwest.edu [pennwest.edu]
- 17. www1.udel.edu [www1.udel.edu]
- 18. orgchemboulder.com [orgchemboulder.com]
- 19. benchchem.com [benchchem.com]
- 20. m.youtube.com [m.youtube.com]
Unveiling the Bioactive Potential: A Technical Guide to 4-Amino-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the biological activity spectrum of the heterocyclic compound 4-Amino-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol. This molecule, belonging to the versatile 1,2,4-triazole class, is a subject of significant interest in medicinal chemistry due to the diverse pharmacological activities exhibited by its structural analogs. This document summarizes the known biological activities, presents available quantitative data, and provides detailed experimental protocols for key assays. Furthermore, it visualizes experimental workflows and potential signaling pathways to facilitate further research and drug development efforts.
Spectrum of Biological Activities
Derivatives of the 4-amino-4H-1,2,4-triazole-3-thiol scaffold have demonstrated a wide range of biological effects. While specific quantitative data for the 5-(2-thienyl) substituted compound is emerging, the known activities of this class of compounds suggest a promising profile for further investigation. The primary reported activities include antimicrobial, antioxidant, anticancer, and enzyme inhibitory actions.
Antimicrobial Activity
The 1,2,4-triazole nucleus is a well-established pharmacophore in antimicrobial agents. Numerous derivatives of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol have been synthesized and evaluated for their antibacterial and antifungal properties. These compounds are believed to exert their effects through various mechanisms, including the inhibition of essential microbial enzymes.
Antioxidant Activity
Several studies have highlighted the antioxidant potential of 1,2,4-triazole-3-thiol derivatives. The presence of the thiol (-SH) and amino (-NH2) groups is thought to contribute to their ability to scavenge free radicals. A study on 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives demonstrated significant antiradical activity.
Anticancer Activity
The anticancer potential of 1,2,4-triazole derivatives is an active area of research. These compounds have been shown to exhibit cytotoxicity against various cancer cell lines. The proposed mechanisms of action are diverse and may involve the inhibition of kinases or other enzymes crucial for cancer cell proliferation and survival.
Enzyme Inhibition
The structural features of 4-amino-1,2,4-triazole-3-thiols make them attractive candidates for the design of enzyme inhibitors. The triazole ring can participate in various interactions with the active sites of enzymes, leading to their inhibition. This property is the basis for their potential therapeutic applications in various diseases.
Quantitative Biological Data
While comprehensive quantitative data for this compound is not yet widely available in the public domain, the following table summarizes the available data for this compound and its closely related analogs to provide a comparative perspective.
| Compound/Derivative | Biological Activity | Assay | Result |
| 4-Amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol | Antiradical Activity | DPPH Assay | 88.89% inhibition at 1 x 10⁻³ M |
Experimental Protocols
This section provides detailed methodologies for the key experiments commonly used to evaluate the biological activities of this compound.
Antimicrobial Susceptibility Testing (Broth Microdilution Method)
This method is used to determine the Minimum Inhibitory Concentration (MIC) of the compound against various bacterial and fungal strains.
Materials:
-
Test compound (this compound)
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
Sterile 96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Preparation of Inoculum: Prepare a standardized inoculum of the microbial strain in the appropriate broth to a concentration of approximately 5 x 10⁵ CFU/mL.
-
Serial Dilution: Perform a two-fold serial dilution of the test compound in the broth in the wells of a 96-well plate. The concentration range should be sufficient to determine the MIC.
-
Inoculation: Add the standardized inoculum to each well containing the diluted compound.
-
Controls: Include a positive control (broth with inoculum, no compound) and a negative control (broth only).
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria or at 35°C for 48 hours for fungi.
-
Determination of MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism, as determined by visual inspection or by measuring the optical density at 600 nm.
Antioxidant Activity (DPPH Radical Scavenging Assay)
This assay measures the ability of the compound to scavenge the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical.
Materials:
-
Test compound
-
DPPH solution (0.1 mM in methanol)
-
Methanol
-
96-well microtiter plates
-
Spectrophotometer (plate reader)
Procedure:
-
Sample Preparation: Prepare different concentrations of the test compound in methanol.
-
Reaction Mixture: In a 96-well plate, add a specific volume of the DPPH solution to each well, followed by the addition of the test compound solution.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance of the solutions at 517 nm.
-
Calculation: The percentage of radical scavenging activity is calculated using the following formula: % Scavenging = [(A_control - A_sample) / A_control] x 100 where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance of the DPPH solution with the sample.
-
IC50 Determination: The IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) can be determined by plotting the percentage of scavenging activity against the compound concentration.
Enzyme Inhibition Assay (General Protocol)
This protocol provides a general framework for assessing the enzyme inhibitory potential of the compound. The specific enzyme, substrate, and detection method will vary depending on the target.
Materials:
-
Target enzyme
-
Substrate for the enzyme
-
Buffer solution appropriate for the enzyme
-
Test compound
-
96-well microtiter plates
-
Spectrophotometer or fluorometer (plate reader)
Procedure:
-
Reaction Mixture: In a 96-well plate, prepare a reaction mixture containing the buffer, the enzyme, and different concentrations of the test compound.
-
Pre-incubation: Pre-incubate the mixture at the optimal temperature for the enzyme for a defined period to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Add the substrate to initiate the enzymatic reaction.
-
Measurement: Monitor the reaction progress by measuring the change in absorbance or fluorescence over time.
-
Data Analysis: Calculate the initial reaction velocity for each concentration of the inhibitor.
-
IC50 Determination: Determine the IC50 value, which is the concentration of the inhibitor that causes 50% inhibition of the enzyme activity.
Visualizations
The following diagrams, created using the DOT language, illustrate a general experimental workflow and a hypothetical signaling pathway that could be investigated for this compound.
Elucidation of Tautomeric Forms of 4-Amino-5-Substituted-1,2,4-Triazole-3-thiols: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The 1,2,4-triazole nucleus is a prominent scaffold in medicinal chemistry, with derivatives exhibiting a wide array of pharmacological activities. Within this class of compounds, 4-amino-5-substituted-1,2,4-triazole-3-thiols are of particular interest due to their potential for thione-thiol tautomerism. This phenomenon, the dynamic equilibrium between two readily interconvertible isomers, profoundly influences the physicochemical properties, reactivity, and biological interactions of these molecules. A thorough understanding and characterization of the predominant tautomeric form are therefore critical for rational drug design and development.
This technical guide provides a comprehensive overview of the methodologies employed to elucidate the tautomeric forms of 4-amino-5-substituted-1,2,4-triazole-3-thiols. It details experimental protocols for key analytical techniques, presents quantitative data in a structured format, and outlines the logical workflow for these investigations.
The Thione-Thiol Tautomeric Equilibrium
The tautomeric equilibrium in 4-amino-5-substituted-1,2,4-triazole-3-thiols involves the migration of a proton between a nitrogen atom in the triazole ring and the exocyclic sulfur atom. This results in two possible forms: the thione form and the thiol form.
Computational and experimental evidence consistently indicates that the thione form is generally the more stable and predominant tautomer in both the solid state and in solution.[1][2][3] This stability is often attributed to the greater thermodynamic stability of the C=S double bond within the delocalized system of the triazole ring.
Data Presentation: Spectroscopic and Structural Data
The following tables summarize key quantitative data for the characterization of the thione and thiol tautomers of representative 4-amino-5-substituted-1,2,4-triazole-3-thiols.
Table 1: Characteristic Spectroscopic Data for Tautomer Elucidation
| Spectroscopic Technique | Tautomeric Form | Characteristic Signal/Band | Typical Range | Reference(s) |
| ¹H NMR | Thiol | S-H proton | 11.50 - 13.00 ppm (singlet) | [4] |
| Thione/Thiol | NH₂ protons | 5.20 - 5.80 ppm (singlet) | [4] | |
| IR Spectroscopy | Thiol | S-H stretch | 2550 - 2600 cm⁻¹ | [4] |
| Thione/Thiol | C=N stretch | 1540 - 1620 cm⁻¹ | [4] | |
| Thione/Thiol | NH₂ stretch | 3250 - 3420 cm⁻¹ (two bands) | [4] | |
| UV-Vis Spectroscopy | Thione | n → π* transition (C=S) | > 300 nm | [3][5] |
| Thiol | π → π* transition | < 300 nm | [5] |
Table 2: X-ray Crystallographic Data for 4-Amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thione (confirms thione form in solid state)
| Parameter | Value |
| Crystal System | Triclinic |
| Space Group | P-1 |
| Unit Cell Dimensions | |
| a (Å) | 4.2117 (5) |
| b (Å) | 6.1891 (7) |
| c (Å) | 10.0641 (11) |
| α (°) | 100.590 (9) |
| β (°) | 94.916 (9) |
| γ (°) | 104.589 (10) |
| Dihedral Angle (Benzene ring to Triazole ring) | 67.51 (16)° |
Experimental Protocols
Detailed methodologies for the key experiments are provided below. These protocols are intended as a guide and may require optimization for specific substituted triazoles.
High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS)
This technique is highly effective for separating and identifying tautomers in solution.
Objective: To separate and quantify the thione and thiol tautomers in a sample mixture.
Instrumentation:
-
HPLC system with a binary pump, autosampler, and column thermostat (e.g., Agilent 1260 Infinity HPLC System).
-
Single-quadrupole or triple-quadrupole mass spectrometer with an electrospray ionization (ESI) source (e.g., Agilent 6120).
-
Data acquisition and processing software.
Chromatographic Conditions:
-
Column: A reversed-phase C18 column (e.g., 4.6 x 150 mm, 5 µm) is a suitable starting point.
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient: A linear gradient from 10% to 90% B over 15 minutes, followed by a 5-minute hold at 90% B and a 5-minute re-equilibration at 10% B.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30 °C.
-
Injection Volume: 5 µL.
Mass Spectrometry Conditions:
-
Ionization Mode: ESI positive.
-
Drying Gas (N₂) Flow: 12 L/min.
-
Drying Gas Temperature: 350 °C.
-
Nebulizer Pressure: 35 psi.
-
Capillary Voltage: 3500 V.
-
Fragmentor Voltage: 70 V.
-
Scan Range: m/z 100 - 500.
Sample Preparation:
-
Dissolve the sample in a suitable solvent (e.g., DMSO or methanol) to a concentration of approximately 1 mg/mL.
-
Filter the sample solution through a 0.22 µm syringe filter before injection.
Data Analysis:
-
Identify the peaks corresponding to the tautomers based on their retention times. The more polar thione form is expected to elute earlier on a reversed-phase column.
-
Confirm the identity of each peak by its mass-to-charge ratio (m/z), which should be identical for both tautomers.
-
Quantify the relative amounts of each tautomer by integrating the peak areas in the chromatogram.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is a powerful tool for structural elucidation and can be used to identify the predominant tautomer in solution.
Objective: To identify the characteristic proton signals of the thione and thiol forms.
Instrumentation:
-
NMR spectrometer (400 MHz or higher).
-
5 mm NMR tubes.
Sample Preparation:
-
Dissolve 5-10 mg of the sample in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃). DMSO-d₆ is often preferred as it can dissolve a wide range of compounds and the acidic protons are often observable.
-
Transfer the solution to an NMR tube.
Data Acquisition:
-
Acquire a standard ¹H NMR spectrum.
-
If necessary, acquire a ¹³C NMR spectrum to further support the structural assignment.
Data Analysis:
-
In the ¹H NMR spectrum, look for a characteristic singlet in the downfield region (11.50 - 13.00 ppm) corresponding to the S-H proton of the thiol form.[4]
-
The absence of this signal and the presence of other expected signals for the triazole core and substituents suggest the predominance of the thione form.
-
The amino group protons typically appear as a singlet between 5.20 and 5.80 ppm.[4]
Computational Chemistry
Quantum chemical calculations are invaluable for predicting the relative stabilities of tautomers and complementing experimental findings.
Objective: To calculate the relative energies of the thione and thiol tautomers to determine the most stable form.
Software:
-
A quantum chemistry software package such as Gaussian, ORCA, or Spartan.
Methodology:
-
Structure Building: Build the 3D structures of both the thione and thiol tautomers of the 4-amino-5-substituted-1,2,4-triazole-3-thiol of interest.
-
Geometry Optimization and Frequency Calculation: Perform a geometry optimization followed by a frequency calculation for each tautomer using Density Functional Theory (DFT). A commonly used and reliable level of theory for this type of system is B3LYP with the 6-31G(d,p) basis set.[1]
-
Energy Calculation: From the output of the calculations, extract the total electronic energies (including zero-point vibrational energy correction) for both tautomers.
-
Relative Stability: The tautomer with the lower total energy is predicted to be the more stable form. The energy difference can be used to estimate the equilibrium constant.
Mandatory Visualizations
Logical Workflow for Tautomer Elucidation
The following diagram illustrates the logical workflow for the comprehensive elucidation of the tautomeric forms of 4-amino-5-substituted-1,2,4-triazole-3-thiols.
Caption: Workflow for the elucidation of tautomeric forms.
Conclusion
The elucidation of the tautomeric forms of 4-amino-5-substituted-1,2,4-triazole-3-thiols is a critical step in the characterization of these medicinally important compounds. A combined approach utilizing chromatographic, spectroscopic, and computational methods provides a robust framework for determining the predominant tautomer. The evidence strongly supports the thione form as the more stable tautomer in most cases. The detailed protocols and data presented in this guide offer a solid foundation for researchers undertaking the comprehensive analysis of this important class of heterocyclic compounds.
References
- 1. researchgate.net [researchgate.net]
- 2. Synthesis and evaluation of 4-amino-5-phenyl-4H-[1,2,4]-triazole-3-thiol derivatives as antimicrobial agents | Semantic Scholar [semanticscholar.org]
- 3. 4-Amino-3-(4-hydroxybenzyl)-1H-1,2,4-triazole-5(4H)-thione - PMC [pmc.ncbi.nlm.nih.gov]
- 4. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 5. jocpr.com [jocpr.com]
Potential Antimicrobial Mechanism of Action for Thienyl-Triazole-Thiol Compounds: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
The emergence of multidrug-resistant microbial pathogens represents a significant and growing threat to global health. This has spurred intensive research into novel antimicrobial agents with unique mechanisms of action. Among the promising candidates are heterocyclic compounds, with thienyl-triazole-thiol derivatives demonstrating notable antibacterial and antifungal activities. This technical guide provides a comprehensive overview of the potential antimicrobial mechanisms of action for these compounds, supported by quantitative data, detailed experimental protocols, and visual representations of the key biological pathways involved. The core structure, featuring a synergistic combination of the thienyl, triazole, and thiol moieties, is believed to be crucial for their biological activity.
Quantitative Antimicrobial Activity
The antimicrobial efficacy of various thienyl-triazole-thiol and related triazole derivatives has been evaluated against a range of pathogenic bacteria and fungi. The minimum inhibitory concentration (MIC) is a key quantitative measure of a compound's potency. Below are tables summarizing the reported MIC values for several series of these compounds.
Table 1: Antibacterial Activity of Thienyl-Triazole-Thiol Derivatives (MIC in µg/mL)
| Compound ID | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Reference |
| Series 1 | [1] | ||||
| 4a | 32 | 16 | 64 | 128 | [1] |
| 4b | 16 | 8 | 32 | 64 | [1] |
| 4c | 16 | 16 | 32 | 64 | [1] |
| Series 2 | [2] | ||||
| 5b | >100 | >100 | >100 | >100 | [2] |
| 5c | 50 | 25 | 100 | >100 | [2] |
| 5e | 12.5 | 6.25 | 50 | 100 | [2] |
| 5m | 25 | 12.5 | 50 | >100 | [2] |
| 5n | 25 | 12.5 | 50 | >100 | [2] |
| Series 3 | [3] | ||||
| B1 | >100 | >100 | >100 | 50 | [3] |
| B5 | >100 | >100 | >100 | 25 | [3] |
| B6 | >100 | >100 | >100 | 25 | [3] |
Table 2: Antifungal Activity of Thienyl-Triazole-Thiol Derivatives (MIC in µg/mL)
| Compound ID | Candida albicans | Aspergillus niger | Microsporum gypseum | Reference |
| Series 1 | [1] | |||
| 4e | 24 | 32 | - | [1] |
| Series 2 | [2] | |||
| 5b | - | - | 6.25 | [2] |
| 5c | - | - | 6.25 | [2] |
| 5e | - | - | 12.5 | [2] |
| 5m | - | - | 6.25 | [2] |
| 5n | - | - | 6.25 | [2] |
| Series 3 | [4] | |||
| pta1 | 0.024-0.390 | - | - | [4] |
| pta2 | 0.048-0.781 | - | - | [4] |
| pta3 | 0.097-3.125 | - | - | [4] |
Potential Mechanisms of Action
The antimicrobial activity of thienyl-triazole-thiol compounds is believed to stem from their ability to interfere with essential cellular processes in microorganisms. The two primary proposed mechanisms are the inhibition of fungal ergosterol biosynthesis and the inhibition of bacterial DNA gyrase.
Inhibition of Fungal Ergosterol Biosynthesis
A well-established mechanism for azole-based antifungal agents is the disruption of the ergosterol biosynthesis pathway. Ergosterol is a vital component of the fungal cell membrane, analogous to cholesterol in mammalian cells, and is crucial for maintaining membrane integrity, fluidity, and the function of membrane-bound enzymes.
The key enzyme in this pathway targeted by azole compounds is lanosterol 14α-demethylase (CYP51) , a cytochrome P450 enzyme.[5] This enzyme is responsible for the oxidative removal of the 14α-methyl group from lanosterol, a critical step in the formation of ergosterol.
Thienyl-triazole-thiol compounds, through the nitrogen atoms in the triazole ring, are thought to bind to the heme iron atom in the active site of CYP51. This interaction prevents the binding of the natural substrate, lanosterol, thereby halting the ergosterol biosynthesis pathway. The depletion of ergosterol and the accumulation of toxic 14α-methylated sterols disrupt the fungal cell membrane, leading to increased permeability, leakage of cellular contents, and ultimately, cell death.
Inhibition of Bacterial DNA Gyrase
For their antibacterial activity, a plausible target for thienyl-triazole-thiol compounds is DNA gyrase , a type II topoisomerase essential for bacterial DNA replication, transcription, and repair.[3] This enzyme introduces negative supercoils into the bacterial chromosome, a process necessary to relieve the topological stress that arises during DNA unwinding.
DNA gyrase is a heterotetramer composed of two GyrA and two GyrB subunits. The GyrA subunit is responsible for the DNA cleavage and re-ligation activity, while the GyrB subunit possesses the ATPase activity that powers the strand-passage reaction.
Thienyl-triazole-thiol derivatives may act as inhibitors of DNA gyrase by stabilizing the transient enzyme-DNA cleavage complex. By binding to this complex, the compounds prevent the re-ligation of the cleaved DNA strands, leading to the accumulation of double-strand breaks. These breaks are lethal to the bacterial cell as they halt DNA replication and trigger a cascade of events leading to cell death. This mechanism is similar to that of quinolone antibiotics.
Experimental Protocols
Determination of Minimum Inhibitory Concentration (MIC)
A standard broth microdilution method is employed to determine the MIC of the compounds.[1]
Materials:
-
Test compounds
-
Bacterial or fungal strains
-
Mueller-Hinton Broth (for bacteria) or RPMI-1640 medium (for fungi)
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).
-
Perform serial two-fold dilutions of the compound in the appropriate broth in a 96-well plate.
-
Prepare a standardized inoculum of the microorganism to a final concentration of approximately 5 x 10^5 CFU/mL.
-
Add the microbial inoculum to each well of the microtiter plate.
-
Include positive (microorganism with no compound) and negative (broth only) controls.
-
Incubate the plates at 37°C for 18-24 hours for bacteria or at 35°C for 24-48 hours for fungi.
-
The MIC is determined as the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
DNA Gyrase Supercoiling Inhibition Assay
This assay measures the ability of a compound to inhibit the supercoiling of relaxed plasmid DNA by DNA gyrase.[6]
Materials:
-
Purified bacterial DNA gyrase (containing GyrA and GyrB subunits)
-
Relaxed circular plasmid DNA (e.g., pBR322)
-
ATP
-
Assay buffer (e.g., 35 mM Tris-HCl pH 7.5, 24 mM KCl, 4 mM MgCl2, 2 mM DTT, 1.8 mM spermidine, 6.5% glycerol, 0.1 mg/mL albumin)
-
Test compounds
-
Agarose gel electrophoresis system
-
DNA staining agent (e.g., ethidium bromide)
Procedure:
-
Prepare reaction mixtures containing assay buffer, relaxed plasmid DNA, and various concentrations of the test compound.
-
Initiate the reaction by adding DNA gyrase and ATP.
-
Incubate the reactions at 37°C for a specified time (e.g., 30-60 minutes).
-
Stop the reaction by adding a stop solution (e.g., containing SDS and EDTA).
-
Analyze the DNA topoisomers by agarose gel electrophoresis.
-
Stain the gel to visualize the DNA bands. The inhibition of supercoiling is observed as a decrease in the amount of supercoiled DNA and an increase in the amount of relaxed DNA compared to the no-compound control. The IC50 value, the concentration of the compound that inhibits 50% of the supercoiling activity, can be determined.
Lanosterol 14α-Demethylase (CYP51) Inhibition Assay
This assay measures the inhibition of the enzymatic activity of CYP51, often using a reconstituted in vitro system.[7]
Materials:
-
Purified recombinant fungal CYP51
-
NADPH-cytochrome P450 reductase
-
Lanosterol (substrate)
-
NADPH
-
Reaction buffer
-
Test compounds
-
HPLC system for analysis
Procedure:
-
Prepare a reaction mixture containing purified CYP51, NADPH-cytochrome P450 reductase, and the test compound at various concentrations in the reaction buffer.
-
Pre-incubate the mixture to allow the inhibitor to bind to the enzyme.
-
Initiate the reaction by adding the substrate, lanosterol, and NADPH.
-
Incubate the reaction at 37°C for a defined period.
-
Stop the reaction, for example, by adding a strong base or an organic solvent.
-
Extract the sterols from the reaction mixture.
-
Analyze the consumption of lanosterol and the formation of the demethylated product by HPLC.
-
The percentage of inhibition is calculated by comparing the activity in the presence of the test compound to the control (no inhibitor). The IC50 value can then be determined.
Conclusion
Thienyl-triazole-thiol compounds represent a promising class of antimicrobial agents with the potential to combat drug-resistant pathogens. Their proposed dual mechanism of action, targeting both fungal ergosterol biosynthesis and bacterial DNA gyrase, makes them attractive candidates for further development. The quantitative data presented in this guide highlight their potency, and the detailed experimental protocols provide a framework for their continued investigation. Further structure-activity relationship (SAR) studies and in vivo efficacy evaluations are warranted to optimize their therapeutic potential and advance them towards clinical applications. The visualization of the targeted pathways offers a clear understanding of their molecular basis of action, aiding in the rational design of new and more effective derivatives.
References
- 1. connectjournals.com [connectjournals.com]
- 2. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antibacterial Evaluation and Virtual Screening of New Thiazolyl-Triazole Schiff Bases as Potential DNA-Gyrase Inhibitors [mdpi.com]
- 4. Triazole Derivatives Target 14α–Demethylase (LDM) Enzyme in Candida albicans Causing Ergosterol Biosynthesis Inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 5. taylorandfrancis.com [taylorandfrancis.com]
- 6. inspiralis.com [inspiralis.com]
- 7. Azole Affinity of Sterol 14α-Demethylase (CYP51) Enzymes from Candida albicans and Homo sapiens - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Antioxidant and Antiradical Properties of 4-Amino-1,2,4-triazole-3-thiol Derivatives
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the antioxidant and antiradical properties of 4-amino-1,2,4-triazole-3-thiol derivatives. It is designed to serve as a resource for researchers, scientists, and professionals in the field of drug development who are interested in the therapeutic potential of this class of compounds in mitigating oxidative stress-related pathologies. This document details the quantitative antioxidant activities, experimental protocols for key assays, and the underlying molecular mechanisms of action, including the potential modulation of cellular signaling pathways.
Introduction to 4-Amino-1,2,4-triazole-3-thiol Derivatives as Antioxidants
Oxidative stress, a state characterized by an imbalance between the production of reactive oxygen species (ROS) and the biological system's ability to readily detoxify these reactive intermediates, is implicated in the pathogenesis of a wide array of human diseases, including cancer, neurodegenerative disorders, and cardiovascular diseases. Antioxidants can counteract oxidative damage by neutralizing free radicals.[1]
The 1,2,4-triazole nucleus is a key heterocyclic scaffold that has garnered significant attention in medicinal chemistry due to its diverse pharmacological activities. Derivatives of 4-amino-1,2,4-triazole-3-thiol, in particular, have emerged as a promising class of antioxidants. Their chemical structure, featuring electron-donating amino (-NH2) and thiol (-SH) groups, confers potent radical scavenging capabilities.[2] The mechanism of action is often attributed to their ability to donate a hydrogen atom, thereby neutralizing free radicals.
Quantitative Antioxidant and Antiradical Activity
The antioxidant efficacy of 4-amino-1,2,4-triazole-3-thiol derivatives is commonly quantified using various in vitro assays. The half-maximal inhibitory concentration (IC50), which represents the concentration of a compound required to scavenge 50% of the free radicals in the assay, is a standard metric for comparison. The following tables summarize the reported IC50 values for several derivatives in the most frequently employed assays.
Table 1: DPPH Radical Scavenging Activity of 4-Amino-1,2,4-triazole-3-thiol Derivatives
| Compound | IC50 (µg/mL) | IC50 (M) | Reference |
| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) | - | 1.3 x 10⁻³ ± 0.2 x 10⁻³ | [2] |
| 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP) | - | 2.2 x 10⁻³ ± 0.1 x 10⁻³ | [2] |
| 5-substituted-4-amino-1,2,4-triazole-linked hydroxamic acid derivative | - | 21.23 x 10⁻⁶ ± 8.51 x 10⁻⁶ | [2] |
| Compound 6b (a 5-substituted-4-amino-1,2,4-triazole-linked hydroxamic acid derivative) | 5.71 ± 2.29 | - | [3] |
| Compound 5b (a thiazolidinone derivative of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol) | 5.84 | - | [4][5] |
| 2-(5-mercapto-4H-1,2,4-triazol-3-yl)phenol | 7.12 ± 2.32 | - | [6] |
| 4,4'-(Hexane-1,6-diyl)-bis(2-((4-(4-chlorophenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)-5-methyl-2H-1,2,4-triazol-3(4H)-one) | 10 ± 0.7 | - | [1] |
| 4,4'-(Hexane-1,6-diyl)-bis(2-((4-(4-bromophenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)-5-methyl-2H-1,2,4-triazol-3(4H)-one) | 36 ± 0.9 | - | [1] |
| 4,4'-(Butane-1,4-diyl)-bis(2-((4-(4-halogenophenyl)-5-mercapto-4H-1,2,4-triazol-3-yl)methyl)-5-methyl-2H-1,2,4-triazol-3(4H)-one) | 40 ± 2.7 / 40 ± 0.9 | - | [1] |
Table 2: ABTS Radical Cation Scavenging Activity of 4-Amino-1,2,4-triazole-3-thiol Derivatives
| Compound | IC50 (µg/mL) | IC50 (M) | Reference |
| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) | - | 4.7 x 10⁻⁵ ± 0.1 x 10⁻⁵ | [2] |
| 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP) | - | 5.5 x 10⁻⁵ ± 0.2 x 10⁻⁵ | [2] |
| 5-substituted-4-amino-1,2,4-triazole-linked hydroxamic acid derivative | - | 15.32 x 10⁻⁶ ± 1.85 x 10⁻⁶ | [2] |
| Compound 6b (a 5-substituted-4-amino-1,2,4-triazole-linked hydroxamic acid derivative) | 4.12 ± 0.5 | - | [3] |
| 2-(5-mercapto-4H-1,2,4-triazol-3-yl)phenol | 4.59 ± 4.19 | - | [6] |
| Compound 3d (a mercapto-1,2,4-triazole derivative of nalidixic acid) | - | 0.397 | [7][8] |
Experimental Protocols for Antioxidant and Antiradical Assays
A standardized approach to evaluating the antioxidant potential of novel compounds is crucial for comparability of results. Below are detailed methodologies for the most common assays.
DPPH (2,2-diphenyl-1-picrylhydrazyl) Radical Scavenging Assay
Principle: This assay is based on the reduction of the stable free radical DPPH•, which has a deep violet color, by an antioxidant. The donation of a hydrogen atom or electron by the antioxidant leads to the formation of the non-radical form, DPPH-H, which is yellow. The decrease in absorbance at a characteristic wavelength is proportional to the radical scavenging activity.
Protocol:
-
Reagent Preparation: Prepare a 0.1 mM solution of DPPH in methanol. The solution should be freshly prepared and stored in the dark.
-
Sample Preparation: Dissolve the 4-amino-1,2,4-triazole-3-thiol derivatives in a suitable solvent (e.g., methanol or DMSO) to prepare a stock solution. From the stock solution, prepare a series of dilutions to obtain a range of concentrations for testing.
-
Assay Procedure:
-
In a 96-well microplate, add 50 µL of the test compound solution at various concentrations to different wells.
-
Add 150 µL of the DPPH solution to each well.
-
For the control, add 50 µL of the solvent to 150 µL of the DPPH solution.
-
For the blank, use 200 µL of the solvent.
-
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Measurement: Measure the absorbance at 517 nm using a microplate reader.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the following formula:
where A_control is the absorbance of the control and A_sample is the absorbance of the test compound.
-
IC50 Determination: The IC50 value is determined by plotting the percentage of scavenging activity against the concentration of the test compound.
ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) Radical Cation Scavenging Assay
Principle: This assay involves the generation of the ABTS radical cation (ABTS•+), a blue-green chromophore, through the reaction of ABTS with potassium persulfate. In the presence of an antioxidant, the ABTS•+ is reduced back to its colorless neutral form. The extent of decolorization is proportional to the antioxidant activity.
Protocol:
-
Reagent Preparation:
-
Prepare a 7 mM aqueous solution of ABTS.
-
Prepare a 2.45 mM aqueous solution of potassium persulfate.
-
To generate the ABTS•+ stock solution, mix the ABTS and potassium persulfate solutions in equal volumes and allow the mixture to stand in the dark at room temperature for 12-16 hours before use.
-
For the assay, dilute the ABTS•+ stock solution with ethanol or phosphate-buffered saline (PBS) to an absorbance of 0.70 ± 0.02 at 734 nm.
-
-
Sample Preparation: Prepare a series of dilutions of the test compounds in a suitable solvent.
-
Assay Procedure:
-
In a 96-well microplate, add 10 µL of the test compound solution at various concentrations to different wells.
-
Add 190 µL of the diluted ABTS•+ solution to each well.
-
-
Incubation: Incubate the plate at room temperature for 6 minutes.
-
Measurement: Measure the absorbance at 734 nm.
-
Calculation: The percentage of ABTS•+ scavenging activity is calculated using the formula:
where A_control is the absorbance of the ABTS•+ solution without the sample.
-
IC50 Determination: The IC50 value is determined from the plot of scavenging percentage versus concentration.
Cellular Mechanisms and Signaling Pathways
Beyond direct radical scavenging, antioxidants can exert their effects by modulating cellular signaling pathways involved in the endogenous antioxidant defense system.
The Nrf2-ARE Signaling Pathway
The Nuclear factor erythroid 2-related factor 2 (Nrf2) is a transcription factor that plays a central role in the cellular response to oxidative stress. Under basal conditions, Nrf2 is kept in the cytoplasm by its inhibitor, Kelch-like ECH-associated protein 1 (Keap1), which facilitates its degradation. Upon exposure to oxidative stress, Nrf2 dissociates from Keap1 and translocates to the nucleus. In the nucleus, Nrf2 binds to the Antioxidant Response Element (ARE) in the promoter region of various antioxidant genes, upregulating their expression. These genes encode for a variety of protective enzymes, including heme oxygenase-1 (HO-1), NAD(P)H:quinone oxidoreductase 1 (NQO1), and enzymes involved in glutathione synthesis.
It is hypothesized that some 4-amino-1,2,4-triazole-3-thiol derivatives may act as activators of the Nrf2-ARE pathway, thereby enhancing the cell's intrinsic antioxidant capacity. Further research is warranted to elucidate the specific interactions of these compounds with components of this pathway.
Experimental Workflow for Antioxidant Profiling
A systematic workflow is essential for the comprehensive evaluation of the antioxidant and antiradical properties of novel 4-amino-1,2,4-triazole-3-thiol derivatives.
References
- 1. isres.org [isres.org]
- 2. Evaluation of Free Radical Scavenging Ability of Triazole-3-Thiol: A Combination of Experimental and Theoretical Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antioxidant and anticancer activity of synthesized 4-amino-5-((aryl substituted)-4H-1,2,4-triazole-3-yl)thio-linked hydroxamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Antioxidant and antibacterial activities of 5-mercapto(substitutedthio)-4-substituted-1,2,4-triazol based on nalidixic acid: A comprehensive study on its synthesis, characterization, and In silico evaluation - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic and Biological Profile of 4-Amino-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the spectroscopic data, synthesis, and biological activities of the heterocyclic compound 4-Amino-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol. This molecule is of significant interest in medicinal chemistry due to its structural similarity to known bioactive agents and its potential as a scaffold for the development of novel therapeutic agents. This document is intended to serve as a valuable resource for researchers and professionals involved in drug discovery and development.
Spectroscopic Data
While specific experimental spectra for this compound are not widely available in the public domain, data from closely related analogs, particularly 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol, provide a strong basis for the expected spectroscopic characteristics. The following tables summarize the anticipated Infrared (IR) and Nuclear Magnetic Resonance (NMR) data based on these analogs.
Table 1: Predicted Infrared (IR) Spectroscopy Data
| Functional Group | Expected Wavenumber (cm⁻¹) | Description of Vibration |
| N-H (Amino) | 3350 - 3150 | Stretching vibrations of the primary amine |
| S-H (Thiol) | 2600 - 2550 | Stretching vibration of the thiol group (often weak) |
| C=N (Triazole Ring) | 1620 - 1580 | Stretching vibration of the carbon-nitrogen double bond in the triazole ring |
| C-S (Thione) | 1250 - 1020 | Stretching vibration of the carbon-sulfur single bond |
| Thienyl C-H | ~3100 | Aromatic C-H stretching |
| Thienyl C=C | 1550 - 1450 | Aromatic C=C stretching |
Table 2: Predicted ¹H Nuclear Magnetic Resonance (NMR) Spectroscopy Data (in DMSO-d₆)
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Notes |
| SH (Thiol) | 13.0 - 14.0 | Singlet | The acidic proton of the thiol group, often broad. |
| NH₂ (Amino) | 5.5 - 6.0 | Singlet | Protons of the primary amino group, can be broad. |
| Thienyl-H | 7.0 - 8.0 | Multiplet | The protons on the thiophene ring will exhibit characteristic splitting patterns. |
Experimental Protocols
The synthesis of this compound follows a well-established synthetic route for this class of compounds. The general procedure involves a multi-step synthesis starting from a carboxylic acid derivative.
Synthesis of this compound
The synthesis is typically carried out in three main steps as outlined below.
Step 1: Synthesis of Potassium Dithiocarbazinate
-
Thiophene-2-carboxylic acid hydrazide is dissolved in a cold solution of potassium hydroxide in absolute ethanol.
-
Carbon disulfide is added dropwise to the stirred solution while maintaining a low temperature.
-
The reaction mixture is stirred for an extended period (typically 12-18 hours) at room temperature.
-
The precipitated potassium dithiocarbazinate salt is collected by filtration, washed with a non-polar solvent like dry ether, and dried.
Step 2: Cyclization to form the Triazole Ring
-
The potassium dithiocarbazinate salt is suspended in water.
-
Hydrazine hydrate is added to the suspension.
-
The mixture is refluxed for several hours until the evolution of hydrogen sulfide gas ceases (can be tested with lead acetate paper).
-
The reaction mixture is cooled, and the product is precipitated by acidification with a mineral acid (e.g., HCl).
-
The crude this compound is collected by filtration, washed with water, and dried.
Step 3: Purification
The crude product is purified by recrystallization from a suitable solvent, such as ethanol or an ethanol-water mixture, to yield the pure compound.
Spectroscopic Analysis Protocol
-
Infrared (IR) Spectroscopy: IR spectra are typically recorded on a Fourier Transform Infrared (FTIR) spectrometer using KBr pellets. The spectral range is usually 4000-400 cm⁻¹.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR spectra are recorded on a high-field NMR spectrometer (e.g., 400 or 500 MHz). Deuterated dimethyl sulfoxide (DMSO-d₆) is a common solvent for this class of compounds. Tetramethylsilane (TMS) is used as an internal standard.
Biological Activity and Signaling Pathways
Derivatives of 4-amino-1,2,4-triazole-3-thiol are known to exhibit a range of biological activities, with antimicrobial and antioxidant properties being the most prominent.
Antimicrobial Activity
The antimicrobial mechanism of action for many triazole-based compounds involves the inhibition of essential microbial enzymes. For fungi, a common target is lanosterol 14α-demethylase, an enzyme crucial for ergosterol biosynthesis, which is a vital component of the fungal cell membrane. Inhibition of this enzyme disrupts membrane integrity and leads to fungal cell death. The antibacterial action may involve different targets, and further research is needed to elucidate the precise mechanisms for this specific compound.
Antioxidant Activity
The antioxidant properties of this compound are attributed to the presence of the thiol (-SH) group, which can act as a radical scavenger.[1] The thiol group can donate a hydrogen atom to neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress.[2][3]
Below is a diagram illustrating the general workflow for the synthesis of the title compound.
Caption: Synthetic workflow for this compound.
Below is a diagram illustrating the proposed antioxidant mechanism.
Caption: Proposed antioxidant mechanism via radical scavenging by the thiol group.
References
- 1. Reactivity toward oxygen radicals and antioxidant action of thiol compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Actions of Thiols, Persulfides, and Polysulfides as Free Radical Scavenging Antioxidants - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The role of thiols in antioxidant systems - PMC [pmc.ncbi.nlm.nih.gov]
Exploring the Anticancer Potential of Novel 1,2,4-Triazole-3-thiol Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the burgeoning field of 1,2,4-triazole-3-thiol derivatives as promising anticancer agents. The unique structural features of the 1,2,4-triazole nucleus, particularly when functionalized with a thiol group, have positioned these compounds as a focal point in medicinal chemistry for the development of novel therapeutics.[1][2][3] This document consolidates key findings on their synthesis, biological evaluation, mechanisms of action, and structure-activity relationships, offering a valuable resource for researchers in oncology and drug discovery.
Introduction to 1,2,4-Triazole-3-thiol Derivatives in Oncology
The 1,2,4-triazole scaffold is a privileged heterocyclic motif in medicinal chemistry, present in a variety of FDA-approved drugs.[3] Its derivatives are known to exhibit a wide range of pharmacological activities, including anticancer properties.[4][5] The incorporation of a thiol or thione group at the 3-position of the 1,2,4-triazole ring often enhances the biological activity of the parent compound.[3][6] These sulfur-containing derivatives have demonstrated significant cytotoxic effects against a spectrum of human cancer cell lines, including those of the breast, colon, lung, and melanoma.[6][7][8] Their mechanisms of action are multifaceted, often involving the inhibition of crucial cellular targets such as kinases, growth factor receptors, and components of the cell division machinery.[4][9]
Synthesis of 1,2,4-Triazole-3-thiol Derivatives
The synthesis of 4,5-disubstituted-4H-1,2,4-triazole-3-thiols is typically achieved through a two-step process involving the formation of a thiosemicarbazide intermediate followed by cyclization. A general synthetic pathway is outlined below.
General Synthetic Workflow
Caption: General synthetic workflow for 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.
Experimental Protocols
General Synthesis of 4,5-Disubstituted-4H-1,2,4-triazole-3-thiols
This protocol describes a common method for the synthesis of 1,2,4-triazole-3-thiol derivatives, which involves the reaction of a hydrazide with an isothiocyanate, followed by cyclization.[10]
Step 1: Synthesis of 1-Aroyl-4-aryl-thiosemicarbazides
-
A solution of an appropriate aromatic acid hydrazide (10 mmol) in ethanol (50 mL) is prepared.
-
To this solution, the corresponding aryl isothiocyanate (10 mmol) is added dropwise with constant stirring.
-
The reaction mixture is refluxed for 4-6 hours.
-
After cooling to room temperature, the precipitated solid is filtered, washed with cold ethanol, and dried under vacuum to yield the 1-aroyl-4-aryl-thiosemicarbazide.
Step 2: Cyclization to 4,5-Disubstituted-4H-1,2,4-triazole-3-thiols
-
The synthesized thiosemicarbazide (5 mmol) is dissolved in a 2N aqueous sodium hydroxide solution (25 mL).
-
The mixture is heated under reflux for 6-8 hours.
-
After cooling, the solution is acidified to a pH of 5-6 with dilute hydrochloric acid.
-
The resulting precipitate is filtered, washed thoroughly with water, and recrystallized from a suitable solvent (e.g., ethanol) to afford the pure 4,5-disubstituted-4H-1,2,4-triazole-3-thiol.
In Vitro Anticancer Activity Assessment: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer compounds.[5][8][11]
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 5 × 10³ to 1 × 10⁴ cells per well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The synthesized 1,2,4-triazole-3-thiol derivatives are dissolved in dimethyl sulfoxide (DMSO) to prepare stock solutions. These are then serially diluted with culture medium to achieve a range of final concentrations. The cells are treated with these dilutions and incubated for 48-72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and 100 µL of MTT solution (0.5 mg/mL in serum-free medium) is added to each well. The plate is then incubated for another 4 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and 100 µL of DMSO is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at 570 nm using a microplate reader.
-
IC50 Calculation: The half-maximal inhibitory concentration (IC50), which is the concentration of the compound that inhibits 50% of cell growth, is calculated from the dose-response curves.
Quantitative Analysis of Anticancer Activity
The in vitro cytotoxic activity of novel 1,2,4-triazole-3-thiol derivatives has been evaluated against a panel of human cancer cell lines. The IC50 values, representing the concentration of a compound required for 50% inhibition of cell growth, are summarized in the tables below for easy comparison.
Table 1: Anticancer Activity of 1,2,4-Triazole-3-thiol Hydrazone Derivatives [6]
| Compound | Human Melanoma (IGR39) IC50 (µM) | Triple-Negative Breast Cancer (MDA-MB-231) IC50 (µM) | Pancreatic Carcinoma (Panc-1) IC50 (µM) |
| 4 | >50 | 2.1 ± 0.3 | 11.2 ± 1.5 |
| 14 | >50 | 3.5 ± 0.4 | 17.3 ± 2.1 |
| 18 | 13.4 ± 1.8 | 4.6 ± 0.5 | 8.9 ± 1.1 |
| Dacarbazine | 22.5 ± 2.9 | - | - |
| Erlotinib | - | - | 9.7 ± 1.2 |
Table 2: Anticancer Activity of Pyridine-Substituted 1,2,4-Triazole-3-thiol Derivatives [8]
| Compound | Murine Melanoma (B16F10) IC50 (µM) |
| TP1 | 61.11 |
| TP2 | 55.43 |
| TP3 | 51.21 |
| TP4 | 48.76 |
| TP5 | 45.12 |
| TP6 | 41.12 |
| TP7 | 58.98 |
Table 3: Anticancer Activity of 1,2,3-Triazole-Linked 1,2,4-Triazole-3-thiol Derivatives [7]
| Compound | Human Colon Carcinoma (Caco-2) IC50 (µM) | Human Breast Adenocarcinoma (MCF-7) IC50 (µM) |
| 17 | 10.15 ± 1.2 | 0.31 ± 0.04 |
| 22 | 4.98 ± 0.6 | 3.31 ± 0.4 |
| 25 | 7.22 ± 0.9 | 4.46 ± 0.5 |
| Doxorubicin | 0.45 ± 0.05 | 0.52 ± 0.06 |
Mechanisms of Anticancer Action
The anticancer effects of 1,2,4-triazole-3-thiol derivatives are attributed to their ability to interfere with various cellular processes critical for cancer cell proliferation, survival, and metastasis. Key mechanisms include the inhibition of protein kinases, induction of apoptosis, and cell cycle arrest.
Inhibition of Protein Kinases
Many 1,2,4-triazole derivatives have been identified as potent inhibitors of various protein kinases that are often dysregulated in cancer. These include Epidermal Growth Factor Receptor (EGFR), BRAF, and Cyclin-Dependent Kinases (CDKs).[4][9]
Caption: Inhibition of key protein kinases by 1,2,4-triazole-3-thiol derivatives.
Induction of Apoptosis
Several studies have demonstrated that 1,2,4-triazole-3-thiol derivatives can induce apoptosis, or programmed cell death, in cancer cells. This is often mediated through the modulation of pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family and the activation of caspases.
Caption: Proposed apoptotic pathway induced by 1,2,4-triazole-3-thiol derivatives.
Structure-Activity Relationship (SAR)
The anticancer potency of 1,2,4-triazole-3-thiol derivatives is significantly influenced by the nature and position of substituents on the triazole ring and its appended moieties. Key SAR observations include:
-
Substituents on the Phenyl Ring: The presence of electron-withdrawing groups (e.g., halogens) or electron-donating groups (e.g., methoxy) on the phenyl rings attached to the triazole core can modulate the anticancer activity. For instance, derivatives with 2,4-dichloro or 4-bromo substitutions have shown enhanced cytotoxicity.[5]
-
Hydrazone Moiety: The incorporation of a hydrazone linkage has been a successful strategy in developing potent anticancer agents. The nature of the aldehyde or ketone condensed with the hydrazide influences the biological activity.[6]
-
Lipophilicity: The overall lipophilicity of the molecule plays a crucial role in its ability to penetrate cell membranes and interact with intracellular targets.
Conclusion and Future Perspectives
Novel 1,2,4-triazole-3-thiol derivatives represent a promising class of compounds with significant anticancer potential. Their straightforward synthesis, diverse biological activities, and amenability to structural modification make them attractive candidates for further drug development. Future research should focus on optimizing the lead compounds to enhance their potency and selectivity, conducting in vivo efficacy and toxicity studies, and further elucidating their precise molecular mechanisms of action. The development of these derivatives could lead to the discovery of novel and effective therapeutic agents for the treatment of various cancers.
References
- 1. bijps.uobaghdad.edu.iq [bijps.uobaghdad.edu.iq]
- 2. benchchem.com [benchchem.com]
- 3. researchgate.net [researchgate.net]
- 4. Synthesis, docking study, and structure activity relationship of novel anti-tumor 1, 2, 4 triazole derivatives incorporating 2-(2, 3- dimethyl aminobenzoic acid) moiety [pharmacia.pensoft.net]
- 5. Design, synthesis and evaluation of novel 1,2,4-triazole derivatives as promising anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Effect of 1,2,4-Triazole-3-thiol Derivatives Bearing Hydrazone Moiety on Cancer Cell Migration and Growth of Melanoma, Breast, and Pancreatic Cancer Spheroids - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Design, synthesis and anticancer activity studies of some novel 1,2,4 triazole pyridine derivatives - Int J Pharm Chem Anal [ijpca.org]
- 9. Novel indolyl 1,2,4-triazole derivatives as potential anti-proliferative agents: in silico studies, synthesis, and biological evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Synthesis of 1,2,4-Triazole-3-Thiol Derivatives from Thiosemicarbazides and Carboxylic Acids Using Polyphosphate Ester - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biointerfaceresearch.com [biointerfaceresearch.com]
An In-depth Technical Guide to the Synthesis of 5-Substituted-4-amino-1,2,4-triazole-3-thiols
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the prevalent synthetic methodologies for obtaining 5-substituted-4-amino-1,2,4-triazole-3-thiols, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development due to their diverse pharmacological activities. This document details the most common synthetic routes, provides specific experimental protocols, summarizes quantitative data, and illustrates the reaction pathways and workflows.
Introduction
5-Substituted-4-amino-1,2,4-triazole-3-thiols are a versatile scaffold in the design and synthesis of novel therapeutic agents. The presence of the amino, thiol, and triazole moieties imparts a unique chemical reactivity, allowing for a wide range of structural modifications to explore structure-activity relationships (SAR). These compounds have been reported to exhibit a broad spectrum of biological activities, including antimicrobial, antifungal, anticonvulsant, anti-inflammatory, and anticancer properties. This guide focuses on the key synthetic strategies for the preparation of these valuable heterocyclic building blocks.
Core Synthetic Methodologies
There are three primary and widely adopted synthetic routes for the preparation of 5-substituted-4-amino-1,2,4-triazole-3-thiols:
-
From Thiocarbohydrazide and Carboxylic Acids: This is a direct and versatile one-pot reaction involving the condensation of thiocarbohydrazide with a variety of aliphatic or aromatic carboxylic acids.
-
From Carboxylic Acid Hydrazides and Carbon Disulfide: This two-step method involves the initial formation of a potassium dithiocarbazinate salt from a carboxylic acid hydrazide and carbon disulfide, followed by cyclization with hydrazine hydrate.
-
From 5-Substituted-2-mercapto-1,3,4-oxadiazoles: This approach involves the ring transformation of a pre-synthesized 5-substituted-2-mercapto-1,3,4-oxadiazole upon treatment with hydrazine hydrate.
The following sections provide detailed experimental protocols for each of these methods, accompanied by tables of quantitative data for various substituted analogs and visual representations of the synthetic workflows.
Method 1: Synthesis from Thiocarbohydrazide and Carboxylic Acids
This method is one of the most straightforward approaches for the synthesis of 5-substituted-4-amino-1,2,4-triazole-3-thiols. The reaction proceeds via the condensation of thiocarbohydrazide with a carboxylic acid, often under neat conditions (fusion) or with the assistance of microwave irradiation to accelerate the reaction.
Experimental Protocols
Protocol 1.1: Conventional Fusion Method [1]
-
Reaction Setup: In a round-bottom flask, thoroughly mix thiocarbohydrazide (0.1 mol) and the desired substituted carboxylic acid (0.1 mol).
-
Heating: Heat the mixture in an oil bath. The temperature should be maintained at the melting point of the specific carboxylic acid used. The reaction is typically heated for 1-2 hours.
-
Work-up: After cooling to room temperature, the solidified reaction mass is triturated with a saturated sodium bicarbonate solution to remove any unreacted carboxylic acid.
-
Purification: The resulting solid product is filtered, washed thoroughly with water, and recrystallized from a suitable solvent, such as ethanol, to afford the pure 5-substituted-4-amino-1,2,4-triazole-3-thiol.
Protocol 1.2: Microwave-Assisted Synthesis [2]
-
Reaction Mixture: Place thiocarbohydrazide (10 mmol) and the aliphatic carboxylic acid (10 mmol) in a microwave-safe reaction vessel.
-
Microwave Irradiation: Subject the mixture to microwave irradiation at a suitable power level (e.g., 150-300 W) for a short duration, typically ranging from 2 to 10 minutes. The reaction progress can be monitored by thin-layer chromatography (TLC).
-
Work-up: After completion of the reaction, cool the vessel to room temperature. Add a small amount of ethanol and triturate the solid.
-
Purification: Filter the solid product, wash with cold ethanol, and dry under vacuum to obtain the desired product.
Data Presentation
| Substituent (R) | Method | Reaction Time (min) | Yield (%) | Melting Point (°C) | Reference |
| Undecyl | Microwave | - | 78 | 112-113.5 | [2] |
| Tridecyl | Microwave | - | 75 | 110-112.5 | [2] |
| Pentadecyl | Microwave | - | 71 | 108-110 | [2] |
| Heptadecyl | Microwave | - | 70 | 106-108 | [2] |
Logical Workflow Diagram
Caption: Synthesis from Thiocarbohydrazide Workflow.
Method 2: Synthesis from Carboxylic Acid Hydrazides and Carbon Disulfide
This widely used two-step method offers a reliable route to the target compounds. The first step involves the formation of a potassium 3-aroyldithiocarbazate intermediate, which is then cyclized with hydrazine hydrate.
Experimental Protocols
Protocol 2.1: Synthesis of Potassium 3-Aroyldithiocarbazate [3][4]
-
Reaction Setup: Dissolve the substituted carboxylic acid hydrazide (0.1 mol) and potassium hydroxide (0.15 mol) in absolute ethanol (100 mL) with stirring.
-
Addition of Carbon Disulfide: Cool the solution in an ice bath and add carbon disulfide (0.15 mol) dropwise over 30 minutes.
-
Reaction: Stir the reaction mixture at room temperature for 12-16 hours.
-
Isolation: The precipitated potassium salt is collected by filtration, washed with cold ether, and dried. This intermediate is typically used in the next step without further purification.
Protocol 2.2: Cyclization to 4-Amino-1,2,4-triazole-3-thiol [3][4]
-
Reaction Setup: Suspend the potassium 3-aroyldithiocarbazate (0.02 mol) in water (40 mL).
-
Addition of Hydrazine Hydrate: Add hydrazine hydrate (0.04 mol, 99-100%) to the suspension.
-
Reflux: Heat the mixture to reflux for 4-6 hours. The evolution of hydrogen sulfide gas is typically observed.
-
Work-up: Cool the reaction mixture to room temperature and dilute with cold water (100 mL). Acidify the solution with concentrated hydrochloric acid or acetic acid until the product precipitates.
-
Purification: Filter the solid product, wash thoroughly with cold water, and recrystallize from ethanol to yield the pure 5-substituted-4-amino-1,2,4-triazole-3-thiol.
Data Presentation
| Substituent (R) | Yield (%) | Melting Point (°C) | Reference |
| Phenyl | 65.1 | 198-200 | [4] |
| 4-Chlorophenyl | 65 | 139 | [3] |
| 4-Methoxyphenyl | 68 | 204 | [3] |
| 4-Bromophenyl | 70 | 205 | [3] |
| 4-Nitrophenyl | 62 | 213 | [3] |
| Furan-2-yl | 45 | 202-203 | [5] |
| Benzyl | 53 | 207-209 | [5] |
Logical Workflow Diagram
Caption: Synthesis from Carboxylic Acid Hydrazides Workflow.
Method 3: Synthesis from 5-Substituted-2-mercapto-1,3,4-oxadiazoles
This method involves a ring transformation reaction where a 1,3,4-oxadiazole ring is converted into a 1,2,4-triazole ring upon treatment with hydrazine hydrate.
Experimental Protocols
Protocol 3.1: Synthesis of 5-Substituted-2-mercapto-1,3,4-oxadiazole [6]
-
Reaction Setup: To a solution of the aryl hydrazide (10 mmol) in ethanol (30 mL), add potassium hydroxide (10 mmol) in absolute ethanol (50 mL) and carbon disulfide (20 mmol).
-
Reflux: Reflux the mixture for approximately 5 hours, or until the evolution of hydrogen sulfide ceases.
-
Work-up: Cool the reaction mixture to room temperature and dilute with water. Acidify with dilute hydrochloric acid to precipitate the 5-substituted-2-mercapto-1,3,4-oxadiazole.
-
Isolation: Filter the solid, wash with cold water, and dry. The product can be used in the next step without extensive purification.
Protocol 3.2: Conversion to 4-Amino-1,2,4-triazole-3-thiol [6][7]
-
Reaction Setup: A mixture of the 5-substituted-2-mercapto-1,3,4-oxadiazole (10 mmol) and hydrazine hydrate (10 mmol) in a suitable solvent such as absolute ethanol (for conventional heating) or in dry pyridine (15 mL) is prepared.[6][7]
-
Reaction Conditions:
-
Work-up: Cool the reaction mixture to room temperature and neutralize with dilute hydrochloric acid.
-
Purification: The precipitated solid is filtered, washed thoroughly with cold water, and recrystallized from ethanol.
Data Presentation
| Substituent (R) | Method | Yield (%) | Melting Point (°C) | Reference |
| Pyridin-4-yl | Conventional | - | - | [7] |
| 4-Methoxyphenyl | Microwave | 68 | 204 | [6] |
Logical Workflow Diagram
Caption: Synthesis from 1,3,4-Oxadiazoles Workflow.
Conclusion
The synthesis of 5-substituted-4-amino-1,2,4-triazole-3-thiols can be efficiently achieved through several reliable methods. The choice of synthetic route may depend on the availability of starting materials, the desired scale of the reaction, and the nature of the substituent. The direct condensation of thiocarbohydrazide with carboxylic acids offers a straightforward approach, particularly amenable to microwave-assisted synthesis for rapid product formation. The method involving carboxylic acid hydrazides and carbon disulfide is a robust and widely applicable two-step process. Finally, the ring transformation of 1,3,4-oxadiazoles provides an alternative pathway. The detailed protocols and compiled data in this guide are intended to assist researchers in the selection and execution of the most suitable synthetic strategy for their specific research and development needs in the pursuit of novel and effective therapeutic agents.
References
- 1. researchgate.net [researchgate.net]
- 2. Microwave irradiated synthesis of Schiff bases of 4-(arylideneamino)-5-alkyl-2,4-dihydro-1,2,4-triazole-3-thione containing 1,2,4-triazole segment - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 5. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijcrt.org [ijcrt.org]
- 7. connectjournals.com [connectjournals.com]
Unveiling Novel Biological Targets for 4-Amino-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the biological activities of 4-Amino-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol and its derivatives, with a focus on identifying novel biological targets for therapeutic intervention. This document summarizes key quantitative data, details experimental methodologies, and visualizes relevant pathways and workflows to facilitate further research and development in this area.
Core Biological Activity: Antiradical and Antioxidant Properties
The primary and most consistently reported biological activity of this compound and its analogs is their capacity to act as potent radical scavengers. This antioxidant activity is a cornerstone for their potential therapeutic applications in conditions associated with oxidative stress.
Quantitative Analysis of Antiradical Activity
The antiradical efficacy of the parent compound and its derivatives has been quantified using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay. The results are summarized in the table below, with ascorbic acid used as a standard for comparison.
| Compound | Concentration (M) | Antiradical Effect (%) |
| 4-Amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol | 1 x 10⁻³ | 88.89% |
| 1 x 10⁻⁴ | 53.78% | |
| 4-fluorobenzylidene derivative | 1 x 10⁻³ | Slightly decreased |
| 2-hydroxybenzylidene derivative | 1 x 10⁻³ | High |
| Ascorbic Acid | - | Reference Standard |
Data sourced from a study on the antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives.[1]
Experimental Protocol: DPPH Radical Scavenging Assay
The following protocol outlines the methodology used to determine the antiradical activity of the subject compounds.[1]
Materials:
-
This compound and its derivatives
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Ethanol
-
Spectrophotometer
Procedure:
-
Prepare alcoholic solutions of the test compounds at varying concentrations (e.g., 1 x 10⁻³ M and 1 x 10⁻⁴ M).
-
Prepare a solution of DPPH in ethanol. The solution should have an intense purple color.
-
Mix the test compound solutions with the DPPH solution.
-
Incubate the mixture at room temperature in the dark for a specified period.
-
Measure the absorbance of the solutions at 517 nm using a spectrophotometer.
-
The antiradical activity is calculated as the percentage of DPPH radical scavenging, determined by the decrease in absorbance of the DPPH solution upon addition of the test compound. A color change from intense purple to yellow indicates radical scavenging.
Potential Novel Biological Targets and Mechanisms of Action
While antioxidant activity is well-documented, the broader therapeutic potential of this compound lies in the diverse biological activities exhibited by the 1,2,4-triazole scaffold. These include antimicrobial, antifungal, and anticancer effects, suggesting multiple potential molecular targets.
Proposed Antioxidant Mechanism
The antioxidant activity of this compound is attributed to its ability to donate a hydrogen atom to neutralize free radicals. The thione-thiol tautomerism of the triazole ring plays a crucial role in this process.
Caption: Proposed mechanism of DPPH radical scavenging.
Broader Biological Activities of the 1,2,4-Triazole Scaffold
Derivatives of 4-amino-1,2,4-triazole-3-thiol have shown a wide range of pharmacological activities, suggesting that the 2-thienyl variant may also interact with similar targets.[2] These activities include:
-
Antimicrobial and Antifungal: The 1,2,4-triazole nucleus is a key component of several antifungal drugs.[2][3] Potential targets could include enzymes involved in fungal cell wall synthesis or ergosterol biosynthesis.
-
Anticancer: Metal complexes of related 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol have demonstrated cytotoxicity against breast cancer cell lines (MCF-7).[4] This suggests potential interactions with pathways involved in cancer cell proliferation and survival.
-
Enzyme Inhibition: The 4-amino-1,2,4-triazole-3-thione scaffold has been identified as a promising starting point for the design of inhibitors of serine and metallo-β-lactamases, which are key enzymes in bacterial antibiotic resistance.[5]
Experimental Workflow for Target Identification
The following workflow outlines a systematic approach to identifying novel biological targets for this compound.
Caption: Workflow for novel biological target discovery.
Future Directions and Conclusion
This compound is a promising scaffold for drug discovery. While its antioxidant properties are established, further investigation into its potential as an antimicrobial, antifungal, and anticancer agent is warranted. The experimental workflow outlined in this guide provides a roadmap for elucidating its mechanism of action and identifying novel biological targets. Future research should focus on target-based screening against enzymes and receptors implicated in microbial and cancer biology, as well as in-depth studies of its effects on cellular signaling pathways. The structural versatility of the 1,2,4-triazole ring offers significant opportunities for the development of new therapeutic agents.[6]
References
- 1. Antiradical activity of novel 4-amino-5-(thiophen-2-ylmethyl)-4H-1,2,4-triazole-3-thiol derivatives | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 2. researchgate.net [researchgate.net]
- 3. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 4. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]
- 5. 4-Amino-1,2,4-triazole-3-thione as a Promising Scaffold for the Inhibition of Serine and Metallo-β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 6. chemimpex.com [chemimpex.com]
Methodological & Application
Application Note & Synthesis Protocol: 4-Amino-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol
Audience: Researchers, scientists, and drug development professionals.
Abstract: This document provides a detailed, step-by-step protocol for the laboratory-scale synthesis of 4-Amino-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol. The 1,2,4-triazole scaffold is a cornerstone in medicinal chemistry, with derivatives exhibiting a wide range of biological activities including antifungal, antimicrobial, anticonvulsant, and anticancer properties.[1][2][3] This protocol is adapted from established methods for synthesizing analogous 4,5-disubstituted-4H-1,2,4-triazole-3-thiols.[1][4] The procedure involves a three-step reaction sequence starting from thiophene-2-carbohydrazide, followed by the formation of a potassium dithiocarbazinate salt, and subsequent cyclization with hydrazine hydrate. This guide includes comprehensive safety precautions, materials lists, reaction workflows, and characterization data.
Critical Safety Precautions
This synthesis involves hazardous materials and produces toxic byproducts. All procedures must be conducted by trained personnel in a well-ventilated chemical fume hood while wearing appropriate Personal Protective Equipment (PPE), including a lab coat, safety goggles, and chemical-resistant gloves.
-
Hydrazine Hydrate (N₂H₄·H₂O): Highly toxic, corrosive, and a suspected carcinogen. Avoid inhalation, ingestion, and skin contact.
-
Carbon Disulfide (CS₂): Extremely flammable with a low flash point. It is toxic and can be absorbed through the skin. All sources of ignition must be eliminated.
-
Potassium Hydroxide (KOH): Corrosive. Causes severe skin burns and eye damage.
-
Hydrogen Sulfide (H₂S): A toxic, flammable gas with the characteristic odor of rotten eggs is evolved during the cyclization step.[2] Exposure can cause respiratory paralysis and death. The reaction must be performed in a high-efficiency fume hood.
-
Triazole Derivatives: The final product and intermediates may be harmful if swallowed, cause skin and eye irritation, and may cause respiratory irritation.[5][6]
Reaction Pathway
The synthesis follows a three-step process starting from thiophene-2-carbohydrazide.
Caption: Chemical synthesis pathway for the target compound.
Materials and Methods
Materials and Reagents
| Reagent | CAS Number | Recommended Purity |
| Thiophene-2-carbohydrazide | 2361-27-5 | ≥98% |
| Carbon Disulfide (CS₂) | 75-15-0 | ≥99% |
| Potassium Hydroxide (KOH) | 1310-58-3 | ≥85% (pellets) |
| Hydrazine Hydrate (80%) | 7803-57-8 | 80% solution |
| Absolute Ethanol | 64-17-5 | ≥99.5% |
| Hydrochloric Acid (HCl) | 7647-01-0 | 37% (concentrated) |
| Deionized Water | 7732-18-5 | - |
Equipment
| Equipment | Purpose |
| Round-bottom flasks (250 mL, 500 mL) | Reaction vessels |
| Magnetic stirrer with hotplate | Heating and mixing |
| Reflux condenser | To prevent solvent loss during heating |
| Buchner funnel and filter flask | Filtration |
| Beakers and graduated cylinders | Measuring and holding liquids |
| pH paper or pH meter | To check acidity |
| Rotary evaporator | Solvent removal |
| Melting point apparatus | Product characterization |
Experimental Workflow
Caption: Step-by-step experimental workflow diagram.
Step-by-Step Synthesis Protocol
This protocol is based on a 0.05 mole starting scale.
Step 1: Synthesis of Potassium 2-(thiophen-2-ylcarbonyl)hydrazine-1-carbodithioate
-
In a 250 mL round-bottom flask, dissolve thiophene-2-carbohydrazide (7.1 g, 0.05 mol) and potassium hydroxide (3.3 g, 0.06 mol) in 100 mL of absolute ethanol.
-
Cool the solution in an ice bath. While stirring, add carbon disulfide (4.2 g or 3.3 mL, 0.055 mol) dropwise over 30 minutes.
-
After the addition is complete, remove the ice bath and continue stirring the mixture at room temperature for 12-18 hours.[4]
-
A yellow precipitate of the potassium salt will form. Collect the solid by vacuum filtration using a Buchner funnel.
-
Wash the precipitate with 50 mL of cold anhydrous ether to remove unreacted starting materials.
-
Dry the potassium salt in a vacuum desiccator. This salt is typically used in the next step without further purification.[2][4]
Step 2: Synthesis of this compound
-
Place the dried potassium salt (approx. 0.05 mol) in a 500 mL round-bottom flask. Add 100 mL of deionized water.
-
To this suspension, add hydrazine hydrate (5.0 g or 5.0 mL, 0.1 mol).
-
Attach a reflux condenser and heat the mixture to reflux with vigorous stirring. The color of the mixture may change from yellow to green.[1]
-
Continue refluxing for 4-6 hours. During this time, hydrogen sulfide (H₂S) gas will evolve. The cessation of H₂S evolution can be monitored using lead acetate paper (it will no longer turn black). This step must be performed in a high-performance fume hood.
-
After the reaction is complete, cool the mixture to room temperature.
-
Dilute the reaction mixture with 100 mL of cold water.
-
Slowly acidify the solution by adding concentrated hydrochloric acid dropwise until the pH is approximately 1-2.
-
A white or off-white precipitate of the final product will form. Stir the mixture in an ice bath for 30 minutes to ensure complete precipitation.
-
Collect the crude product by vacuum filtration, wash thoroughly with cold water, and air dry.
Step 3: Purification
-
Recrystallize the crude solid from hot ethanol to obtain the pure this compound as a crystalline solid.
-
Dry the purified product in a vacuum oven at 60 °C.
Characterization and Expected Results
The structure of the synthesized compound should be confirmed using standard analytical techniques.
| Property | Expected Value / Characteristics |
| Molecular Formula | C₆H₆N₄S₂ |
| Molecular Weight | 198.27 g/mol |
| Appearance | White to off-white crystalline powder |
| Melting Point | Expected in the range of 190-220 °C (based on similar structures[1]) |
| FTIR (cm⁻¹) | Expected peaks around 3300-3450 (N-H stretch of NH₂), 2500-2600 (S-H stretch, may be weak), 1600-1630 (C=N stretch).[4][7] |
| ¹H-NMR (DMSO-d₆, δ ppm) | Expected signals: a singlet for the NH₂ protons (around 5.8 ppm), multiplets for the thienyl protons (7.0-8.0 ppm), and a broad singlet for the SH proton (13.5-14.0 ppm).[1][7] |
| Yield | 60-75% (typical for this type of reaction[1]) |
References
- 1. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 2. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol | C3H6N4S | CID 1268034 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. fishersci.com [fishersci.com]
- 7. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Application of 4-Amino-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol in Drug Discovery: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
The heterocyclic scaffold, 1,2,4-triazole, is a cornerstone in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities, including antimicrobial, anticancer, antiviral, and anti-inflammatory properties. The incorporation of a thiol group at the 3-position and an amino group at the 4-position of the triazole ring, along with a substituted moiety at the 5-position, has been shown to be a fruitful strategy for the development of potent therapeutic agents. This document focuses on the synthesis, potential applications, and experimental protocols for a specific derivative, 4-Amino-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol , a compound of significant interest in modern drug discovery. The presence of the thiophene ring, a bioisostere of the benzene ring, often enhances biological activity and modulates pharmacokinetic properties.
Synthesis of this compound
The synthesis of the target compound is a multi-step process that begins with thiophene-2-carbohydrazide. The general synthetic route involves the formation of a potassium dithiocarbazate intermediate, followed by cyclization with hydrazine hydrate.
Experimental Protocol: Synthesis
Materials:
-
Thiophene-2-carbohydrazide
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Absolute ethanol
-
Hydrazine hydrate (80-99%)
-
Hydrochloric acid (HCl)
-
Distilled water
-
Round-bottom flask with reflux condenser
-
Magnetic stirrer with heating mantle
-
Beakers, graduated cylinders, and filtration apparatus
-
pH paper or pH meter
Procedure:
-
Formation of Potassium Dithiocarbazate Salt:
-
In a round-bottom flask, dissolve potassium hydroxide (0.1 mol) in absolute ethanol (100 mL).
-
To this solution, add thiophene-2-carbohydrazide (0.1 mol) and stir until it dissolves.
-
Cool the mixture in an ice bath and slowly add carbon disulfide (0.12 mol) dropwise while stirring vigorously.
-
Continue stirring the reaction mixture at room temperature for 12-18 hours.
-
The precipitated potassium dithiocarbazate salt is collected by filtration, washed with cold absolute ethanol, and dried under vacuum.
-
-
Cyclization to form this compound:
-
Suspend the dried potassium dithiocarbazate salt (0.05 mol) in water (50 mL) in a round-bottom flask equipped with a reflux condenser.
-
Add hydrazine hydrate (0.1 mol) to the suspension.
-
Reflux the reaction mixture for 4-6 hours. The color of the mixture may change, and the evolution of hydrogen sulfide gas may be observed (use a lead acetate paper test for confirmation, and perform in a well-ventilated fume hood).
-
After reflux, cool the reaction mixture to room temperature.
-
Carefully acidify the cooled solution with dilute hydrochloric acid to a pH of 5-6.
-
The white precipitate of this compound is formed.
-
Collect the precipitate by filtration, wash thoroughly with cold water, and recrystallize from ethanol to obtain the purified product.
-
Characterization: The structure of the synthesized compound should be confirmed using spectroscopic techniques such as FT-IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Caption: Synthetic pathway for this compound.
Applications in Drug Discovery
Antimicrobial Activity
Derivatives of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol have demonstrated significant activity against a range of pathogenic bacteria and fungi. The presence of the thiol and amino groups, along with the thiophene moiety, is believed to contribute to their antimicrobial efficacy.
Quantitative Antimicrobial Data (for related compounds):
| Compound ID | Substituent at C5 | Test Organism | MIC (µg/mL) | Reference |
| 4c | 4-Hydroxyphenyl | S. aureus | 16 | [1] |
| B. subtilis | 20 | [1] | ||
| 4e | 4-Bromophenyl | E. coli | 25 | [1] |
| S. typhi | 31 | [1] | ||
| C. albicans | 24 | [1] | ||
| A. niger | 32 | [1] |
Note: The data presented is for derivatives with different substituents at the 5-position, indicating the potential antimicrobial profile of the 2-thienyl derivative.
Experimental Protocol: Antimicrobial Screening (Agar Well Diffusion Method)
Materials:
-
Nutrient Agar or Mueller-Hinton Agar
-
Sterile Petri plates
-
Bacterial and/or fungal cultures
-
Sterile cork borer (6-8 mm diameter)
-
Micropipettes
-
Incubator
-
Laminar air flow hood
-
Test compound (this compound)
-
Standard antibiotic and/or antifungal drugs (e.g., Ciprofloxacin, Fluconazole)
-
Solvent control (e.g., DMSO)
Procedure:
-
Media Preparation: Prepare and sterilize the agar medium according to the manufacturer's instructions. Pour the molten agar into sterile Petri plates and allow it to solidify in a laminar air flow hood.
-
Inoculum Preparation: Prepare a standardized inoculum of the test microorganism (e.g., 0.5 McFarland standard).
-
Seeding of Plates: Uniformly spread the microbial inoculum over the surface of the solidified agar plates using a sterile cotton swab.
-
Well Preparation: Aseptically punch wells of 6-8 mm diameter into the seeded agar plates using a sterile cork borer.
-
Compound Loading: Add a defined volume (e.g., 50-100 µL) of the test compound solution (at a specific concentration, dissolved in a suitable solvent like DMSO) into the wells. Similarly, add the standard drug and solvent control to separate wells.
-
Incubation: Incubate the plates at 37°C for 24 hours for bacteria and at 28-30°C for 48-72 hours for fungi.
-
Data Collection: Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antimicrobial activity.
Anticancer Activity
The 1,2,4-triazole scaffold is a key component of several approved anticancer drugs. Derivatives of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol have shown promising cytotoxic effects against various cancer cell lines. The proposed mechanism of action often involves the induction of apoptosis.
Quantitative Anticancer Data (for related compounds):
| Compound ID | Substituent at C5 | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 6b | Phenyl (as part of a larger hydroxamic acid derivative) | MDA-MB-231 | 5.71 ± 2.29 (as µg/mL) | [2] |
| MCF-7 | - | [2] | ||
| HCT 116 | - | [2] | ||
| Compound 10 | Phenyl (as part of a larger hydrazone derivative) | IGR39 (Melanoma) | - | [3] |
| MDA-MB-231 | - | [3] | ||
| Panc-1 (Pancreatic) | - | [3] |
Note: The data presented is for derivatives with different substituents at the 5-position and further chemical modifications, highlighting the potential of the core scaffold in anticancer drug design.
Experimental Protocol: In Vitro Anticancer Screening (MTT Assay)
Materials:
-
Cancer cell lines (e.g., MCF-7, HeLa, A549)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
96-well cell culture plates
-
Test compound (this compound)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
Multi-well plate reader (spectrophotometer)
-
CO₂ incubator (37°C, 5% CO₂)
Procedure:
-
Cell Seeding: Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Prepare serial dilutions of the test compound in the cell culture medium. Remove the old medium from the wells and add 100 µL of the medium containing different concentrations of the test compound. Include a vehicle control (medium with the same concentration of solvent, e.g., DMSO) and a positive control (a known anticancer drug).
-
Incubation: Incubate the plate for 48-72 hours in a CO₂ incubator.
-
MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for another 4 hours.
-
Formazan Solubilization: Remove the medium containing MTT and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solution in each well at a wavelength of 570 nm using a multi-well plate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the vehicle control. The IC₅₀ value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting a dose-response curve.
Proposed Mechanism of Anticancer Action: Induction of Apoptosis
Several studies on 1,2,4-triazole derivatives suggest that their anticancer activity is mediated through the induction of apoptosis, or programmed cell death. A plausible signaling pathway involves the generation of reactive oxygen species (ROS) and the subsequent activation of the intrinsic (mitochondrial) apoptotic pathway.
Caption: Proposed mitochondrial-mediated apoptotic pathway induced by the triazole derivative.
Conclusion
This compound represents a promising scaffold for the development of novel antimicrobial and anticancer agents. The synthetic route is well-established, and the biological activities of related compounds are encouraging. The provided protocols offer a starting point for researchers to synthesize, screen, and further investigate the therapeutic potential of this and other related 1,2,4-triazole derivatives. Further studies are warranted to elucidate the precise mechanism of action and to optimize the structure for enhanced efficacy and selectivity.
References
- 1. Promoting Apoptosis in MCF-7 Cells via ROS Generation by Quinolino-triazoles Derived from One-Pot Telescopic Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. 1,2,3-Triazole-Containing Compounds as Anti–Lung Cancer Agents: Current Developments, Mechanisms of Action, and Structure–Activity Relationship - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Synthesis of Schiff Bases from 4-amino-1,2,4-triazole-3-thiols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Schiff bases derived from 4-amino-1,2,4-triazole-3-thiol represent a versatile class of compounds with significant therapeutic potential. The inherent biological activities of the 1,2,4-triazole nucleus, combined with the structural diversity introduced by the Schiff base formation, have led to the development of potent antimicrobial, antifungal, and anticancer agents.[1][2] This document provides detailed methodologies for the synthesis of these Schiff bases, summarizes their biological activities, and elucidates their mechanism of action.
The synthetic pathway generally involves a two-step process: the synthesis of the core intermediate, 4-amino-1,2,4-triazole-3-thiol, followed by its condensation with a variety of aromatic aldehydes to yield the target Schiff bases. These compounds are characterized by the presence of an azomethine group (-N=CH-), which is crucial for their biological activity.[3]
Synthesis of 4-amino-1,2,4-triazole-3-thiol Intermediate
The precursor, 4-amino-1,2,4-triazole-3-thiol, is typically synthesized from a starting aromatic acid or its ester. The general synthetic route is outlined below.
Experimental Workflow: Synthesis of 4-amino-1,2,4-triazole-3-thiol
Caption: General workflow for the synthesis of the 4-amino-1,2,4-triazole-3-thiol intermediate.
General Protocols for Schiff Base Synthesis
The final Schiff bases are synthesized by the condensation of the 4-amino-1,2,4-triazole-3-thiol intermediate with various substituted aromatic aldehydes. Two common methods are provided below.
Protocol 1: Conventional Heating Method
This method involves refluxing the reactants in the presence of a catalyst.
Materials:
-
4-amino-1,2,4-triazole-3-thiol
-
Substituted aromatic aldehyde
-
Ethanol or Glacial Acetic Acid
-
Concentrated Sulfuric Acid or Acetic Acid (catalyst)
-
Standard laboratory glassware
Procedure:
-
Dissolve an equimolar amount of 4-amino-1,2,4-triazole-3-thiol and the desired aromatic aldehyde in a suitable solvent such as ethanol or glacial acetic acid in a round-bottom flask.[4]
-
Add a few drops of a catalyst, for instance, concentrated sulfuric acid or glacial acetic acid.[5]
-
Reflux the reaction mixture for a duration ranging from 1 to 5 hours.[4][6] The progress of the reaction can be monitored using thin-layer chromatography (TLC).
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid product is collected by filtration, washed with a cold solvent (e.g., ethanol), and dried.[6]
-
Recrystallize the crude product from a suitable solvent like hot ethanol to obtain the pure Schiff base.[6]
Protocol 2: Microwave-Assisted Synthesis
This method offers a more environmentally friendly and efficient alternative to conventional heating.[7]
Materials:
-
4-amino-1,2,4-triazole-3-thiol
-
Substituted aromatic aldehyde
-
Ethanol
-
Microwave synthesizer
Procedure:
-
Place an equimolar mixture of 4-amino-1,2,4-triazole-3-thiol and the substituted benzaldehyde in a microwave-safe reaction vessel.[7]
-
Add a minimal amount of a suitable solvent like ethanol.
-
Irradiate the mixture in a microwave synthesizer at a specified power and for a short duration (typically a few minutes).[7]
-
After the reaction is complete, cool the vessel.
-
The resulting solid product is then purified by recrystallization.
Characterization Data
The synthesized Schiff bases are typically characterized by their melting points and spectroscopic data.
| Compound ID | Aldehyde Reactant | Molecular Formula | M.P. (°C) | Yield (%) | Reference |
| 1 | 4-Chlorobenzaldehyde | C₁₅H₁₁ClN₄S | 187-190 | 62 | [5] |
| 2 | 4-Hydroxybenzaldehyde | C₁₅H₁₂N₄O₂S | - | 90 | [4] |
| 3 | 4-Methoxybenzaldehyde | C₁₆H₁₄N₄OS | 227-230 | 81 | [3] |
| 4 | 4-Nitrobenzaldehyde | C₁₅H₁₁N₅O₂S | - | - | [8] |
| 5 | Salicylaldehyde | C₁₅H₁₂N₄O₂S | 181-183 | 98 | [9] |
Note: '-' indicates data not available in the cited sources.
Biological Applications and Mechanism of Action
Schiff bases of 4-amino-1,2,4-triazole-3-thiols have demonstrated a broad spectrum of biological activities, with antimicrobial and antifungal effects being the most prominent.
Antimicrobial Activity
These compounds exhibit significant activity against both Gram-positive and Gram-negative bacteria. The mechanism of their antibacterial action is believed to involve the inhibition of essential bacterial enzymes. Molecular docking studies have suggested that these Schiff bases can act as inhibitors of metallo-β-lactamases (MBLs), enzymes that confer resistance to β-lactam antibiotics in bacteria.[5] They are also proposed to inhibit other crucial enzymes like topoisomerase IV, D-Alanyl-D-Alanine Ligase, and dihydrofolate reductase.[7]
Antifungal Activity
Several derivatives have shown promising antifungal activity, particularly against Candida species.[7] The proposed mechanism for their antifungal action is the inhibition of fungal ergosterol biosynthesis, a pathway vital for the integrity of the fungal cell membrane.[10]
Mechanism of Action: Metallo-β-Lactamase Inhibition
Caption: Proposed mechanism of action of Schiff bases as metallo-β-lactamase inhibitors.
Conclusion
The synthesis of Schiff bases from 4-amino-1,2,4-triazole-3-thiols provides a robust platform for the development of novel therapeutic agents. The straightforward synthetic protocols, coupled with the significant and diverse biological activities of the resulting compounds, make this an attractive area for further research and drug development. The elucidation of their mechanism of action as enzyme inhibitors opens avenues for rational drug design to create more potent and selective drug candidates.
References
- 1. researchgate.net [researchgate.net]
- 2. dergipark.org.tr [dergipark.org.tr]
- 3. nepjol.info [nepjol.info]
- 4. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 4-Amino-1,2,4-triazole-3-thione-derived Schiff bases as metallo-β-lactamase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. mdpi.com [mdpi.com]
- 8. 1,2,4-Triazoles as Important Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 9. A facile sonochemical protocol for synthesis of 3-amino- and 4-amino-1,2,4-triazole derived Schiff bases as potential antibacterial agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Novel 1, 2, 4-Triazoles as Antifungal Agents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 4-Amino-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol as a Ligand for Metal Complexes
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the synthesis, characterization, and potential applications of metal complexes derived from the ligand 4-Amino-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol. The protocols are based on established methods for analogous 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol derivatives and are intended to serve as a guide for the exploration of this specific thienyl-substituted compound and its coordination chemistry.
Introduction
1,2,4-triazole derivatives are a significant class of heterocyclic compounds in medicinal chemistry, known for a wide range of biological activities including antimicrobial, antifungal, anticancer, and anti-inflammatory properties.[1][2] The inclusion of a thiol group and an amino group at positions 3 and 4, respectively, of the triazole ring, along with a 2-thienyl substituent at position 5, creates a versatile chelating ligand. This ligand can coordinate with various transition metal ions through its sulfur and nitrogen atoms, leading to the formation of stable metal complexes.[1][3] The biological activity of these ligands is often enhanced upon complexation with metal ions.[4]
This document outlines the synthesis of this compound and its subsequent use in the formation of metal complexes. It also details protocols for the characterization and evaluation of their potential as antimicrobial and anticancer agents.
Data Presentation
Physicochemical and Spectroscopic Data
The following table summarizes typical physicochemical and spectroscopic data for 4-amino-5-aryl-4H-1,2,4-triazole-3-thiol ligands and their metal complexes, which can be used as a reference for the thienyl analogue.
| Compound/Complex | Molecular Formula | M.p. (°C) | Yield (%) | FT-IR (cm⁻¹) ν(N-H), ν(S-H), ν(C=N), ν(C-S) | ¹H NMR (δ ppm) |
| Ligand (Aryl = Phenyl) | C₈H₈N₄S | 198-200 | 65 | ~3250, 2736, 1645, 673[1] | 5.83 (s, 2H, NH₂), 13.97 (s, 1H, SH), 7.5-8.0 (m, 5H, Ar-H)[1] |
| Ligand (Aryl = Pyridyl) | C₇H₇N₅S | 210-212 | 62 | ~3250, 2736, 1645, 673[5] | 5.9 (s, 2H, NH₂), 13.9 (s, 1H, SH), 7.9-8.7 (m, 4H, Ar-H)[5] |
| Ni(II) Complex (Aryl = Phenyl) | [Ni(C₈H₇N₄S)₂] | >300 | ~70-80 | Disappearance of ν(S-H), shift in ν(N-H) and ν(C=N) | Disappearance of SH proton, downfield shift of NH₂ protons[1] |
| Co(II) Complex (Aryl = Phenyl) | [Co(C₈H₇N₄S)₂] | >300 | ~70-80 | Disappearance of ν(S-H), shift in ν(N-H) and ν(C=N) | Disappearance of SH proton, downfield shift of NH₂ protons[1] |
| Cd(II) Complex (Aryl = Phenyl) | [Cd(C₈H₇N₄S)₂] | >300 | ~70-80 | Disappearance of ν(S-H), shift in ν(N-H) and ν(C=N) | Disappearance of SH proton, downfield shift of NH₂ protons[1] |
| Zn(II) Complex (Aryl = Phenyl) | [Zn(C₈H₇N₄S)₂] | >300 | ~70-80 | Disappearance of ν(S-H), shift in ν(N-H) and ν(C=N) | Disappearance of SH proton, downfield shift of NH₂ protons[1] |
Note: The data presented is for phenyl and pyridyl analogues and should be considered as a guideline for the thienyl derivative.
Biological Activity Data
The following tables summarize the in vitro biological activities of analogous triazole-metal complexes.
Table 1: In Vitro Antibacterial Activity (Zone of Inhibition in mm)
| Compound/Complex | S. aureus | B. subtilis | E. coli | P. aeruginosa |
| Ligand (Aryl = Phenyl) | - | - | - | - |
| Schiff Base of Ligand | 10 | - | - | 12 |
| Another Schiff Base | 11 | - | - | - |
| Reference:[6] |
Note: The specific Schiff bases are derivatives of the 4-amino group. The data indicates that derivatization and complexation can induce or enhance antimicrobial activity.
Table 2: In Vitro Anticancer Activity (IC₅₀ in µM) against MCF-7 Breast Cancer Cell Line
| Compound/Complex | IC₅₀ (µM) |
| Ligand (Aryl = Phenyl) | >100 |
| Ni(II) Complex | 75.32 |
| Co(II) Complex | 81.64 |
| Cd(II) Complex | 28.45 |
| Cr(II) Complex | 63.18 |
| Zn(II) Complex | 52.57 |
| Cisplatin (Standard) | 20.68 |
| Reference:[1] |
Experimental Protocols
Synthesis of this compound
This protocol is adapted from the synthesis of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol.[6][7]
Step 1: Synthesis of Thiophene-2-carbohydrazide
-
Reflux a mixture of methyl thiophene-2-carboxylate (1 mole) and hydrazine hydrate (3 moles) in absolute ethanol for 4-6 hours.
-
After cooling, the precipitated solid is filtered, washed with cold ethanol, and recrystallized from ethanol to yield thiophene-2-carbohydrazide.
Step 2: Synthesis of Potassium Dithiocarbazinate Salt
-
Dissolve thiophene-2-carbohydrazide (1 mole) in a solution of potassium hydroxide (1.5 moles) in absolute ethanol.
-
Cool the mixture in an ice bath and add carbon disulfide (1.2 moles) dropwise with constant stirring.
-
Continue stirring for 12-18 hours at room temperature.
-
The precipitated potassium dithiocarbazinate salt is filtered, washed with dry ether, and used in the next step without further purification.[7]
Step 3: Synthesis of this compound
-
Reflux a suspension of the potassium dithiocarbazinate salt (1 mole) and hydrazine hydrate (2 moles) in water for several hours, until the evolution of hydrogen sulfide gas ceases (test with lead acetate paper).[6]
-
Cool the reaction mixture and dilute it with cold water.
-
Acidify with dilute hydrochloric acid to precipitate the product.
-
Filter the white solid, wash with cold water, and recrystallize from ethanol.
Synthesis of Metal Complexes
This is a general protocol for the synthesis of metal complexes of this compound.[1][3]
-
Dissolve the ligand (2 mmol) in hot ethanol.
-
In a separate flask, dissolve the metal salt (e.g., NiCl₂·6H₂O, CoCl₂·6H₂O, CdCl₂, ZnCl₂) (1 mmol) in ethanol.
-
Add the metal salt solution dropwise to the ligand solution with constant stirring.
-
Reflux the reaction mixture for 2-3 hours.
-
The resulting colored precipitate is filtered, washed with hot ethanol, and dried in a desiccator.
Characterization of Ligand and Complexes
-
Melting Point: Determined using an open capillary melting point apparatus.
-
FT-IR Spectroscopy: Spectra are recorded on an FT-IR spectrometer using KBr pellets in the range of 4000-400 cm⁻¹.
-
¹H NMR Spectroscopy: Spectra are recorded on a Bruker spectrometer (400 or 500 MHz) in DMSO-d₆ with TMS as an internal standard.
-
Elemental Analysis: C, H, N, and S analysis is performed on a CHNS analyzer.
In Vitro Antimicrobial Screening (Agar Well Diffusion Method)
This protocol is a standard method for assessing antimicrobial activity.[6]
-
Prepare nutrient agar plates and seed them with the test microorganisms (e.g., S. aureus, E. coli).
-
Create wells of 6 mm diameter in the agar plates.
-
Dissolve the test compounds (ligand and metal complexes) in DMSO to a concentration of 1 mg/mL.
-
Add 100 µL of each test solution to the respective wells.
-
Use a standard antibiotic (e.g., Streptomycin) as a positive control and DMSO as a negative control.
-
Incubate the plates at 37°C for 24 hours.
-
Measure the diameter of the zone of inhibition in mm.
In Vitro Anticancer Activity (MTT Assay)
This protocol is a standard colorimetric assay for assessing cell viability.[1]
-
Culture the cancer cell line (e.g., MCF-7) in a 96-well plate.
-
Treat the cells with various concentrations of the test compounds and incubate for 24-48 hours.
-
Add MTT solution to each well and incubate for another 4 hours.
-
Add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Visualizations
Synthesis Workflow
References
- 1. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]
- 2. semanticscholar.org [semanticscholar.org]
- 3. Synthesis and characterization of transition metal complexes of 4-Amino-5-pyridyl-4H-1,2,4-triazole-3-thiol - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 1,2,3-Triazoles and their metal chelates with antimicrobial activity - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 7. researchgate.net [researchgate.net]
Application Notes and Protocols for Antifungal Activity Screening of 1,2,4-Triazole Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed protocol for screening 1,2,4-triazole derivatives for antifungal activity. The described methods are foundational in the preliminary assessment of new chemical entities and are based on established standards to ensure reproducibility and comparability of data.
Introduction
The increasing incidence of invasive fungal infections, coupled with the rise of antifungal resistance, underscores the urgent need for the development of novel antifungal agents.[1][2][3] 1,2,4-triazole derivatives are a well-established class of antifungal compounds that function by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51).[4] This enzyme is critical for the biosynthesis of ergosterol, an essential component of the fungal cell membrane.[4] Inhibition of CYP51 disrupts membrane integrity, leading to fungal cell growth arrest and death.[4][5]
This document outlines protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Fungicidal Concentration (MFC) of novel 1,2,4-triazole derivatives, providing a quantitative measure of their antifungal potency and their fungistatic versus fungicidal activity.
Data Presentation
Quantitative data from the antifungal screening should be summarized in clear, structured tables for straightforward comparison of the activity of different 1,2,4-triazole derivatives.
Table 1: Minimum Inhibitory Concentration (MIC) of 1,2,4-Triazole Derivatives against Pathogenic Fungi
| Compound ID | Candida albicans (ATCC 90028) MIC (µg/mL) | Aspergillus fumigatus (ATCC 204305) MIC (µg/mL) | Cryptococcus neoformans (ATCC 52817) MIC (µg/mL) | Fluconazole MIC (µg/mL) | Voriconazole MIC (µg/mL) |
| TZD-001 | |||||
| TZD-002 | |||||
| TZD-003 | |||||
| ... |
Table 2: Minimum Fungicidal Concentration (MFC) and MFC/MIC Ratio of 1,2,4-Triazole Derivatives
| Compound ID | Fungal Strain | MIC (µg/mL) | MFC (µg/mL) | MFC/MIC Ratio | Interpretation |
| TZD-001 | Candida albicans | ||||
| TZD-001 | Aspergillus fumigatus | ||||
| TZD-002 | Candida albicans | ||||
| TZD-002 | Aspergillus fumigatus | ||||
| ... | ... |
Experimental Protocols
Materials and Reagents
-
Test Compounds: 1,2,4-triazole derivatives dissolved in an appropriate solvent (e.g., Dimethyl Sulfoxide - DMSO).
-
Fungal Strains:
-
Candida albicans (e.g., ATCC 90028)
-
Aspergillus fumigatus (e.g., ATCC 204305)
-
Cryptococcus neoformans (e.g., ATCC 52817)
-
-
Positive Control Antifungals: Fluconazole, Voriconazole, or Itraconazole.
-
Culture Media:
-
RPMI-1640 medium with L-glutamine, buffered with MOPS.
-
Sabouraud Dextrose Agar (SDA) or Potato Dextrose Agar (PDA).
-
Sabouraud Dextrose Broth (SDB) or Potato Dextrose Broth (PDB).
-
-
Reagents:
-
Sterile saline (0.85% NaCl).
-
Sterile distilled water.
-
DMSO (for compound dilution).
-
-
Equipment:
-
Sterile 96-well flat-bottom microtiter plates.
-
Micropipettes and sterile tips.
-
Incubator (35-37°C).
-
Spectrophotometer or microplate reader.
-
Vortex mixer.
-
Laminar flow hood.
-
Primary Screening: Agar Well Diffusion Method
This method provides a qualitative to semi-quantitative assessment of antifungal activity and is useful for initial screening of a large number of compounds.
-
Inoculum Preparation:
-
Grow fungal strains on SDA/PDA plates at 35°C for 24-48 hours (for yeasts) or 5-7 days (for molds).
-
Prepare a fungal suspension in sterile saline, adjusting the turbidity to match a 0.5 McFarland standard (approximately 1-5 x 10^6 CFU/mL).
-
-
Plate Preparation:
-
Compound Application:
-
Add a fixed volume (e.g., 50-100 µL) of each test compound solution (at a known concentration) into separate wells.
-
Use the solvent (e.g., DMSO) as a negative control and a standard antifungal solution (e.g., fluconazole) as a positive control.
-
-
Incubation and Measurement:
-
Incubate the plates at 35°C for 24-48 hours.
-
Measure the diameter of the zone of inhibition (in mm) around each well. A larger zone of inhibition indicates greater antifungal activity.
-
Quantitative Analysis: Broth Microdilution for Minimum Inhibitory Concentration (MIC)
This method determines the lowest concentration of an antifungal agent that inhibits the visible growth of a microorganism. The protocol is based on the Clinical and Laboratory Standards Institute (CLSI) guidelines.[8][9][10]
-
Preparation of Compound Dilutions:
-
In a 96-well microtiter plate, perform serial two-fold dilutions of the test compounds and control antifungals in RPMI-1640 medium. The final volume in each well should be 100 µL.
-
Include a drug-free well for a positive growth control and an uninoculated well for a negative control (medium only).
-
-
Inoculum Preparation:
-
Prepare a fungal suspension as described for the agar well diffusion method.
-
Dilute the suspension in RPMI-1640 medium to achieve a final inoculum concentration of approximately 0.5-2.5 x 10^3 CFU/mL for yeasts or 0.4-5 x 10^4 CFU/mL for molds in the test wells.
-
-
Inoculation and Incubation:
-
Add 100 µL of the diluted fungal inoculum to each well (except the negative control).
-
Incubate the plate at 35°C for 24-48 hours (for yeasts) or 48-72 hours (for molds).
-
-
MIC Determination:
-
The MIC is the lowest concentration of the compound at which there is no visible growth of the fungus. For azoles, this is often defined as the concentration that causes approximately 50% growth inhibition compared to the drug-free growth control.[11]
-
Determination of Minimum Fungicidal Concentration (MFC)
The MFC is the lowest concentration of an antifungal agent that kills the fungus.
-
Subculturing from MIC Wells:
-
Following MIC determination, take a 10-20 µL aliquot from each well that shows no visible growth (i.e., at and above the MIC).
-
Spot-inoculate the aliquots onto fresh SDA/PDA plates.
-
-
Incubation and MFC Determination:
-
Incubate the plates at 35°C for 24-48 hours or until growth is visible in the control spots.
-
The MFC is the lowest concentration of the compound from which no fungal growth is observed on the subculture plates, representing a ≥99.9% reduction in the initial inoculum.
-
Visualization of Pathways and Workflows
Mechanism of Action of 1,2,4-Triazole Antifungals
The primary mechanism of action for 1,2,4-triazole antifungals is the inhibition of lanosterol 14α-demethylase (CYP51), a key enzyme in the ergosterol biosynthesis pathway.[4]
Caption: Mechanism of action of 1,2,4-triazole antifungals.
Experimental Workflow for Antifungal Screening
The following diagram illustrates the workflow for the screening of 1,2,4-triazole derivatives for antifungal activity.
Caption: Experimental workflow for antifungal screening.
Logical Relationship in Data Interpretation
The relationship between MIC and MFC values is crucial for determining whether a compound has a fungistatic (inhibits growth) or fungicidal (kills) effect.
Caption: Logic for interpreting fungistatic vs. fungicidal activity.
References
- 1. Antifungal drug discovery: the process and outcomes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Interdisciplinary Approaches for the Discovery of Novel Antifungals - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Antifungal Drug Development: Challenges, Unmet Clinical Needs, and New Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 6. drcanuso.com [drcanuso.com]
- 7. Fungicidal versus fungistatic activity of terbinafine and itraconazole: an in vitro comparison - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. A Practical Guide to Antifungal Susceptibility Testing - PMC [pmc.ncbi.nlm.nih.gov]
- 9. research.regionh.dk [research.regionh.dk]
- 10. benchchem.com [benchchem.com]
- 11. mdpi.com [mdpi.com]
Application Notes and Protocols for DPPH Free Radical Scavenging Assay of Triazole-Thiol Compounds
Audience: Researchers, scientists, and drug development professionals.
Introduction
Triazole derivatives are a prominent class of heterocyclic compounds extensively explored in medicinal chemistry for their diverse pharmacological activities.[1] A significant area of investigation is their potential as antioxidants to combat oxidative stress, a key factor in the pathogenesis of various diseases, including cancer and neurodegenerative disorders.[1] Specifically, triazole-thiol compounds, which incorporate a thiol (-SH) group, are of particular interest due to the recognized antioxidant properties of sulfur-containing molecules. The 2,2-diphenyl-1-picrylhydrazyl (DPPH) free radical scavenging assay is a widely used, rapid, and cost-effective method to evaluate the in vitro antioxidant capacity of these compounds.[1][2][3] This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical, leading to a quantifiable color change.[1][4]
Principle of the DPPH Assay
The DPPH assay is based on the reduction of the stable free radical DPPH.[5] DPPH is a dark purple crystalline powder that forms a stable free radical in solution.[2][4] This stability is due to the delocalization of the spare electron over the molecule, which prevents dimerization. The DPPH radical has a strong absorbance at approximately 517 nm, giving the solution a deep violet color.[3][4] When an antioxidant, such as a triazole-thiol compound, is added to the DPPH solution, it donates a hydrogen atom or an electron to the DPPH radical, neutralizing it and forming the reduced, non-radical form, DPPH-H.[2] This reduction results in a color change from deep violet to a pale yellow or colorless solution, with a corresponding decrease in absorbance at 517 nm.[3][4][5] The degree of discoloration is directly proportional to the scavenging potential of the antioxidant compound.[3][4]
Experimental Protocols
Herein is a detailed protocol for performing the DPPH free radical scavenging assay for triazole-thiol compounds.
Materials and Reagents
-
2,2-diphenyl-1-picrylhydrazyl (DPPH)
-
Triazole-thiol test compounds
-
Standard antioxidant (e.g., Ascorbic acid, Trolox, Butylated Hydroxytoluene - BHT)
-
Methanol or Ethanol (spectrophotometric grade)
-
96-well microplates or quartz cuvettes
-
Micropipettes
-
UV-Vis spectrophotometer or microplate reader
-
Vortex mixer
Reagent Preparation
-
DPPH Stock Solution (e.g., 0.1 mM):
-
Accurately weigh a calculated amount of DPPH powder.
-
Dissolve the DPPH in methanol or ethanol to achieve the desired concentration.
-
The solution should be freshly prepared and stored in a dark, amber-colored bottle or wrapped in aluminum foil to prevent degradation from light.[2]
-
-
Test Compound Stock Solutions:
-
Prepare stock solutions of the triazole-thiol compounds in a suitable solvent (e.g., methanol, ethanol, DMSO) at a known concentration (e.g., 1 mg/mL or 1 mM).
-
-
Standard Antioxidant Stock Solution:
-
Prepare a stock solution of the standard antioxidant (e.g., ascorbic acid) in the same manner as the test compounds.
-
-
Serial Dilutions:
-
From the stock solutions of the test compounds and the standard, prepare a series of dilutions to obtain a range of concentrations for testing.
-
Assay Procedure (96-Well Plate Method)
-
Plate Setup:
-
In a 96-well microplate, add a defined volume (e.g., 100 µL) of the different concentrations of the triazole-thiol test compounds and the standard antioxidant to separate wells.
-
For the blank (control) wells, add the same volume of the solvent used to dissolve the samples.[1]
-
-
Reaction Initiation:
-
To each well, add a defined volume (e.g., 100 µL) of the DPPH working solution.
-
Mix the contents of the wells thoroughly using a micropipette or by gently shaking the plate.
-
-
Incubation:
-
Absorbance Measurement:
-
After incubation, measure the absorbance of each well at 517 nm using a microplate reader.[4]
-
Data Analysis
-
Calculation of Percentage Scavenging Activity: The percentage of DPPH radical scavenging activity is calculated using the following formula:
% Scavenging = [(A_control - A_sample) / A_control] x 100
Where:
-
A_control is the absorbance of the DPPH solution without a test sample (blank).
-
A_sample is the absorbance of the DPPH solution with the test sample.
-
-
IC50 Determination:
-
The IC50 value, which is the concentration of the test compound required to scavenge 50% of the DPPH radicals, is a measure of the antioxidant potency.
-
Plot the percentage of scavenging activity against the corresponding concentrations of the test compound.
-
The IC50 value can be determined from the graph by interpolation or by using non-linear regression analysis. A lower IC50 value indicates a higher antioxidant activity.[2]
-
Data Presentation
The following table summarizes the DPPH free radical scavenging activity (IC50 values) of selected triazole-thiol compounds from the literature.
| Compound | IC50 (µM) | Reference Standard (IC50) |
| 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol (AT) | 1300 ± 200 | Not specified |
| 4-amino-5-(4-pyridyl)-4H-1,2,4-triazole-3-thiol (AP) | 2200 ± 100 | Not specified |
| 5-substituted-4-amino-1,2,4-triazole-linked hydroxamic acid derivative | 21.23 ± 8.51 | Not specified |
| 4,4'-(Hexane-1,6-diyl)-bis(2-((4-(4-halogenophenyl)-5-mercapto-4H-1,2,4-triazole-3-yl)methyl)-5-methyl-2H-1,2,4-triazole-3(4H)-one (Compound 11b) | 10 ± 0.7 | BHT (19.8 ± 0.5) |
| 4-substituted-5-(2-thienyl)-1,2,4-triazole-3-thione derivative | Reported to surpass ascorbic acid | Ascorbic acid |
| A specific thiazole derivative (3f) linked to 1,2,3-triazole | 0.07 µg/mL | Ascorbic acid (3.76 µg/mL) |
| A specific thiazole derivative (3b) linked to 1,2,3-triazole | 0.62 µg/mL | Ascorbic acid (3.76 µg/mL) |
| A specific thiazole derivative (3e) linked to 1,2,3-triazole | 0.34 µg/mL | Ascorbic acid (3.76 µg/mL) |
| A synthesized 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol derivative (5b) | 5.84 µg/mL | Ascorbic acid |
Note: The units and reference standards may vary between studies. Direct comparison should be made with caution.
Visualizations
Caption: Experimental workflow for the DPPH free radical scavenging assay.
Caption: Mechanism of DPPH radical scavenging by a triazole-thiol compound.
References
Application Notes and Protocols for Microwave-Assisted Synthesis of 4-Amino-5-Substituted-1,2,4-Triazole-3-thiols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed protocols and comparative data for the microwave-assisted synthesis of 4-amino-5-substituted-1,2,4-triazole-3-thiols, a class of heterocyclic compounds with significant interest in medicinal chemistry due to their broad spectrum of pharmacological activities.[1][2][3] Microwave-assisted organic synthesis offers considerable advantages over conventional heating methods, including dramatically reduced reaction times, increased product yields, and cleaner reaction profiles.[1][3][4]
Synthetic Pathway Overview
The synthesis of 4-amino-5-substituted-1,2,4-triazole-3-thiols is typically achieved through a multi-step process commencing from substituted carboxylic acids or their corresponding esters. The general synthetic route involves the formation of a carboxylic acid hydrazide, followed by reaction with carbon disulfide to form a potassium dithiocarbazinate salt, which is then cyclized with hydrazine hydrate to yield the target triazole. An alternative pathway involves the conversion of 5-substituted-1,3,4-oxadiazole-2-thiols with hydrazine hydrate.[2] Microwave irradiation can be effectively applied at the cyclization step to significantly accelerate the synthesis.[2][5]
Below is a diagram illustrating the primary synthetic workflow.
Caption: General workflow for the synthesis of 4-amino-5-substituted-1,2,4-triazole-3-thiols.
Comparative Synthesis Data
Microwave-assisted methods consistently demonstrate superior performance in terms of reaction time and yield compared to conventional heating. The following table summarizes representative data for the cyclization step.
| Substituent (R) | Method | Reaction Time | Yield (%) | Melting Point (°C) | Reference |
| Phenyl | Conventional | 3 hours (Reflux) | 65.1 | 198-200 | [6][7] |
| 4-Chlorophenyl | Microwave | 4.5 minutes | 70 | 205 | [2] |
| 4-Bromophenyl | Microwave | Not Specified | 70 | 205 | [2] |
| 4-Methoxyphenyl | Microwave | 4.5 minutes | 68 | 204 | [2] |
| 4-Nitrophenyl | Microwave | Not Specified | 62 | 213 | [2] |
| Heptyl | Conventional | Not Specified | 80 | 115-117 | [8] |
| Nonyl | Conventional | Not Specified | 79 | 114-115 | [8] |
| Undecyl | Conventional | Not Specified | 78 | 112-113.5 | [8] |
| Pentadecyl | Conventional | Not Specified | 71 | 108-110 | [8] |
Detailed Experimental Protocols
The following protocols provide a step-by-step guide for the synthesis of 4-amino-5-substituted-1,2,4-triazole-3-thiols, incorporating a microwave-assisted cyclization step.
Protocol 1: Synthesis from Substituted Carboxylic Acid
This protocol outlines the three-step synthesis starting from a substituted benzoic acid.
Caption: Step-by-step experimental workflow for the synthesis of triazole-thiols.
Step 1: Synthesis of Aryl Hydrazides (III) [5]
-
A mixture of the methyl ester of the substituted benzoic acid (10 mmol) and hydrazine hydrate (10 mmol) is placed in a flask suitable for microwave synthesis.
-
The mixture is exposed to microwave irradiation intermittently (e.g., 30-second intervals) for a total of four minutes.
-
After the reaction is complete, the contents are allowed to cool to room temperature.
-
The crystallized product is filtered, washed with cold water, and dried to yield the aryl hydrazide.
Step 2: Synthesis of Potassium Aryl Dithiocarbazinate Salts (IV)
-
The synthesized aryl hydrazide (10 mmol) and potassium hydroxide (10 mmol) are thoroughly ground to create a fine, homogeneous powder.
-
Carbon disulfide (20 mmol) is added to the powder.
-
The mixture is subjected to intermittent microwave irradiation (e.g., 20-second intervals) for a total of two minutes.
-
The resulting potassium dithiocarbazinate salt is used in the next step without further purification.
Step 3: Microwave-Assisted Synthesis of 4-Amino-5-aryl-3-mercapto-(4H)-1,2,4-triazoles (V) [2]
-
A suspension of the potassium dithiocarbazinate salt (10 mmol) and an excess of hydrazine hydrate (e.g., 20-40 mmol) in water (approx. 20-40 mL) is prepared in a microwave reaction vessel.
-
The mixture is irradiated in a microwave synthesizer. A typical condition is heating for 4.5 minutes, with power and temperature automatically controlled by the synthesizer to maintain reflux.
-
The reaction progress can be monitored by the evolution of hydrogen sulfide gas (ceases upon completion).
-
After cooling, the reaction mixture is diluted with cold water and acidified with dilute hydrochloric acid to precipitate the product.
-
The solid is filtered, washed thoroughly with cold water, and recrystallized from ethanol to yield the pure 4-amino-5-substituted-1,2,4-triazole-3-thiol.
Protocol 2: Synthesis from 5-Substituted-1,3,4-oxadiazole-2-thiol
This method provides an alternative route where the intermediate oxadiazole is first synthesized and then converted to the triazole.
Step 1: Synthesis of 5-(4-Substitutedphenyl)-1,3,4-oxadiazole-2-thiols [2]
-
Follow Steps 1 and 2 from Protocol 1 to obtain the aryl hydrazide and then the dithiocarbazinate intermediate.
-
Instead of proceeding to cyclization with hydrazine, the intermediate from Step 2 is cooled and neutralized with dilute hydrochloric acid.
-
The solid that separates out is filtered, washed with cold water, and dried. This product is the 5-substituted-1,3,4-oxadiazole-2-thiol and can be used without further purification.
Step 2: Microwave-Assisted Conversion to 4-Amino-1,2,4-triazole-3-thiols [2]
-
A mixture of the 5-substituted-1,3,4-oxadiazole-2-thiol (10 mmol) and hydrazine hydrate (10 mmol) is exposed to intermittent microwave irradiation for approximately 4.5 minutes.
-
Upon completion, the hot reaction mixture is cooled to room temperature and neutralized with dilute hydrochloric acid.
-
The resulting solid is filtered, washed thoroughly with water, and crystallized from ethanol to afford the final product.
Safety Precautions
-
All experiments should be conducted in a well-ventilated fume hood.
-
Personal protective equipment (safety glasses, lab coat, gloves) must be worn at all times.
-
Hydrazine hydrate is highly toxic and corrosive; handle with extreme care.
-
Carbon disulfide is flammable and toxic; avoid inhalation and contact with skin.
-
Microwave synthesis should only be performed in specialized laboratory microwave reactors designed for chemical synthesis. Domestic microwave ovens are not suitable and can be hazardous.
References
- 1. iosrjournals.org [iosrjournals.org]
- 2. ijcrt.org [ijcrt.org]
- 3. electronicsandbooks.com [electronicsandbooks.com]
- 4. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06886F [pubs.rsc.org]
- 5. asianpubs.org [asianpubs.org]
- 6. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 7. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]
- 8. Microwave irradiated synthesis of Schiff bases of 4-(arylideneamino)-5-alkyl-2,4-dihydro-1,2,4-triazole-3-thione containing 1,2,4-triazole segment - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Derivatization of the Amino Group on 4-Amino-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol
Audience: Researchers, scientists, and drug development professionals.
Introduction: 4-Amino-5-substituted-4H-1,2,4-triazole-3-thiol derivatives are significant scaffolds in medicinal chemistry, exhibiting a wide range of pharmacological activities, including antimicrobial, antifungal, anticonvulsant, and anticancer properties.[1][2] The derivatization of the 4-amino group is a common strategy to expand chemical diversity and modulate biological activity. This document provides detailed protocols for the primary derivatization of the 4-amino group of 4-Amino-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol, focusing on the synthesis of Schiff bases and their subsequent transformations.
The most prevalent and versatile method for derivatizing the primary amino group on the 1,2,4-triazole core is through condensation with various aldehydes to form Schiff bases (imines).[1][3][4] These Schiff bases can serve as key intermediates for further synthetic modifications, such as cyclization to form thiazolidinone rings or reduction to secondary amines.[5][6]
Part 1: Synthesis of Schiff Base Derivatives
The reaction of the 4-amino group with a variety of aromatic or heterocyclic aldehydes is a straightforward and efficient method for generating a library of Schiff base derivatives. This reaction is typically acid-catalyzed and proceeds via a condensation mechanism.
Experimental Protocol 1: General Procedure for Schiff Base Synthesis
This protocol describes the condensation of this compound with an aldehyde.
Materials:
-
This compound
-
Substituted aldehyde (e.g., benzaldehyde, 4-chlorobenzaldehyde, etc.) (1.0 equivalent)
-
Ethanol
-
Glacial Acetic Acid or Concentrated HCl (catalytic amount, e.g., 0.5 mL)[7]
-
Reaction flask with reflux condenser
-
Stirring plate and magnetic stir bar
Procedure:
-
In a round-bottom flask, dissolve this compound (1 equivalent) in a suitable volume of ethanol (e.g., 25 mL per 0.01 mole of amine).[7]
-
Add the desired substituted aldehyde (1 equivalent) to the solution.
-
Add a catalytic amount of glacial acetic acid or a few drops of concentrated HCl to the mixture.[7][8]
-
Heat the reaction mixture to reflux and maintain for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[7]
-
After completion, cool the reaction mixture to room temperature.
-
The precipitated solid product is collected by filtration.
-
Wash the crude product with cold ethanol to remove unreacted starting materials.
-
Recrystallize the product from a suitable solvent (e.g., ethanol) to obtain the pure Schiff base derivative.[7]
-
Dry the purified product under vacuum. Characterize the final compound using FTIR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Visualization of Experimental Workflow
Caption: Workflow for the synthesis of Schiff base derivatives.
Expected Data and Characterization
The formation of the Schiff base can be confirmed by spectroscopic methods.
-
FTIR: Appearance of a C=N (imine) stretching band around 1600-1630 cm⁻¹ and disappearance of the N-H stretching bands of the primary amino group.[5][7]
-
¹H-NMR: Appearance of a singlet peak for the azomethine proton (N=CH) in the range of δ 8.0-10.0 ppm.[5][7] The two protons of the starting NH₂ group will no longer be present.
-
¹³C-NMR: Appearance of a signal for the imine carbon (N=C) in the range of δ 160-170 ppm.[9]
Table 1: Representative Data for Schiff Base Derivatives of 4-Amino-5-Aryl-4H-1,2,4-triazole-3-thiol
| R-group on Aldehyde | Yield (%) | M.P. (°C) | Azomethine (N=CH) ¹H-NMR (δ ppm) | Reference |
| Phenyl | 59 | 197-198 | 10.18 | [7] |
| 4-Chlorophenyl | 59 | 225-226 | 9.98 | [7] |
| 4-Methoxyphenyl | High (not specified) | - | ~8.92-9.20 | [5] |
| 4-Bromophenyl | - | 140.1-141.2 | - | [6] |
Note: Data is for analogous compounds and serves as a reference. Actual results for the 2-thienyl derivative may vary.
Part 2: Subsequent Derivatization of Schiff Bases
The synthesized Schiff bases are valuable intermediates for creating further structural diversity.
Protocol 2: Synthesis of 2,3-disubstituted-1,3-thiazolidin-4-ones
This protocol outlines the cyclization of a Schiff base with thioglycolic acid.
Materials:
-
Schiff base derivative (from Protocol 1)
-
Thioglycolic acid (1.1 equivalents)
-
1,4-Dioxane or dry Benzene (as solvent)
-
Anhydrous Zinc Chloride (catalytic amount, optional)
Procedure:
-
In a flask, dissolve the Schiff base (1 equivalent) in 1,4-dioxane or dry benzene.
-
Add thioglycolic acid (a slight excess, ~1.1 equivalents) to the solution.
-
Heat the mixture to reflux for 8-12 hours.
-
Monitor the reaction by TLC.
-
After completion, cool the mixture and pour it into a cold saturated solution of sodium bicarbonate to neutralize excess acid.
-
The precipitated solid is filtered, washed thoroughly with water, and dried.
-
Recrystallize the crude product from a suitable solvent (e.g., ethanol) to yield the pure thiazolidinone derivative.[5][9]
Characterization:
-
FTIR: Appearance of a C=O stretching band for the thiazolidinone ring around 1700-1720 cm⁻¹.[5]
-
¹H-NMR: Disappearance of the azomethine proton signal and appearance of a singlet for the methine proton (N-CH-S) of the thiazolidinone ring, along with a singlet for the CH₂ protons of the ring.
Protocol 3: Reduction of Schiff Base to Secondary Amine
This protocol describes the reduction of the imine double bond to a single bond.
Materials:
-
Schiff base derivative (from Protocol 1)
-
Sodium borohydride (NaBH₄) (2-3 equivalents)
-
80% Aqueous Ethanol
Procedure:
-
Suspend the Schiff base (1 equivalent) in 80% aqueous ethanol in a flask.[6]
-
Cool the mixture in an ice bath.
-
Add sodium borohydride (NaBH₄) portion-wise over 30 minutes with constant stirring.
-
Allow the reaction to stir at room temperature for 6-24 hours.[6]
-
Monitor the reaction by TLC.
-
Upon completion, carefully add dilute HCl to decompose the excess NaBH₄.
-
Extract the product with a suitable organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the secondary amine derivative.
Characterization:
-
FTIR: Disappearance of the C=N imine band. Appearance of an N-H stretching band for the secondary amine.
-
¹H-NMR: Disappearance of the azomethine proton signal (δ 8-10 ppm). Appearance of new signals corresponding to the CH₂ group adjacent to the amine and the NH proton.[6]
Visualization of Derivatization Pathways
Caption: Synthetic pathways for derivatizing the 4-amino group.
Conclusion
The derivatization of the 4-amino group of this compound, primarily through Schiff base formation, provides a robust platform for generating extensive compound libraries. These protocols offer reliable methods for synthesizing Schiff bases and their subsequent conversion into more complex heterocyclic systems like thiazolidinones or their reduction to secondary amines. The characterization data from analogous structures provide a useful benchmark for researchers working with this specific triazole scaffold. These derivatization strategies are fundamental for structure-activity relationship (SAR) studies in drug discovery and development.
References
- 1. researchgate.net [researchgate.net]
- 2. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]
- 3. nepjol.info [nepjol.info]
- 4. The synthesis of 4-amino-5-(quinolin-2-yl)-4H-1,2,4-triazole-3-thiol and its interaction with aldehydes | Journal of Organic and Pharmaceutical Chemistry [ophcj.nuph.edu.ua]
- 5. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 6. 4-Amino-1,2,4-triazole-3-thione as a Promising Scaffold for the Inhibition of Serine and Metallo-β-Lactamases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
preparation of 4-Amino-5-(2-thienyl)-4h-1,2,4-triazole-3-thiol for in vitro assays
For Researchers, Scientists, and Drug Development Professionals
Abstract
These application notes provide a comprehensive guide for the laboratory synthesis and subsequent in vitro evaluation of 4-Amino-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol. This heterocyclic compound is a subject of interest for its potential pharmacological activities. This document outlines the detailed chemical preparation, characterization, and protocols for assessing its antimicrobial and anticancer properties. The information is intended to facilitate further research and drug discovery efforts centered on this class of molecules.
Chemical Synthesis
The synthesis of this compound is a multi-step process commencing from thiophene-2-carbohydrazide. The general scheme involves the formation of a potassium dithiocarbazate intermediate, followed by cyclization with hydrazine hydrate.[1][2]
Protocol: Synthesis of this compound[1]
Materials:
-
Thiophene-2-carbohydrazide
-
Carbon disulfide (CS₂)
-
Potassium hydroxide (KOH)
-
Ethanol
-
Hydrazine hydrate (N₂H₄·H₂O)
-
Hydrochloric acid (HCl)
-
Distilled water
-
Lead acetate paper
Procedure:
-
Formation of Potassium Dithiocarbazate Intermediate:
-
Dissolve thiophene-2-carbohydrazide in an ethanolic solution of potassium hydroxide.
-
To this solution, add carbon disulfide and stir the mixture.
-
The completion of this step results in the formation of the potassium dithiocarbazate salt.
-
-
Cyclization to form the Triazole Ring:
-
To the suspension of the potassium dithiocarbazate salt in water, add hydrazine hydrate.
-
Reflux the reaction mixture. The progress of the reaction can be monitored by the evolution of hydrogen sulfide gas, which can be tested using lead acetate paper.
-
Continue refluxing until the evolution of hydrogen sulfide ceases.
-
-
Isolation and Purification:
-
Cool the reaction mixture to room temperature and dilute it with cold water.
-
Acidify the solution with hydrochloric acid to precipitate the crude product.
-
Filter the resulting white precipitate, wash it with water, and recrystallize from ethanol to obtain pure this compound.
-
Characterization: The synthesized compound should be characterized by standard analytical techniques such as melting point determination, FTIR, ¹H-NMR, and ¹³C-NMR spectroscopy to confirm its structure.[2][3]
In Vitro Assays: Preparation and Protocols
For in vitro biological evaluation, the synthesized compound must be appropriately prepared and tested at various concentrations. The following sections detail the protocols for antimicrobial and anticancer assays.
Preparation of Stock Solutions
For most in vitro assays, a stock solution of the test compound is prepared in a suitable solvent, typically Dimethyl sulfoxide (DMSO), at a high concentration (e.g., 10 mg/mL or 100 mM). This stock solution is then serially diluted to obtain the desired final concentrations for the assays. It is crucial to ensure that the final concentration of the solvent in the assay medium is non-toxic to the cells or microorganisms being tested (usually ≤ 0.5% v/v).
Antimicrobial Activity Assays
The antimicrobial activity of this compound and its derivatives can be evaluated against a panel of Gram-positive and Gram-negative bacteria, as well as fungal strains.[1][4]
Protocol: Broth Microdilution Method for Minimum Inhibitory Concentration (MIC) Determination
Materials:
-
Synthesized this compound
-
Bacterial strains (e.g., Staphylococcus aureus, Bacillus subtilis, Escherichia coli, Pseudomonas aeruginosa)
-
Fungal strains (e.g., Candida albicans, Aspergillus niger)
-
Appropriate growth media (e.g., Mueller-Hinton Broth for bacteria, Sabouraud Dextrose Broth for fungi)
-
96-well microtiter plates
-
Standard antimicrobial agents (e.g., Ciprofloxacin for bacteria, Fluconazole for fungi)
-
DMSO
Procedure:
-
Prepare a stock solution of the test compound in DMSO.
-
In a 96-well plate, perform serial two-fold dilutions of the test compound in the appropriate growth medium to achieve a range of concentrations.
-
Prepare a standardized inoculum of the test microorganism and add it to each well.
-
Include positive controls (medium with inoculum and no compound) and negative controls (medium only). Also, include wells with a standard antimicrobial agent as a reference.
-
Incubate the plates at the optimal temperature for the growth of the microorganism (e.g., 37°C for 24 hours for bacteria, 28°C for 48 hours for fungi).
-
The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
Data Presentation: Antimicrobial Activity
The results of the antimicrobial screening are typically presented in a table summarizing the MIC values.
| Compound | S. aureus (MIC, µg/mL) | B. subtilis (MIC, µg/mL) | E. coli (MIC, µg/mL) | P. aeruginosa (MIC, µg/mL) | C. albicans (MIC, µg/mL) | A. niger (MIC, µg/mL) |
| This compound | Data | Data | Data | Data | Data | Data |
| Ciprofloxacin | Ref. Value | Ref. Value | Ref. Value | Ref. Value | N/A | N/A |
| Fluconazole | N/A | N/A | N/A | N/A | Ref. Value | Ref. Value |
Note: "Data" indicates where experimentally determined values should be placed. "Ref. Value" refers to the MIC of the standard drug.
Anticancer Activity Assay
The cytotoxic potential of the compound can be assessed against various cancer cell lines using the MTT assay.[5][6]
Protocol: MTT Assay for Cytotoxicity
Materials:
-
Synthesized this compound
-
Cancer cell lines (e.g., MCF-7, MDA-MB-231, HCT 116)[5]
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with fetal bovine serum and antibiotics)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
DMSO
-
96-well cell culture plates
-
Standard anticancer drug (e.g., Doxorubicin)
Procedure:
-
Seed the cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Prepare serial dilutions of the test compound in the cell culture medium from a DMSO stock solution.
-
Replace the medium in the wells with the medium containing the different concentrations of the test compound. Include vehicle control (medium with DMSO) and untreated control wells.
-
Incubate the plate for a specified period (e.g., 48 or 72 hours) in a humidified incubator with 5% CO₂ at 37°C.
-
After incubation, add MTT solution to each well and incubate for another 2-4 hours.
-
Remove the medium and add DMSO to dissolve the formazan crystals.
-
Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the percentage of cell viability and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).
Data Presentation: Anticancer Activity
The cytotoxic activity is summarized by the IC₅₀ values for each cell line.
| Compound | MCF-7 (IC₅₀, µM) | MDA-MB-231 (IC₅₀, µM) | HCT 116 (IC₅₀, µM) |
| This compound | Data | Data | Data |
| Doxorubicin | Ref. Value | Ref. Value | Ref. Value |
Note: "Data" indicates where experimentally determined values should be placed. "Ref. Value" refers to the IC₅₀ of the standard drug.
Visualized Experimental Workflow
The following diagram illustrates the general workflow from the synthesis of the target compound to its in vitro evaluation.
Caption: General workflow for synthesis and in vitro evaluation.
Signaling Pathways
Currently, there is a lack of specific information in the referenced literature regarding the signaling pathways modulated by this compound. Further research, such as gene expression profiling, proteomics, or specific kinase inhibition assays, would be required to elucidate its mechanism of action at the molecular level. The workflow for such an investigation is presented below.
References
- 1. Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 3. researchgate.net [researchgate.net]
- 4. connectjournals.com [connectjournals.com]
- 5. Antioxidant and anticancer activity of synthesized 4-amino-5-((aryl substituted)-4H-1,2,4-triazole-3-yl)thio-linked hydroxamic acid derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Preparation and antitumor effects of 4-amino-1,2,4-triazole Schiff base derivative - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 4-Amino-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol
This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides and frequently asked questions (FAQs) to improve the yield of 4-Amino-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol synthesis.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the synthesis, providing potential causes and recommended solutions.
| Issue | Potential Cause(s) | Recommended Solution(s) |
| Low yield of Thiophene-2-carboxylic acid hydrazide (Step 1) | - Incomplete reaction of the ester with hydrazine hydrate.- Use of low-quality starting materials (e.g., wet ethanol, old hydrazine hydrate).- Loss of product during recrystallization. | - Increase the reflux time to ensure the reaction goes to completion.- Use absolute ethanol and fresh, high-purity hydrazine hydrate.- Minimize the amount of solvent used for recrystallization and cool the solution slowly to maximize crystal formation. |
| Formation of a sticky or oily product instead of a solid potassium dithiocarbazinate salt (Step 2) | - Presence of water in the reaction mixture.- Incorrect stoichiometry of reactants. | - Ensure all glassware is thoroughly dried and use anhydrous ethanol.- Carefully measure the amounts of thiophene-2-carboxylic acid hydrazide, potassium hydroxide, and carbon disulfide. |
| Low yield of the final product, this compound (Step 3) | - Incomplete cyclization of the potassium dithiocarbazinate salt.- Incomplete evolution of hydrogen sulfide (H₂S) gas.- Over-acidification during precipitation, leading to product degradation.- Co-precipitation of impurities. | - Extend the reflux time during the cyclization with hydrazine hydrate. The reaction progress can be monitored by the cessation of H₂S evolution (test with lead acetate paper).- Add the acid (e.g., HCl) dropwise during precipitation while monitoring the pH to avoid a highly acidic environment.- Ensure the precipitated product is thoroughly washed with cold water to remove any inorganic salts. Recrystallization from a suitable solvent like ethanol can further purify the product. |
| Product is off-white or colored instead of a white powder | - Presence of impurities from starting materials or side reactions.- Oxidation of the thiol group. | - Recrystallize the final product from ethanol. The use of activated charcoal during recrystallization can help remove colored impurities.- Store the final product under an inert atmosphere (e.g., nitrogen or argon) to prevent oxidation. |
| Difficulty in filtering the precipitated product | - The precipitate is too fine or gelatinous. | - Allow the precipitate to stand in the cold for a longer period to encourage crystal growth.- Use a centrifuge to pellet the solid before decanting the supernatant if filtration is challenging. |
Frequently Asked Questions (FAQs)
Q1: What is the typical overall yield for the synthesis of this compound?
A1: While specific yields for the 2-thienyl derivative are not extensively reported, yields for analogous 4-amino-5-aryl-4H-1,2,4-triazole-3-thiols typically range from 60% to 80% for the final cyclization step.[1] The overall yield will depend on the efficiency of each of the three steps. A well-optimized process should aim for an overall yield exceeding 50%.
Q2: How critical is the purity of the starting Thiophene-2-carboxylic acid hydrazide?
A2: The purity of the starting hydrazide is critical for obtaining a good yield and a pure final product. Impurities in the hydrazide can lead to side reactions and the formation of byproducts that are difficult to remove. It is recommended to use high-purity hydrazide or to recrystallize it before use.
Q3: Can I use a different base instead of potassium hydroxide in Step 2?
A3: Potassium hydroxide is commonly used and is effective. While other strong bases like sodium hydroxide could potentially be used, the solubility of the resulting dithiocarbazinate salt may differ, which could affect the reaction. It is recommended to stick to the established protocol unless undertaking a systematic optimization study.
Q4: The protocol mentions the evolution of hydrogen sulfide (H₂S). What are the safety precautions?
A4: Hydrogen sulfide is a toxic and flammable gas with a characteristic rotten egg smell. This step of the synthesis must be performed in a well-ventilated fume hood. Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Have a plan for quenching any unreacted reagents safely.
Q5: My final product has a low melting point compared to the literature values for similar compounds. What could be the reason?
A5: A depressed melting point is a strong indication of impurities. The most likely impurities are unreacted starting materials or byproducts from side reactions. Recrystallization of the product from a suitable solvent, such as ethanol, should be performed until a constant and sharp melting point is achieved.
Experimental Protocols
Step 1: Synthesis of Thiophene-2-carboxylic acid hydrazide
This protocol is adapted from standard procedures for the synthesis of aryl hydrazides.[2]
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, dissolve methyl thiophene-2-carboxylate (1 mole equivalent) in absolute ethanol.
-
Addition of Hydrazine Hydrate: To this solution, add hydrazine hydrate (99%, 3 mole equivalents).
-
Reflux: Heat the reaction mixture to reflux and maintain for 4-6 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Isolation: After completion, cool the reaction mixture and reduce the solvent volume under reduced pressure.
-
Crystallization: Cool the concentrated solution in an ice bath to induce crystallization. Filter the resulting white solid, wash with a small amount of cold ethanol, and dry under vacuum.
Step 2: Synthesis of Potassium 3-(thiophen-2-oyl)dithiocarbazinate
This protocol is based on the general synthesis of potassium dithiocarbazinate salts.[1]
-
Reaction Setup: In a flask, dissolve potassium hydroxide (1.2 mole equivalents) in absolute ethanol. Cool the solution in an ice bath.
-
Addition of Hydrazide: Add the synthesized Thiophene-2-carboxylic acid hydrazide (1 mole equivalent) to the cooled solution and stir until it dissolves.
-
Addition of Carbon Disulfide: Add carbon disulfide (1.2 mole equivalents) dropwise to the mixture while keeping the temperature below 10°C.
-
Stirring: Stir the reaction mixture at room temperature for 12-18 hours.
-
Isolation: Filter the precipitated yellow solid, wash with cold anhydrous ether, and dry under vacuum. This potassium salt is typically used in the next step without further purification.
Step 3: Synthesis of this compound
This cyclization step is adapted from procedures for similar triazole-thiols.[1][2]
-
Reaction Setup: Suspend the potassium 3-(thiophen-2-oyl)dithiocarbazinate (1 mole equivalent) in water in a round-bottom flask equipped with a reflux condenser.
-
Addition of Hydrazine Hydrate: Add hydrazine hydrate (99%, 2-3 mole equivalents) to the suspension.
-
Reflux: Heat the mixture to reflux. The color of the mixture may change, and hydrogen sulfide gas will evolve. Continue refluxing for 3-5 hours until the evolution of H₂S ceases (can be tested with lead acetate paper, which will no longer turn black).
-
Cooling and Filtration: Cool the reaction mixture to room temperature. If any solid is present, filter it off.
-
Precipitation: Dilute the filtrate with cold water and acidify with dilute hydrochloric acid (HCl) to a pH of approximately 5-6.
-
Isolation: A white precipitate will form. Filter the solid, wash thoroughly with cold water to remove any salts, and dry.
-
Purification: Recrystallize the crude product from ethanol to obtain pure this compound.
Data Presentation
Table 1: Summary of Reported Yields for Analogous Syntheses
| Compound | Starting Hydrazide | Cyclization Yield | Reference |
| 4-Amino-5-phenyl-4H-1,2,4-triazole-3-thiol | Benzoic acid hydrazide | 65.10% | [1] |
| 4-Amino-5-furan-2-yl-4H-1,2,4-triazole-3-thiol | Furan-2-carboxylic acid hydrazide | 45% | [3] |
Visualizations
Caption: Synthetic workflow for this compound.
References
Technical Support Center: Purification of 4-amino-5-substituted-1,2,4-triazole-3-thiols
Welcome to the technical support center for the purification of 4-amino-5-substituted-1,2,4-triazole-3-thiols. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and detailed protocols for the purification of this important class of heterocyclic compounds.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities encountered during the synthesis of 4-amino-5-substituted-1,2,4-triazole-3-thiols?
A1: The most common impurities include:
-
Unreacted starting materials: Such as the corresponding carboxylic acid, thiocarbohydrazide, or carbon disulfide.
-
Side products from cyclization: Depending on the reaction conditions, byproducts like 3,5-dimercapto-4-amino-4,1,2-triazole or 2,5-dimercapto-1,3,4-thiadiazole derivatives can form.
-
Colored impurities: Often arising from decomposition or side reactions, these can be persistent and require specific removal techniques.
-
Inorganic salts: If the synthesis involves the use of bases like potassium hydroxide, residual salts may be present in the crude product.
Q2: My product has "oiled out" during recrystallization instead of forming crystals. What should I do?
A2: "Oiling out" occurs when the compound separates from the solution as a liquid rather than a solid. This often happens if the boiling point of the solvent is higher than the melting point of your compound, or if the solution is supersaturated. To resolve this:
-
Reheat the solution to dissolve the oil.
-
Add a small amount of additional "good" solvent (the solvent in which your compound is more soluble) to decrease the saturation.
-
Allow the solution to cool more slowly. You can do this by letting the flask cool to room temperature on the benchtop before moving it to an ice bath.
-
If using a mixed solvent system, you can add a bit more of the "good" solvent to the hot solution before cooling.
Q3: I am having trouble finding a suitable single solvent for recrystallization. What are my options?
A3: If a single solvent is not effective, a mixed-solvent system is a good alternative. This typically involves a "good" solvent in which your compound is highly soluble and a "poor" solvent in which it is sparingly soluble. The two solvents must be miscible. For polar compounds like 4-amino-5-substituted-1,2,4-triazole-3-thiols, common mixed-solvent pairs include ethanol-water, methanol-water, or ethanol-diethyl ether.
Q4: My purified product is still colored. How can I remove the color?
A4: For removing colored impurities, you can use activated charcoal.[1]
-
Dissolve your crude product in the minimum amount of a suitable hot solvent.
-
Add a small amount of activated charcoal (a spatula tip is often sufficient) to the hot solution. Be cautious as the charcoal can cause bumping.
-
Swirl the mixture for a few minutes.
-
Perform a hot gravity filtration to remove the charcoal.
-
Allow the filtrate to cool and crystallize. Note that activated charcoal can also adsorb your desired product, potentially reducing the yield.[1]
Q5: What are the best practices for Thin Layer Chromatography (TLC) of these compounds?
A5: Due to their polar nature, a relatively polar mobile phase is usually required. A good starting point is a mixture of ethyl acetate and hexane (e.g., 1:1 or 2:1). For more polar triazoles, you might need to add a small amount of methanol to the mobile phase. For visualization, UV light is often effective if the substituent on the triazole ring is aromatic.[2] Staining with iodine vapor or a phosphomolybdic acid solution can also be used to visualize the spots.[3]
Troubleshooting Guide
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Low Yield After Recrystallization | - Too much solvent was used.- Premature crystallization during hot filtration.- The compound is significantly soluble in the cold solvent. | - Concentrate the mother liquor and cool again to obtain a second crop of crystals.- Ensure the filtration apparatus is pre-heated before hot filtration.- Try a different solvent or solvent system where the compound has lower solubility at cold temperatures. |
| No Crystals Form Upon Cooling | - The solution is not saturated.- The compound is too soluble in the chosen solvent. | - Evaporate some of the solvent to increase the concentration.- Try adding a "poor" solvent to a solution of the compound in a "good" solvent.- Scratch the inside of the flask with a glass rod at the liquid-air interface to induce nucleation.- Add a seed crystal of the pure compound. |
| Product Appears as a Gummy Solid | - Presence of impurities that inhibit crystal formation.- The compound has a low melting point. | - Attempt to triturate the gummy solid with a poor solvent to induce solidification.- Purify the crude product by column chromatography before attempting recrystallization. |
| Broad Melting Point Range of Purified Product | - The product is still impure.- The product is wet with solvent. | - Repeat the recrystallization process.- Ensure the crystals are thoroughly dried under vacuum. |
Data Presentation
Table 1: Common Recrystallization Solvents for 4-amino-5-substituted-1,2,4-triazole-3-thiols
| Substituent (at C5) | Recrystallization Solvent(s) | Observed Yield (%) | Melting Point (°C) | Reference |
| Phenyl | Ethanol | 65 | 198-200 | [4] |
| Pyridin-4-yl | Methanol, Ethanol, Acetone, or Benzene | Not Specified | Varies with derivative | [2] |
| Furan-2-yl | Ethanol or Ethanol-Water | 45 | 202-203 | [5] |
| Benzyl | Ethanol or Ethanol-Water | 53 | 207-209 | [5] |
| 4-Chlorophenyl | Ethanol | Not Specified | 205 | [6] |
| 4-Methoxyphenyl | Ethanol | 68 | 204 | [6] |
Note: Yields and melting points can vary depending on the specific reaction conditions and the purity of the starting materials.
Experimental Protocols
Protocol 1: Recrystallization from a Single Solvent (e.g., Ethanol)
-
Dissolution: Place the crude 4-amino-5-substituted-1,2,4-triazole-3-thiol in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling while stirring. Continue adding small portions of hot ethanol until the solid completely dissolves.
-
Decolorization (Optional): If the solution is colored, remove it from the heat and add a small amount of activated charcoal. Swirl the mixture for a few minutes.
-
Hot Filtration: If charcoal was used or if there are insoluble impurities, perform a hot gravity filtration through a fluted filter paper into a clean, pre-warmed Erlenmeyer flask.
-
Crystallization: Cover the flask with a watch glass and allow the filtrate to cool slowly to room temperature. Once crystals begin to form, the flask can be placed in an ice bath to maximize crystal formation.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol to remove any remaining mother liquor.
-
Drying: Dry the crystals under vacuum to remove all traces of solvent.
Protocol 2: Recrystallization from a Mixed-Solvent System (e.g., Ethanol-Water)
-
Dissolution: Dissolve the crude product in the minimum amount of hot ethanol (the "good" solvent).
-
Addition of "Poor" Solvent: While the solution is still hot, add water (the "poor" solvent) dropwise until the solution becomes slightly cloudy (turbid).
-
Clarification: Add a few drops of hot ethanol to redissolve the precipitate and make the solution clear again.
-
Crystallization: Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath.
-
Isolation, Washing, and Drying: Follow steps 5-7 from Protocol 1, using a cold mixture of ethanol and water in the appropriate ratio for washing the crystals.
Protocol 3: Column Chromatography
-
Stationary Phase Selection: For these polar compounds, silica gel is a suitable stationary phase.
-
Mobile Phase Selection: Start with a moderately polar mobile phase, such as a mixture of ethyl acetate and hexane (e.g., 1:1). The polarity can be gradually increased by increasing the proportion of ethyl acetate or by adding a small amount of methanol if the compound is not eluting. Monitor the separation by TLC to find the optimal mobile phase composition.
-
Column Packing: Pack a glass column with a slurry of silica gel in the chosen mobile phase.
-
Sample Loading: Dissolve the crude product in a minimal amount of the mobile phase or a slightly more polar solvent. If the compound has limited solubility, it can be adsorbed onto a small amount of silica gel, the solvent evaporated, and the dry silica loaded onto the top of the column.
-
Elution: Elute the column with the mobile phase, collecting fractions.
-
Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.
-
Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator.
Mandatory Visualizations
Caption: General purification workflow via recrystallization.
Caption: Troubleshooting logic for common recrystallization problems.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. connectjournals.com [connectjournals.com]
- 3. researchgate.net [researchgate.net]
- 4. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 5. Synthesis of Some New 4,5-Substituted-4H-1,2,4-triazole-3-thiol Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 6. ijcrt.org [ijcrt.org]
optimizing reaction conditions for the cyclization of 5-substituted-1,3,4-oxadiazole-2-thiol
This technical support center provides guidance for researchers, scientists, and drug development professionals on optimizing the reaction conditions for the cyclization of 5-substituted-1,3,4-oxadiazole-2-thiols.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols, offering potential causes and solutions in a question-and-answer format.
Issue 1: Low or No Product Yield
-
Q1: My reaction yield is significantly lower than expected, or I am not obtaining any of the desired product. What are the common causes?
A1: Low or no yield in the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols can be attributed to several factors:
-
Inefficient Base: The choice and amount of base are critical for the initial formation of the potassium or sodium dithiocarbazinate salt. Potassium hydroxide (KOH) is commonly used, but sodium hydroxide (NaOH) can also be employed.[1][2] Ensure the base is fresh and used in the correct stoichiometric amount.
-
Suboptimal Solvent: The reaction is typically carried out in an alcoholic solvent like absolute ethanol.[1][3] The use of wet or impure solvents can impede the reaction. In some cases, aprotic solvents like DMF have been used and may influence the reaction outcome.[4][5]
-
Inappropriate Reaction Temperature: The cyclization step usually requires heating. Refluxing in ethanol is a common condition.[1][3] Insufficient temperature may lead to an incomplete reaction, while excessively high temperatures could promote side reactions or decomposition of the product.
-
Poor Quality Starting Materials: Ensure the acylhydrazide is pure and dry. Impurities in the carbon disulfide can also negatively impact the reaction.
-
Incomplete Reaction: The reaction progress should be monitored using Thin Layer Chromatography (TLC).[3] If the starting material is still present, the reaction time may need to be extended.
-
Hydrolysis of Intermediates: The dithiocarbazinate intermediate is susceptible to hydrolysis. It is crucial to work under anhydrous conditions until the acidification step.
-
Issue 2: Product Purification Challenges
-
Q2: I am having difficulty purifying the final product. What are common impurities and how can I remove them?
A2: Purification of 5-substituted-1,3,4-oxadiazole-2-thiols can be challenging due to the nature of the product and potential side products.
-
Common Impurities:
-
Unreacted acylhydrazide.
-
Potassium/sodium salts of the dithiocarbazinate intermediate (if acidification is incomplete).
-
Side products from the decomposition of the dithiocarbazinate intermediate.
-
-
Purification Strategies:
-
Recrystallization: This is the most common method for purifying the crude product. A mixture of ethanol and water is often effective.[1] Other solvent systems like ethanol-dioxane have also been reported.
-
Acid-Base Extraction: The thiol group is acidic and can be deprotonated with a base to form a water-soluble salt. This allows for the removal of non-acidic impurities by extraction with an organic solvent. The product can then be precipitated by re-acidification of the aqueous layer.
-
Column Chromatography: While less common for the final product, it can be used if recrystallization is ineffective. Silica gel is a suitable stationary phase.[6]
-
-
Issue 3: Thiol-Thione Tautomerism
-
Q3: My characterization data (e.g., NMR, IR) suggests the presence of two different forms of my product. What could be the reason?
A3: 5-Substituted-1,3,4-oxadiazole-2-thiols can exist in equilibrium with their tautomeric form, the 1,3,4-oxadiazole-2(3H)-thione.[7] This is a common phenomenon for heterocyclic thiols.
-
Identification:
-
IR Spectroscopy: The thiol form will show a characteristic S-H stretching band (around 2550-2600 cm⁻¹), while the thione form will exhibit a C=S stretching band (around 1250-1270 cm⁻¹).[1]
-
¹H NMR Spectroscopy: The thiol proton (S-H) will appear as a singlet, often at a downfield chemical shift. The N-H proton of the thione form will also be a singlet. The integration of these signals can give an indication of the tautomeric ratio in the specific solvent.
-
-
Controlling Tautomerism: The position of the equilibrium can be influenced by the solvent, temperature, and pH. For most applications, the presence of both tautomers does not affect the subsequent reactivity of the molecule, particularly in reactions involving the sulfur atom.
-
Frequently Asked Questions (FAQs)
-
Q1: What is the general reaction mechanism for the cyclization of 5-substituted-1,3,4-oxadiazole-2-thiols?
A1: The reaction proceeds in two main steps. First, the acylhydrazide reacts with carbon disulfide in the presence of a base (like KOH) to form a potassium dithiocarbazinate salt. In the second step, this intermediate undergoes intramolecular cyclization upon heating, with the elimination of water, to form the 1,3,4-oxadiazole ring. The reaction mixture is then acidified to protonate the thiol group.
-
Q2: Can I use other bases besides potassium hydroxide?
A2: Yes, other bases like sodium hydroxide can be used.[1] The choice of base may influence the reaction rate and yield. It is recommended to use a strong base to ensure complete formation of the dithiocarbazinate salt.
-
Q3: What is the typical reaction time and temperature?
A3: The reaction is often carried out at the reflux temperature of the solvent, which is typically absolute ethanol. Reaction times can vary from a few hours to overnight.[1][3] It is highly recommended to monitor the reaction progress by TLC to determine the optimal reaction time for your specific substrate.[3]
-
Q4: Are there any greener alternative methods for this synthesis?
A4: Yes, an ultrasound-assisted synthesis in the presence of a few drops of DMF has been reported as a more environmentally friendly method.[4][5] This approach can lead to good to excellent yields with easier workup and purification, and avoids the use of strong acids or bases as catalysts.[4]
Data Presentation
Table 1: Effect of Base on Reaction Yield
| Base | Solvent | Temperature | Yield (%) | Reference |
| Potassium Hydroxide (KOH) | Ethanol | Reflux | 88-90% | [8] |
| Sodium Hydroxide (NaOH) | Ethanol | Reflux | 55% | [1] |
Table 2: Effect of Solvent on Reaction Yield
| Solvent | Base | Temperature | Yield (%) | Reference |
| Absolute Ethanol | KOH | Reflux | 88-90% | [8] |
| DMF (ultrasound) | None | Ambient | Good to excellent | [4] |
Experimental Protocols
General Protocol for the Synthesis of 5-Substituted-1,3,4-Oxadiazole-2-thiols [3][8]
-
Preparation of the Acylhydrazide: The corresponding 5-substituted acylhydrazide is typically prepared by reacting the methyl or ethyl ester of the desired carboxylic acid with hydrazine hydrate in a suitable solvent like ethanol.
-
Formation of the Dithiocarbazinate Salt: In a round-bottom flask equipped with a reflux condenser, dissolve the acylhydrazide (1 equivalent) in absolute ethanol. To this solution, add carbon disulfide (1.1-1.5 equivalents) followed by a solution of potassium hydroxide (1 equivalent) in a small amount of water or ethanol.
-
Cyclization: The reaction mixture is then heated to reflux. The progress of the reaction should be monitored by TLC. Reaction times can vary depending on the substrate.
-
Work-up and Purification: After the reaction is complete, the solvent is removed under reduced pressure. The residue is dissolved in water and filtered to remove any insoluble impurities. The filtrate is then cooled in an ice bath and acidified with a dilute acid (e.g., HCl) to a pH of 2-3. The precipitated solid is collected by filtration, washed with cold water, and dried. The crude product is then purified by recrystallization from a suitable solvent system, such as an ethanol/water mixture.
Visualizations
Caption: Experimental workflow for the synthesis of 5-substituted-1,3,4-oxadiazole-2-thiols.
Caption: Troubleshooting logic for low or no product yield in the cyclization reaction.
References
- 1. mdpi.com [mdpi.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. asianpubs.org [asianpubs.org]
- 4. Ultrasound-assisted, low-solvent and acid/base-free synthesis of 5-substituted 1,3,4-oxadiazole-2-thiols as potent antimicrobial and antioxidant agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of 2,5-Dialkyl-1,3,4-oxadiazoles Bearing Carboxymethylamino Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. jchemrev.com [jchemrev.com]
- 8. derpharmachemica.com [derpharmachemica.com]
troubleshooting side reactions in the synthesis of triazole-thiol compounds
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of triazole-thiol compounds.
Troubleshooting Guides
Issue 1: Low Yield of the Desired 1,2,4-Triazole-3-thiol and Formation of an Isomeric Byproduct
Q1: My reaction is producing a significant amount of a byproduct that I suspect is the 1,3,4-thiadiazole isomer. How can I confirm this and optimize the reaction to favor the triazole-thiol?
A: The formation of the 1,3,4-thiadiazole isomer is the most common side reaction in the synthesis of 1,2,4-triazole-3-thiols from acylthiosemicarbazides. The key to controlling the reaction pathway lies in the pH of the reaction medium.
-
Confirmation of the Byproduct: The two isomers can be distinguished using spectroscopic methods. For instance, 1H NMR spectroscopy can be used to differentiate between the 5-phenyl-4H-1,2,4-triazole-3-thiol and the 5-phenyl-1,3,4-thiadiazol-2-amine.
-
Optimization: The cyclization of acylthiosemicarbazides in an alkaline medium selectively yields 1,2,4-triazole derivatives, whereas acidic conditions favor the formation of 1,3,4-thiadiazoles.[1] Therefore, to maximize the yield of the desired 1,2,4-triazole-3-thiol, it is crucial to maintain alkaline conditions throughout the reaction.
Below is a troubleshooting workflow to address this issue:
The following table summarizes the effect of different solvents and bases on the yield of 4-(4-chlorobenzyl)-4H-1,2,4-triazole-3-thiol (2a) and 4-(2,4-dichlorobenzyl)-4H-1,2,4-triazole-3-thiol (2b), demonstrating the importance of reaction conditions.
| Entry | Compound | Solvent | Base | Yield (%) |
| 1 | 2a | H₂O | NaOH | 75 |
| 2 | 2a | EtOH | NaOH | 82 |
| 3 | 2a | DMF | NaOH | 65 |
| 4 | 2a | EtOH | KOH | 80 |
| 5 | 2a | EtOH | Na₂CO₃ | 68 |
| 6 | 2b | H₂O | NaOH | 72 |
| 7 | 2b | EtOH | NaOH | 85 |
| 8 | 2b | DMF | NaOH | 62 |
| 9 | 2b | EtOH | KOH | 83 |
| 10 | 2b | EtOH | Na₂CO₃ | 70 |
Issue 2: Formation of Disulfide Byproducts
Q2: I am observing the formation of a disulfide-linked dimer of my triazole-thiol compound. How can I prevent this side reaction?
A: The thiol group (-SH) in your compound is susceptible to oxidation, which leads to the formation of a disulfide bond (-S-S-). This is a common issue, especially during workup and purification.
-
Prevention during reaction: To minimize oxidation during the synthesis, it is advisable to work under an inert atmosphere (e.g., nitrogen or argon). Degassing all solvents and solutions before use is also a crucial step to remove dissolved oxygen, a primary oxidizing agent.
-
Control of pH: Maintaining a slightly acidic to neutral pH (around 6.5-7.5) during workup and purification can help to reduce the rate of thiol oxidation.
-
Use of Additives: The addition of a chelating agent such as ethylenediaminetetraacetic acid (EDTA) at a concentration of 1-5 mM can sequester metal ions that may catalyze the oxidation of thiols. If necessary, a small amount of a reducing agent like tris(2-carboxyethyl)phosphine (TCEP) can be added to the purification buffers to maintain the reduced state of the thiol.
The following diagram illustrates the competitive pathways leading to the desired product and the disulfide byproduct.
Frequently Asked Questions (FAQs)
Q3: What is the general mechanism for the base-catalyzed cyclization of an acylthiosemicarbazide to a 1,2,4-triazole-3-thiol?
A: The base-catalyzed cyclization proceeds via an intramolecular nucleophilic attack of a nitrogen atom on the carbonyl carbon, followed by dehydration to form the triazole ring. The reaction is initiated by the deprotonation of the thiosemicarbazide moiety by the base.
Q4: What are the recommended purification techniques for triazole-thiol compounds?
A: Recrystallization is a commonly used method for the purification of solid triazole-thiol compounds. A suitable solvent system should be chosen to ensure good recovery of the pure product. For compounds that are difficult to crystallize or for the removal of closely related impurities, column chromatography on silica gel is an effective technique.
Q5: Which analytical techniques are most suitable for characterizing the final triazole-thiol product and any potential byproducts?
A: A combination of spectroscopic and chromatographic techniques is recommended for full characterization:
-
NMR Spectroscopy (¹H and ¹³C): Provides detailed structural information about the molecule, allowing for unambiguous identification of the desired product and any isomers.
-
Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.
-
Infrared (IR) Spectroscopy: Helps to identify key functional groups present in the molecule, such as N-H, C=N, and C=S (or S-H).
-
High-Performance Liquid Chromatography (HPLC): Can be used to assess the purity of the final product and to quantify the amounts of the desired product and byproducts.[2]
Key Experimental Protocols
Protocol 1: Synthesis of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol
This protocol describes a three-step synthesis starting from benzoic acid hydrazide.[3][4]
Step 1: Synthesis of Potassium dithiocarbazinate
-
Dissolve potassium hydroxide (0.03 mol) and benzoic acid hydrazide (0.01 mol) in absolute ethanol (15 mL).
-
Cool the solution in an ice bath and add carbon disulfide (0.05 mol) dropwise with continuous stirring.
-
Continue stirring the reaction mixture at room temperature for 18 hours.
-
Add dry ether (10 mL) to the solution to precipitate the yellow potassium salt.
-
Filter the precipitate, wash with ether, and dry. The potassium salt can be used in the next step without further purification.
Step 2: Synthesis of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol
-
Suspend the potassium dithiocarbazinate (0.02 mol) in water (40 mL) and add hydrazine hydrate (0.04 mol).
-
Reflux the mixture until the evolution of hydrogen sulfide gas ceases (can be monitored with lead acetate paper). The color of the reaction mixture will change from yellow to green.
-
Cool the reaction mixture to room temperature and dilute with cold water (30 mL).
-
Acidify the solution with hydrochloric acid to precipitate the white product.
-
Filter the precipitate, wash with cold water, and recrystallize from ethanol.
The following flowchart provides a decision-making guide for optimizing the synthesis of triazole-thiol compounds.
References
selecting the correct recrystallization solvent for 4-amino-1,2,4-triazole-3-thiols
This technical support guide provides troubleshooting advice and frequently asked questions (FAQs) for the recrystallization of 4-amino-1,2,4-triazole-3-thiols. It is intended for researchers, scientists, and professionals in drug development who may encounter challenges during the purification of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the most commonly recommended solvent for the recrystallization of 4-amino-1,2,4-triazole-3-thiols?
A1: Based on available literature, ethanol is the most frequently cited and effective solvent for the recrystallization of 4-amino-1,2,4-triazole-3-thiols and its derivatives.[1][2][3][4] Several experimental procedures specify the use of ethanol to obtain the purified product. For compounds with similar polar characteristics, an alcohol/water mixture can also be a suitable choice.
Q2: How do I select an appropriate recrystallization solvent if ethanol is not effective?
A2: Selecting a suitable solvent is crucial for successful recrystallization. The ideal solvent should dissolve the compound when hot but not when cold. For polar molecules like 4-amino-1,2,4-triazole-3-thiols, polar solvents are generally a good starting point. The principle of "like dissolves like" is a useful guide.
A systematic approach to solvent selection is recommended. Start with small quantities of your crude product and test its solubility in various solvents at room temperature and upon heating.
Q3: Are there any other single-solvent systems that have been reported for similar compounds?
A3: Besides ethanol, isopropanol has also been used for the recrystallization of related 4-amino-1,2,4-triazole compounds, resulting in high purity.[5] Methanol could also be a viable option due to its similar properties to ethanol.
Q4: When should I consider using a mixed-solvent system?
A4: A mixed-solvent system is beneficial when your compound is too soluble in one solvent and poorly soluble in another. For polar compounds, an ethanol-water mixture is a common and effective choice.[6] In this system, the compound is typically dissolved in the "good" solvent (ethanol) at an elevated temperature, and the "anti-solvent" (water) is added dropwise until the solution becomes cloudy, indicating the saturation point. The solution is then heated until it becomes clear again and allowed to cool slowly.
Troubleshooting Guide
This section addresses common issues encountered during the recrystallization of 4-amino-1,2,4-triazole-3-thiols.
| Problem | Possible Cause(s) | Recommended Solution(s) |
| The compound does not dissolve, even in hot solvent. | The solvent is not polar enough. | - Try a more polar solvent. Given the polar nature of the amino and thiol groups, solvents like ethanol, methanol, or water are good candidates. - Consider a mixed solvent system where the compound is dissolved in a small amount of a highly polar "good" solvent, followed by the addition of a miscible "poor" solvent. |
| No crystals form upon cooling. | - Too much solvent was used. - The solution is supersaturated. - The cooling process is too rapid. | - Boil off some of the solvent to increase the concentration of the solute and allow the solution to cool again.[7] - Induce crystallization by scratching the inside of the flask with a glass rod or by adding a seed crystal of the pure compound. - Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath. |
| The compound "oils out" instead of forming crystals. | - The boiling point of the solvent is higher than the melting point of the compound. - The rate of cooling is too fast. - High concentration of impurities. | - Select a solvent with a lower boiling point. - Reheat the solution to redissolve the oil, add a small amount of additional solvent, and allow it to cool more slowly. - Consider purifying the crude product by another method, such as column chromatography, to remove impurities before recrystallization. |
| Low recovery of the purified compound. | - Too much solvent was used, leading to significant loss of the compound in the mother liquor. - Premature crystallization during a hot filtration step. - The compound is more soluble in the cold solvent than anticipated. | - Reduce the amount of solvent used to dissolve the crude product. - If performing a hot filtration, use a pre-heated funnel and flask, and add a small excess of solvent to prevent premature crystallization. - Cool the solution in an ice bath for a longer period to maximize crystal formation. |
| The recrystallized product is not pure. | - The cooling process was too rapid, trapping impurities within the crystal lattice. - The chosen solvent did not effectively differentiate between the compound and the impurities. | - Ensure a slow cooling rate to allow for the formation of a pure crystal lattice. - Wash the collected crystals with a small amount of the cold recrystallization solvent to remove any adhering impurities from the mother liquor. - Re-recrystallize the product, potentially using a different solvent system. |
Experimental Protocols
General Protocol for Recrystallization from a Single Solvent (e.g., Ethanol)
-
Dissolution: Place the crude 4-amino-1,2,4-triazole-3-thiol in an Erlenmeyer flask. Add a minimal amount of ethanol and heat the mixture to boiling while stirring. Continue to add small portions of hot ethanol until the solid is completely dissolved.
-
Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration to remove them. Use a pre-heated funnel and flask to prevent premature crystallization.
-
Crystallization: Allow the hot, clear solution to cool slowly to room temperature. Slower cooling generally results in larger, purer crystals. Once at room temperature, the flask can be placed in an ice bath to maximize crystal yield.
-
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
-
Washing: Wash the crystals with a small amount of ice-cold ethanol to remove any residual mother liquor.
-
Drying: Dry the purified crystals in a desiccator or a vacuum oven at an appropriate temperature.
Visualizations
Logical Workflow for Solvent Selection
Caption: A flowchart illustrating the decision-making process for selecting a suitable recrystallization solvent.
References
- 1. ijcrt.org [ijcrt.org]
- 2. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. US6504033B1 - Process for the preparation of 4-amino-1,2,4-Triazole - Google Patents [patents.google.com]
- 6. web.mnstate.edu [web.mnstate.edu]
- 7. chem.libretexts.org [chem.libretexts.org]
how to confirm thiol vs thione tautomer in 1,2,4-triazole derivatives
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,2,4-triazole derivatives. This guide provides answers to frequently asked questions and troubleshooting advice for confirming the predominant tautomeric form (thiol vs. thione) in your compounds.
Frequently Asked Questions (FAQs)
Q1: What are the thiol and thione tautomers in 1,2,4-triazole derivatives?
A: In 1,2,4-triazole derivatives substituted with a sulfur-containing group at position 3 (or 5), a prototropic tautomerism known as thiol-thione tautomerism occurs. This is an equilibrium between two forms:
-
Thione form: Characterized by a carbon-sulfur double bond (C=S) and a proton on a nitrogen atom of the triazole ring.
-
Thiol form: Characterized by a carbon-sulfur single bond with a proton on the sulfur atom (S-H), forming a mercapto group, and a carbon-nitrogen double bond (C=N) within the ring.
The equilibrium between these two forms can be influenced by factors such as the solvent, temperature, and the nature of substituents on the triazole ring.
Technical Support Center: Addressing Poor Reproducibility in Biological Assays of Triazole Compounds
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals address common issues leading to poor reproducibility in biological assays involving triazole compounds.
Troubleshooting Guides
Poor reproducibility in biological assays with triazole compounds often stems from issues related to the compound's physicochemical properties and its interaction with assay components. This guide provides a systematic approach to identifying and resolving these common problems.
Issue 1: Compound Solubility and Precipitation
One of the most frequent causes of assay variability is the poor aqueous solubility of many triazole compounds. Precipitation of the compound can lead to inaccurate concentration determination and inconsistent results.[1]
Symptoms:
-
Visible precipitate in the stock solution or assay plate.
-
Non-linear or inconsistent dose-response curves.
-
Low or no activity observed in an otherwise validated assay.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected compound precipitation.
Detailed Methodologies:
-
Solvent Screening: A systematic approach to identifying a suitable solvent is the first step.[1]
-
Protocol: Test the solubility of the triazole compound in a panel of common solvents (e.g., DMSO, ethanol, methanol, acetonitrile, and co-solvent mixtures). Prepare a saturated solution and determine the concentration using a suitable analytical method like HPLC-UV.
-
-
pH Adjustment: The solubility of ionizable triazole compounds can be significantly influenced by the pH of the assay buffer.
-
Protocol: Determine the pKa of the compound. Test the solubility in a series of buffers with pH values above and below the pKa to identify the optimal pH for dissolution.
-
-
Use of Co-solvents and Excipients: If a single solvent is insufficient, co-solvents or excipients can be employed.
-
Protocol: Prepare stock solutions in a higher percentage of an organic co-solvent (e.g., up to 10% DMSO) if tolerated by the assay. Alternatively, explore the use of solubility-enhancing excipients like cyclodextrins.
-
Issue 2: Compound Stability and Degradation
Triazole compounds can be susceptible to degradation in aqueous assay buffers, leading to a decrease in the effective concentration over the course of the experiment.
Symptoms:
-
Loss of activity over time.
-
Appearance of new peaks in HPLC analysis of the assay solution.
-
Inconsistent results between experiments performed on different days.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for suspected compound instability.
Detailed Methodologies:
-
Aqueous Buffer Stability Assay:
-
Protocol: Prepare a solution of the triazole compound in the assay buffer at the final assay concentration. Incubate the solution under the same conditions as the biological assay (temperature, light exposure). At various time points (e.g., 0, 2, 4, 8, 24 hours), take an aliquot and analyze the concentration of the parent compound by HPLC-UV or LC-MS.[2][3] A significant decrease in the parent compound concentration indicates instability.
-
Issue 3: Compound Aggregation
Some triazole compounds can form aggregates in solution, which can lead to non-specific inhibition of enzymes and other proteins, resulting in false-positive results.[4][5]
Symptoms:
-
Steep dose-response curves.
-
Activity is sensitive to the presence of detergents.
-
Inhibition is observed across multiple, unrelated targets.
Troubleshooting Workflow:
References
- 1. Neuroprotective Role of Novel Triazine Derivatives by Activating Wnt/β Catenin Signaling Pathway in Rodent Models of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. enamine.net [enamine.net]
- 4. Practical Fragments: Avoiding will-o’-the-wisps: aggregation artifacts in activity assays [practicalfragments.blogspot.com]
- 5. Assay Interference by Aggregation - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Scale-up Synthesis of 4-Amino-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol
This technical support center provides guidance for researchers, scientists, and drug development professionals on the scale-up synthesis of 4-Amino-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol. The information is presented in a question-and-answer format to address common issues encountered during laboratory and pilot-plant scale production.
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for the scale-up of this compound?
The most prevalent and scalable method for the synthesis of 4-amino-5-substituted-4H-1,2,4-triazole-3-thiols, including the 2-thienyl derivative, involves a two-step process. The first step is the preparation of a potassium dithiocarbazate salt from a corresponding acid hydrazide. The second step is the cyclization of this salt with hydrazine hydrate to form the desired triazole ring.[1][2][3][4]
Q2: What are the primary safety concerns when scaling up this synthesis?
The primary safety concerns during the scale-up of this synthesis are the handling of highly toxic and corrosive reagents and the evolution of flammable and toxic hydrogen sulfide (H₂S) gas. Specifically:
-
Hydrazine hydrate is a corrosive and potentially explosive substance.
-
Carbon disulfide is highly flammable, volatile, and toxic.
-
The cyclization step generates significant amounts of hydrogen sulfide (H₂S) , a flammable and highly toxic gas.[1] Proper scrubbing and ventilation systems are critical at scale.
Q3: How does the reaction yield typically change during scale-up from lab to pilot plant?
While specific data for the title compound is limited, it is common for yields to decrease during the initial scale-up from a laboratory to a pilot plant setting. This can be attributed to factors such as less efficient heat and mass transfer in larger reactors, longer reaction times, and challenges in maintaining optimal mixing. Process optimization at the pilot scale is crucial to improve the yield to be comparable with the lab-scale results.
Q4: What are the critical process parameters to monitor during the cyclization step?
The critical process parameters for the cyclization of the potassium dithiocarbazate intermediate with hydrazine hydrate are:
-
Temperature: The reaction is typically carried out at reflux.[1][3] Consistent temperature control is vital for reaction rate and to minimize side product formation.
-
Rate of Hydrazine Hydrate Addition: On a large scale, controlled addition of hydrazine hydrate is important to manage the exothermicity of the reaction.
-
Reaction Time: Monitoring the reaction for the cessation of hydrogen sulfide evolution is a key indicator of reaction completion.[1]
-
Agitation: Efficient stirring is necessary to ensure proper mixing of the reactants, especially in larger vessels.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Final Product | 1. Incomplete formation of the potassium dithiocarbazate intermediate.2. Incomplete cyclization.3. Loss of product during workup and isolation. | 1. Ensure anhydrous conditions and adequate reaction time for the formation of the dithiocarbazate salt.2. Monitor H₂S evolution to confirm reaction completion. Consider extending the reflux time.3. Optimize the acidification and precipitation steps. Ensure the pH is optimal for complete precipitation. Wash the product with cold solvent to minimize solubility losses. |
| Formation of Impurities | 1. Presence of unreacted starting materials.2. Formation of byproducts such as oxadiazolethiones or thiadiazoles.3. Decomposition of the product at high temperatures. | 1. Use a slight excess of hydrazine hydrate to ensure complete conversion of the intermediate.2. Maintain strict temperature control during cyclization. The formation of 1,3,4-thiadiazole is a known competing pathway.[5]3. Avoid excessive heating during reaction and workup. |
| Difficulty in Filtering the Precipitated Product | 1. The product has a very fine particle size.2. The product is gummy or oily. | 1. Control the rate of acidification to influence crystal growth. A slower addition may result in larger, more easily filterable particles. Consider aging the slurry with stirring before filtration.2. Ensure the reaction has gone to completion and that no oily intermediates remain. Washing with a non-polar solvent prior to filtration may help remove gummy impurities. |
| Inconsistent Product Color | 1. Presence of trace metallic impurities.2. Oxidation of the thiol group. | 1. Use high-purity reagents and ensure the reactor is clean.2. Minimize exposure of the product to air, especially during drying. Consider drying under a nitrogen or vacuum atmosphere. |
| Strong, Unpleasant Odor | Evolution of hydrogen sulfide (H₂S) gas. | This is an inherent part of the reaction. At scale, the reactor must be equipped with a proper off-gas scrubbing system (e.g., a caustic scrubber) to neutralize the H₂S. Ensure adequate ventilation and use personal H₂S monitors.[1] |
Quantitative Data Summary
The following table summarizes typical reaction parameters for the synthesis of 4-amino-5-aryl-4H-1,2,4-triazole-3-thiols at different scales. Please note that these are representative values and may require optimization for the specific synthesis of the 2-thienyl derivative.
| Parameter | Laboratory Scale (e.g., 10g) | Pilot Scale (e.g., 1kg) |
| Yield of Potassium Dithiocarbazate | ~85-95% | ~80-90% |
| Yield of Final Product | ~65-80%[1] | ~60-75% (pre-optimization) |
| Cyclization Reaction Time | 4-6 hours | 6-10 hours |
| Hydrazine Hydrate (molar excess) | 1.5 - 2.0 equivalents | 1.2 - 1.5 equivalents |
| Reflux Temperature | ~100 °C (in water/ethanol) | ~100 °C (in water/ethanol) |
Experimental Protocols
Laboratory Scale Synthesis of Potassium 3-(2-thenoyl)dithiocarbazate
-
To a stirred solution of potassium hydroxide (0.1 mol) in absolute ethanol (100 mL), add thiophene-2-carbohydrazide (0.1 mol).
-
Cool the mixture to below 10 °C in an ice bath.
-
Add carbon disulfide (0.12 mol) dropwise over 30 minutes, ensuring the temperature does not exceed 10 °C.
-
After the addition is complete, continue stirring at room temperature for 12-18 hours.
-
The precipitated potassium salt is then filtered, washed with cold anhydrous ether, and dried under vacuum. The salt can be used in the next step without further purification.[2]
Scale-up Synthesis of this compound (Pilot Plant)
Warning: This reaction should be performed in a well-ventilated area, and the reactor must be connected to a caustic scrubbing system to neutralize the evolved hydrogen sulfide gas. Appropriate personal protective equipment, including a respirator with cartridges for acid gases and organic vapors, should be worn.
-
Charge a suitable glass-lined reactor with water (40 L) and add potassium 3-(2-thenoyl)dithiocarbazate (5 kg, ~20 mol).
-
Begin vigorous agitation to form a suspension.
-
Slowly add hydrazine hydrate (99%, 2 L, ~40 mol) to the suspension via an addition funnel over a period of at least 1 hour. An exotherm may be observed, and the rate of addition should be controlled to maintain the temperature below 40 °C.
-
Once the addition is complete, heat the reaction mixture to reflux (approximately 100 °C) and maintain for 6-8 hours. The progress of the reaction can be monitored by the evolution of hydrogen sulfide, which can be tested at the outlet of the scrubber (use lead acetate paper for qualitative assessment).[1]
-
After the evolution of H₂S has ceased, cool the reaction mixture to room temperature.
-
Filter the reaction mixture to remove any solid impurities.
-
Transfer the filtrate to a suitable vessel for precipitation. Cool the solution to 0-5 °C in an ice bath.
-
Slowly and with vigorous stirring, add concentrated hydrochloric acid to acidify the solution to a pH of 5-6.
-
The product will precipitate as a white to off-white solid. Continue stirring at 0-5 °C for at least 1 hour to ensure complete precipitation.
-
Filter the solid product and wash it with cold water (2 x 10 L).
-
Dry the product under vacuum at 50-60 °C until a constant weight is achieved.
Visualizations
Caption: Workflow for the scale-up synthesis of this compound.
References
Technical Support Center: Interpreting ¹H NMR Spectra of 4-Amino-1,2,4-triazole-3-thiol Derivatives
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 4-amino-1,2,4-triazole-3-thiol derivatives. Our aim is to help you navigate the complexities of interpreting their ¹H NMR spectra.
Frequently Asked Questions (FAQs)
Q1: Why is the ¹H NMR spectrum of my 4-amino-1,2,4-triazole-3-thiol derivative more complex than expected?
The complexity in the ¹H NMR spectra of these compounds often arises from a combination of factors:
-
Thiol-Thione Tautomerism: These molecules can exist as an equilibrium between the thiol and thione tautomeric forms. In solution, the thione form is often predominant.[1] This results in signals corresponding to protons on nitrogen atoms (N-H) rather than a distinct thiol proton (S-H).
-
Restricted Rotation: Depending on the substituents, there might be restricted rotation around single bonds, leading to the appearance of rotamers that are distinct on the NMR timescale and result in a doubling of some signals.
-
Solvent Effects: The chemical shifts of protons, particularly those attached to heteroatoms (NH and SH), are highly sensitive to the solvent used. Hydrogen bonding with solvents like DMSO-d₆ can significantly shift these signals.
-
Presence of Impurities: Residual starting materials, side products, or even trapped solvents like ethyl acetate can contribute to a complex spectrum.[2]
Q2: I see a very broad singlet in the downfield region of my spectrum (around 11-14 ppm). What is this signal?
A broad singlet in the 11.50-14.30 ppm range is a characteristic signal for the N-H proton of the triazole ring in the thione tautomer or the S-H proton in the thiol tautomer.[1][3][4][5] Its broadness is often due to quadrupole broadening from the adjacent nitrogen atoms and chemical exchange with residual water or other exchangeable protons in the sample.
Q3: How can I definitively identify the N-H and S-H protons in my spectrum?
A D₂O exchange experiment is a straightforward method to identify these exchangeable protons. After acquiring a standard ¹H NMR spectrum, add a drop of deuterium oxide (D₂O) to the NMR tube, shake it vigorously, and re-acquire the spectrum. The signals corresponding to N-H and S-H protons will exchange with deuterium and either disappear or significantly decrease in intensity.[2]
Q4: My aromatic signals are overlapping and difficult to interpret. What can I do?
Signal overlap in the aromatic region is a common issue. Here are a few strategies to resolve these signals:
-
Change the NMR Solvent: Switching to a different deuterated solvent can alter the chemical shifts of your protons and may resolve the overlap. For instance, spectra recorded in benzene-d₆ often show different chemical shift dispersions compared to those recorded in CDCl₃ or DMSO-d₆.[2]
-
Increase Spectrometer Field Strength: If available, using a higher field NMR spectrometer (e.g., 600 MHz instead of 300 MHz) will increase the chemical shift dispersion and can help resolve overlapping multiplets.
-
2D NMR Spectroscopy: Techniques like COSY (Correlation Spectroscopy) can help identify which protons are coupled to each other, even in crowded regions of the spectrum. HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) experiments can correlate protons to their attached carbons, providing further structural confirmation.
Q5: The integration of my signals does not seem to match the expected number of protons. Why might this be?
Inaccurate integration can be caused by:
-
Broad Signals: Very broad signals, such as those from N-H or O-H protons, can be difficult to integrate accurately.
-
Signal Overlap: If signals are overlapping, the integration will represent the sum of all protons in that region.
-
Poor Phasing and Baseline Correction: Ensure the spectrum is correctly phased and the baseline is flat for accurate integration.
-
Sample Concentration: In some cases, the concentration of the sample can affect peak shape and, consequently, integration.
Troubleshooting Guide
| Problem | Possible Cause(s) | Recommended Solution(s) |
| Unexpected number of peaks | Tautomerism, presence of rotamers, impurities. | Perform variable temperature NMR to check for coalescing peaks (indicative of rotamers). Use 2D NMR (COSY, HSQC) to confirm correlations. Purify the sample via recrystallization or column chromatography. |
| Broad peaks | Poor shimming, sample not fully dissolved, sample too concentrated, chemical exchange. | Re-shim the spectrometer. Ensure the compound is fully dissolved; if not, try a different solvent or gentle heating. Dilute the sample. For exchangeable protons, this is often expected. |
| No observable N-H or S-H peak | Rapid exchange with residual water in the solvent. | Use a freshly opened ampoule of high-purity deuterated solvent. Dry the sample thoroughly under high vacuum before preparing the NMR sample. |
| Presence of a singlet at ~5.20-5.80 ppm | This is characteristic of the NH₂ protons on the 4-position of the triazole ring.[3] | This is an expected signal. Confirm by D₂O exchange, where this signal should disappear. |
| Solvent peaks obscuring signals | The chemical shift of a proton of interest is the same as a residual solvent peak (e.g., CHCl₃ at 7.26 ppm). | Switch to a different deuterated solvent where the residual peak is in a different region (e.g., acetone-d₆, DMSO-d₆).[2] |
Quantitative Data Summary
The following table summarizes typical ¹H NMR chemical shift ranges for key protons in 4-amino-1,2,4-triazole-3-thiol derivatives. Note that these values can vary depending on the solvent and the specific substituents on the molecule.
| Proton Type | Typical Chemical Shift (δ, ppm) | Multiplicity | Notes |
| SH (Thiol) | 11.50 - 13.70 | Singlet | Often broad. Disappears with D₂O exchange.[3][4] |
| NH (Thione) | 13.00 - 14.30 | Broad Singlet | Characteristic of the thione tautomer. Disappears with D₂O exchange.[1][5] |
| NH₂ (Amino) | 5.20 - 5.80 | Singlet | Often broad. Disappears with D₂O exchange.[3] |
| Aromatic CH | 6.50 - 8.50 | Multiplet, Doublet, etc. | Depends on the substitution pattern of the aromatic ring. |
| Alkyl CH, CH₂, CH₃ | 0.50 - 4.50 | Varies | Depends on the proximity to electronegative atoms and functional groups. |
Experimental Protocols
Protocol 1: Sample Preparation for ¹H NMR
-
Sample Weighing: Accurately weigh 5-10 mg of the purified 4-amino-1,2,4-triazole-3-thiol derivative.
-
Solvent Selection: Choose an appropriate deuterated solvent (e.g., DMSO-d₆, CDCl₃, acetone-d₆). DMSO-d₆ is often a good choice for these compounds due to its ability to dissolve a wide range of polar compounds and slow down the exchange of labile protons.
-
Dissolution: Transfer the weighed sample into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of the deuterated solvent.
-
Homogenization: Cap the NMR tube and gently vortex or sonicate until the sample is completely dissolved. If solubility is an issue, gentle warming may be attempted, but be cautious of potential degradation.
-
Filtering (Optional): If the solution is not clear, filter it through a small plug of glass wool into a clean NMR tube to remove any particulate matter.
-
Acquisition: Insert the NMR tube into the spectrometer and follow the standard procedures for locking, shimming, and acquiring the ¹H NMR spectrum.
Protocol 2: D₂O Exchange Experiment
-
Acquire Initial Spectrum: Following Protocol 1, acquire a standard ¹H NMR spectrum of your sample.
-
Add D₂O: Carefully remove the NMR tube from the spectrometer. Add 1-2 drops of deuterium oxide (D₂O) to the sample.
-
Mix Thoroughly: Recap the NMR tube and shake it vigorously for 30-60 seconds to ensure thorough mixing and facilitate the proton-deuterium exchange.
-
Re-acquire Spectrum: Place the tube back into the spectrometer. It may be necessary to re-lock and re-shim the instrument. Acquire a second ¹H NMR spectrum.
-
Analysis: Compare the two spectra. The signals corresponding to exchangeable protons (NH, SH, OH) will have disappeared or significantly reduced in intensity in the second spectrum.
Visualizations
Caption: Thiol-Thione Tautomeric Equilibrium.
Caption: Troubleshooting Workflow for Complex ¹H NMR Spectra.
References
- 1. benchchem.com [benchchem.com]
- 2. Troubleshooting [chem.rochester.edu]
- 3. ijcrt.org [ijcrt.org]
- 4. Synthesis, Characterization and SEM Analysis of 5-methyl-4-[(E)-(phenylmethylidene) amino]-4H-1,2,4-triazole-3-thiol and its Metal Complexes with Cd (II) and Hg (II) – Oriental Journal of Chemistry [orientjchem.org]
- 5. mdpi.com [mdpi.com]
Validation & Comparative
Comparative Antifungal Activity of 4-Amino-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol: A Review Against Standard Drugs
For Immediate Release
In the persistent search for novel and more effective antifungal agents, heterocyclic compounds, particularly those incorporating a triazole nucleus, have garnered significant scientific interest. This guide presents a comparative analysis of the antifungal activity of a promising synthetic compound, 4-Amino-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol, against established standard antifungal drugs. This objective comparison is supported by available experimental data and detailed methodologies to assist researchers, scientists, and drug development professionals in their ongoing efforts to combat fungal infections.
Performance Snapshot: this compound vs. Standard Antifungals
Derivatives of this compound have demonstrated noteworthy antifungal activity against clinically relevant fungal strains such as Candida albicans and Aspergillus niger. While direct Minimum Inhibitory Concentration (MIC) data for the parent compound is not extensively available in publicly accessible literature, studies on its closely related derivatives provide valuable insights into its potential efficacy.
The primary mechanism of action for triazole antifungals involves the inhibition of the cytochrome P450 enzyme 14α-demethylase.[1][2] This enzyme is crucial for the conversion of lanosterol to ergosterol, an essential component of the fungal cell membrane.[1] Disruption of ergosterol synthesis leads to a compromised cell membrane, ultimately inhibiting fungal growth.[1][2]
The following table summarizes the available MIC values for various derivatives of the 4-amino-1,2,4-triazole-3-thiol scaffold and for standard antifungal drugs against common fungal pathogens. It is important to note that the specific activity of this compound may vary.
| Compound/Drug | Test Organism | MIC (µg/mL) | Reference |
| 4-(4-bromobenzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (Derivative) | Candida albicans | 24 | [3] |
| 4-(4-bromobenzylideneamino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (Derivative) | Aspergillus niger | 32 | [3] |
| Fluconazole | Candida albicans | 0.25 - >64 | [4] |
| Ketoconazole | Candida albicans | 0.03 - 16 | [4] |
| Itraconazole | Candida albicans | 0.03 - >128 | [4] |
| Amphotericin B | Candida albicans | 0.03 - 2 | [4] |
| Voriconazole | Aspergillus niger | 0.25 - 1 | [5] |
| Amphotericin B | Aspergillus niger | 0.5 - 4 | [5] |
| Ketoconazole | Aspergillus niger | 0.5 - 16 | [5] |
| Itraconazole | Aspergillus niger | 0.5 - 16 | [5] |
Experimental Protocols
The determination of antifungal activity, typically quantified by the Minimum Inhibitory Concentration (MIC), is performed using standardized methods. The following are detailed protocols for two commonly employed techniques.
Broth Microdilution Method
This method is a widely accepted standard for determining the MIC of an antifungal agent in a liquid medium.[6][7][8]
1. Preparation of Antifungal Stock Solution:
-
Dissolve the test compound (e.g., this compound) in a suitable solvent, such as dimethyl sulfoxide (DMSO), to a high concentration (e.g., 10 mg/mL).
2. Preparation of Microtiter Plates:
-
Aseptically add a defined volume of sterile broth medium (e.g., RPMI-1640) to each well of a 96-well microtiter plate.
-
Perform serial two-fold dilutions of the antifungal stock solution across the wells to achieve a range of final concentrations.
3. Inoculum Preparation:
-
Culture the fungal strain (e.g., Candida albicans, Aspergillus niger) on an appropriate agar medium.
-
Prepare a standardized fungal suspension in sterile saline, adjusting the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL.
-
Further dilute the fungal suspension in the broth medium to the final desired inoculum concentration (e.g., 0.5-2.5 x 10^3 CFU/mL for yeasts).
4. Inoculation and Incubation:
-
Inoculate each well of the microtiter plate with the prepared fungal inoculum.
-
Include a growth control well (containing medium and inoculum but no antifungal agent) and a sterility control well (containing medium only).
-
Incubate the plates at an appropriate temperature (e.g., 35°C) for a specified period (e.g., 24-48 hours).
5. Determination of MIC:
-
The MIC is visually determined as the lowest concentration of the antifungal agent that completely inhibits the visible growth of the fungus.
Agar Well Diffusion Method
This method provides a qualitative or semi-quantitative assessment of antifungal activity based on the diffusion of the agent through an agar medium.[9][10]
1. Preparation of Agar Plates:
-
Prepare a suitable agar medium (e.g., Sabouraud Dextrose Agar) and pour it into sterile Petri dishes.
-
Allow the agar to solidify under sterile conditions.
2. Inoculation:
-
Spread a standardized suspension of the test fungus evenly over the entire surface of the agar plate using a sterile cotton swab.
3. Well Preparation and Sample Addition:
-
Aseptically create wells (typically 6-8 mm in diameter) in the inoculated agar using a sterile cork borer.
-
Add a defined volume of the test compound solution at a known concentration into each well.
-
A solvent control and a standard antifungal drug solution should be included in separate wells.
4. Incubation:
-
Incubate the plates at an appropriate temperature and duration for the specific fungus being tested.
5. Measurement of Inhibition Zone:
-
After incubation, measure the diameter of the zone of growth inhibition around each well. A larger diameter indicates greater antifungal activity.
Visualizing the Mechanism and Workflow
To better understand the processes involved, the following diagrams illustrate the mechanism of action of triazole antifungals and a typical experimental workflow for antifungal screening.
Caption: Mechanism of action of triazole antifungals.
Caption: Experimental workflow for antifungal susceptibility screening.
References
- 1. Advances in synthetic approach to and antifungal activity of triazoles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Antifungal Agents: Mode of Action, Mechanisms of Resistance, and Correlation of These Mechanisms with Bacterial Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. connectjournals.com [connectjournals.com]
- 4. mdpi.com [mdpi.com]
- 5. symbiosisonlinepublishing.com [symbiosisonlinepublishing.com]
- 6. benchchem.com [benchchem.com]
- 7. Broth Microdilution In Vitro Screening: An Easy and Fast Method to Detect New Antifungal Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Antifungal Susceptibility Testing: Current Approaches - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. botanyjournals.com [botanyjournals.com]
Comparative Analysis of 4-Amino-5-thienyl-1,2,4-triazole-3-thiol Derivatives: A Guide to Structure-Activity Relationships
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of 4-amino-5-thienyl-1,2,4-triazole-3-thiol derivatives, focusing on their structure-activity relationships (SAR) in antimicrobial, anticancer, and antioxidant applications. The information presented herein is collated from various scientific studies to offer an objective overview supported by experimental data.
Introduction
The 1,2,4-triazole nucleus is a prominent scaffold in medicinal chemistry, known for its diverse pharmacological activities. When coupled with a thiophene moiety, these derivatives exhibit a broad spectrum of biological actions, including antimicrobial, anti-inflammatory, anticancer, and antioxidant effects.[1][2] The 4-amino-5-thienyl-1,2,4-triazole-3-thiol core structure serves as a versatile template for the development of novel therapeutic agents. Understanding the relationship between structural modifications and biological activity is crucial for the rational design of more potent and selective drug candidates.
Synthesis of the Core Scaffold
The general synthetic route to 4-amino-5-thienyl-1,2,4-triazole-3-thiol derivatives typically involves a multi-step process. A common starting point is the reaction of a thiophene carbohydrazide with carbon disulfide in the presence of a base, followed by cyclization with hydrazine hydrate to form the triazole ring.[3][4] Further modifications can be introduced at the amino and thiol groups to generate a library of derivatives.
Structure-Activity Relationship (SAR) Studies
The biological activity of 4-amino-5-thienyl-1,2,4-triazole-3-thiol derivatives is significantly influenced by the nature and position of substituents on the thienyl and triazole rings.
Antimicrobial Activity
Numerous studies have demonstrated the potent antibacterial and antifungal properties of this class of compounds. The SAR analysis reveals that:
-
Substituents on the Amino Group: Conversion of the 4-amino group to Schiff bases through condensation with various aromatic aldehydes has been a common strategy to enhance antimicrobial potency. The nature of the substituent on the aromatic aldehyde plays a critical role. For instance, the presence of electron-withdrawing groups like halogens (chloro, bromo) or a nitro group on the phenyl ring of the Schiff base often leads to increased antibacterial activity.[1]
-
Modifications at the Thiol Group: Alkylation or acylation of the 3-thiol group can modulate the antimicrobial spectrum and efficacy. The introduction of different functional groups at this position can influence the lipophilicity and steric properties of the molecule, thereby affecting its interaction with microbial targets.
Table 1: Comparative Antimicrobial Activity (MIC, µg/mL) of 4-Amino-5-thienyl-1,2,4-triazole-3-thiol Derivatives [1][5]
| Compound/Derivative | Staphylococcus aureus | Bacillus subtilis | Escherichia coli | Pseudomonas aeruginosa | Candida albicans | Aspergillus niger |
| Parent Scaffold | - | - | - | - | - | - |
| Schiff Base (4-F-benzylidene) | 23 | 28 | 35 | 40 | >100 | >100 |
| Schiff Base (4-Cl-benzylidene) | 20 | 25 | 31 | 38 | >100 | >100 |
| Schiff Base (4-OH-benzylidene) | 16 | 20 | 28 | 35 | 88 | 95 |
| Schiff Base (4-OCH3-benzylidene) | 22 | 26 | 33 | 39 | >100 | >100 |
| Schiff Base (4-Br-benzylidene) | 18 | 23 | 25 | 31 | 24 | 32 |
| Schiff Base (4-NO2-benzylidene) | 25 | 30 | 38 | 45 | >100 | >100 |
| Ampicillin (Standard) | - | - | - | - | NA | NA |
| Ketoconazole (Standard) | NA | NA | NA | NA | - | - |
Note: '-' indicates data not available in the cited sources. NA stands for Not Applicable.
Anticancer Activity
Derivatives of the 4-amino-5-thienyl-1,2,4-triazole-3-thiol scaffold have shown promising cytotoxic effects against various cancer cell lines. Key SAR findings include:
-
Aryl Substituents: The nature of the aryl group at the 5-position of the triazole ring and on the Schiff base at the 4-amino position significantly impacts anticancer activity. The presence of certain substituents on these aromatic rings can enhance the pro-apoptotic and anti-proliferative effects.
-
Hydroxamic Acid Conjugates: Linking hydroxamic acid moieties to the triazole core has been shown to produce compounds with potent anticancer and antioxidant properties.[6]
Table 2: Comparative Anticancer Activity (IC50, µM) of 4-Amino-5-aryl-1,2,4-triazole-3-thiol Derivatives [6][7]
| Compound/Derivative | MCF-7 (Breast Cancer) | MDA-MB-231 (Breast Cancer) | HCT 116 (Colon Cancer) |
| Parent Scaffold | - | - | - |
| Hydroxamic Acid Derivative 6b | - | - | - |
| Metal Complex (Cd²⁺) | 28.45 ± 2.34 | - | - |
| Metal Complex (Zn²⁺) | 52.57 ± 4.72 | - | - |
| Doxorubicin (Standard) | - | - | - |
Note: '-' indicates data not available in the cited sources.
Antioxidant Activity
The antioxidant potential of these derivatives is often evaluated using the DPPH radical scavenging assay. The SAR studies suggest that:
-
Free Amino and Thiol Groups: The presence of the free 4-amino and 3-thiol groups on the triazole ring is often crucial for antioxidant activity.
-
Substituent Effects: The introduction of electron-donating groups, such as hydroxyl (-OH) and methoxy (-OCH3), on the aromatic rings can enhance the radical scavenging capacity.[8]
Table 3: Comparative Antioxidant Activity (IC50, µg/mL) of 4-Amino-5-aryl-1,2,4-triazole-3-thiol Derivatives [6][9]
| Compound/Derivative | DPPH Radical Scavenging |
| Parent Scaffold (Compound 3) | - |
| Schiff Base (4-N(CH3)2-benzylidene) | - |
| Schiff Base (4-Br-benzylidene) | - |
| Thiazolidinone Derivative (from 4-N(CH3)2-benzylidene) | - |
| Thiazolidinone Derivative (from 4-Br-benzylidene) | 5.84 |
| Hydroxamic Acid Derivative 6b | 5.71 ± 2.29 |
| Ascorbic Acid (Standard) | - |
Note: '-' indicates data not available in the cited sources.
Experimental Protocols
General Synthesis of 4-Amino-5-thienyl-1,2,4-triazole-3-thiol
-
Preparation of Potassium Dithiocarbazinate: To a solution of thiophene-2-carbohydrazide in ethanol, carbon disulfide and potassium hydroxide are added. The mixture is stirred at room temperature to yield the potassium dithiocarbazinate salt.[3]
-
Cyclization to Triazole: The potassium salt is then refluxed with hydrazine hydrate in water. Upon cooling and acidification with hydrochloric acid, the 4-amino-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol precipitates and is collected by filtration.[4]
Antimicrobial Susceptibility Testing (Agar Well Diffusion Method)
-
Preparation of Inoculum: Bacterial and fungal strains are cultured in appropriate broth overnight. The turbidity of the suspension is adjusted to match the 0.5 McFarland standard.
-
Assay Procedure: Molten Mueller-Hinton agar (for bacteria) or Sabouraud dextrose agar (for fungi) is poured into sterile Petri plates. Once solidified, the microbial inoculum is uniformly spread over the agar surface. Wells are created using a sterile cork borer, and a defined volume of the test compound solution (dissolved in a suitable solvent like DMSO) at a specific concentration is added to each well.
-
Incubation and Measurement: The plates are incubated at 37°C for 24 hours (for bacteria) or at 28°C for 48-72 hours (for fungi). The diameter of the zone of inhibition around each well is measured in millimeters. Standard antibiotics (e.g., ampicillin) and antifungals (e.g., ketoconazole) are used as positive controls.[5]
MTT Assay for Anticancer Activity
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are then treated with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours).
-
MTT Addition and Incubation: After the treatment period, MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) is added to each well, and the plates are incubated for a few hours.
-
Formazan Solubilization and Absorbance Measurement: The formazan crystals formed by viable cells are solubilized using a suitable solvent (e.g., DMSO or isopropanol). The absorbance is then measured at a specific wavelength (typically around 570 nm) using a microplate reader. The percentage of cell viability is calculated relative to untreated control cells, and the IC50 value (the concentration of the compound that inhibits 50% of cell growth) is determined.[7]
DPPH Radical Scavenging Assay for Antioxidant Activity
-
Reaction Mixture: A solution of the test compound at various concentrations is mixed with a freshly prepared solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) in methanol.
-
Incubation: The reaction mixture is incubated in the dark at room temperature for a specific period (e.g., 30 minutes).
-
Absorbance Measurement: The absorbance of the solution is measured at a wavelength of 517 nm. The decrease in absorbance of the DPPH solution indicates its scavenging by the antioxidant compound.
-
Calculation: The percentage of radical scavenging activity is calculated, and the IC50 value (the concentration of the compound required to scavenge 50% of the DPPH radicals) is determined. Ascorbic acid is commonly used as a standard antioxidant for comparison.[9]
Visualizing Mechanisms and Workflows
To illustrate the relationships and processes described, the following diagrams are provided in the DOT language for Graphviz.
Caption: Synthetic and derivatization workflow for SAR studies.
References
- 1. Molecular aspects and mechanism of action of dihydrofolate reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and Antimicrobial Activity of New 5-(2-Thienyl)-1,2,4-triazoles and 5-(2-Thienyl)-1,3,4-oxadiazoles and Related Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. dihydrofolate reductase inhibitor | PDF [slideshare.net]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Epidermal growth factor receptor - Wikipedia [en.wikipedia.org]
- 9. Mechanism of inhibition of DNA gyrase by quinolone antibacterials: a cooperative drug--DNA binding model - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Analysis of the Biological Activity of Thiophene-Substituted vs. Phenyl-Substituted Triazole-Thiols
An Essential Guide for Researchers in Drug Discovery and Medicinal Chemistry
In the landscape of medicinal chemistry, the 1,2,4-triazole-3-thiol scaffold is a privileged structure, forming the core of numerous compounds with a wide array of biological activities, including antimicrobial, antifungal, and anticancer properties.[1][2][3] A common strategy in drug design is the bioisosteric replacement of a phenyl ring with a thiophene ring to modulate a compound's pharmacokinetic and pharmacodynamic profile.[4] This guide provides a comprehensive comparison of the biological activities of thiophene-substituted versus phenyl-substituted triazole-thiols, supported by experimental data from various studies.
The substitution of a phenyl group with a thiophene ring can significantly alter a molecule's biological activity.[4] Thiophene, as a bioisostere of the phenyl ring, offers similar steric and electronic properties but can introduce subtle changes in lipophilicity, metabolic stability, and hydrogen bonding capacity, which can influence interactions with biological targets.[4] This comparative analysis aims to provide researchers, scientists, and drug development professionals with a clear overview of the performance of these two classes of compounds, facilitating informed decisions in the design of novel therapeutic agents.
Comparative Biological Activity Data
The following tables summarize the quantitative biological activity data for representative thiophene-substituted and phenyl-substituted triazole-thiols, focusing on their antimicrobial and anticancer activities.
Table 1: Comparative Antimicrobial Activity (Minimum Inhibitory Concentration in µg/mL)
| Compound Type | Derivative | Staphylococcus aureus | Escherichia coli | Candida albicans | Reference |
| Thiophene-Substituted | 4-amino-5-(5-bromthiophen-2-yl)-1,2,4-triazole-3-thiol | > Chlorhexidine | - | Approaching Nistatin | [1] |
| 4-[(5-nitrofuran-2-yl)methylidenamino]-5-(thiophene-2-yl)-1,2,4-triazol-3-thiol | > Chlorhexidine | > Chlorhexidine | - | [1] | |
| Phenyl-Substituted | 4-(benzylideneamino)-5-phenyl-4H-1,2,4-triazole-3-thiol derivatives | Strong activity | No activity | No activity | [2] |
| 5-phenyl-1-H-1,2,4-triazole-3-thione arylhydrazones (32b, 32d) | 200 | - | - | [3] |
Table 2: Comparative Anticancer Activity (IC50 in µM)
| Compound Type | Derivative | A549 (Lung) | U87 (Glioblastoma) | HL60 (Leukemia) | Reference |
| Thiophene & Phenyl-Substituted | 5-Phenyl-5-(thiophen-2-yl)-4H-1,2,4-triazole-3-thiol (F10) | 1.029 | 5.193 | 9.292 | [5] |
Experimental Protocols
The following are detailed methodologies for key experiments cited in the comparison of thiophene- and phenyl-substituted triazole-thiols.
Antimicrobial and Antifungal Activity Assessment
A common method for evaluating the antimicrobial and antifungal activity of the synthesized compounds is the broth microdilution method.[1]
-
Preparation of Test Compounds: The synthesized triazole-thiol derivatives are dissolved in a suitable solvent, such as dimethylsulfoxide (DMSO), to a stock concentration (e.g., 1 mg/mL).[1]
-
Microorganism Strains: Standard pathogenic bacterial and fungal strains are used. For antibacterial testing, common strains include Staphylococcus aureus (Gram-positive) and Escherichia coli (Gram-negative).[1] For antifungal activity, Candida albicans is a frequently used strain.[1]
-
Assay Procedure:
-
Serial two-fold dilutions of the test compounds are prepared in a liquid growth medium (e.g., Mueller-Hinton broth) in 96-well microtiter plates.[1]
-
A standardized suspension of the microorganism (e.g., 10^6 microbial cells/mL) is added to each well.[1]
-
Positive controls with standard antimicrobial (e.g., Chlorhexidine, Streptomycin) or antifungal (e.g., Nystatin, Ketoconazole) drugs and negative controls (solvent and medium only) are included.[1][2]
-
The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria, and 28°C for 48 hours for fungi).
-
-
Determination of Minimum Inhibitory Concentration (MIC): The MIC is determined as the lowest concentration of the compound that completely inhibits the visible growth of the microorganism.
In Vitro Anticancer Activity Assay
The antiproliferative activity of the compounds against various cancer cell lines is often evaluated using the Sulforhodamine B (SRB) assay.
-
Cell Lines and Culture: Human cancer cell lines such as A549 (lung), U87 (glioblastoma), and HL60 (leukemia) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.[5]
-
Compound Treatment:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
The cells are then treated with various concentrations of the test compounds and incubated for a specified period (e.g., 48 or 72 hours).
-
-
SRB Assay Protocol:
-
After incubation, the cells are fixed with trichloroacetic acid (TCA).
-
The fixed cells are washed and stained with Sulforhodamine B dye.
-
Unbound dye is removed by washing with acetic acid.
-
The bound dye is solubilized with a Tris-base solution.
-
-
Data Analysis: The absorbance is read on a microplate reader at a specific wavelength (e.g., 510 nm). The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is calculated from the dose-response curves.[5]
Visualizations
The following diagrams illustrate a general experimental workflow for biological activity screening and a hypothetical signaling pathway that could be targeted by these triazole-thiol derivatives.
Caption: General workflow for the synthesis and biological evaluation of triazole-thiols.
Caption: Hypothetical inhibition of a pro-survival signaling pathway by a triazole-thiol derivative.
References
- 1. The search of new biologically active compounds with antibacterial and antifungal activity among 1,2,4-triazole-3-thiol derivatives with the remnants of thiophene | Current issues in pharmacy and medicine: science and practice [pharmed.zsmu.edu.ua]
- 2. Synthesis, antifungal and antibacterial activity of novel 1,2,4-triazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. benchchem.com [benchchem.com]
- 5. researchgate.net [researchgate.net]
Validating the Structure of 4-Amino-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol: A Comparison of Elemental Analysis with Spectroscopic Methods
For Researchers, Scientists, and Drug Development Professionals
The definitive structural confirmation of novel synthesized compounds is a cornerstone of chemical and pharmaceutical research. For heterocyclic compounds such as 4-Amino-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol, a molecule with significant potential in medicinal chemistry, elemental analysis serves as a fundamental technique for verifying its empirical formula. This guide provides a comparative overview of elemental analysis alongside alternative spectroscopic methods for the structural validation of this compound, supported by detailed experimental protocols and data interpretation.
Introduction to this compound
This compound is a heterocyclic compound featuring a triazole ring substituted with an amino group, a thiol group, and a thiophene ring. The arrangement of these functional groups imparts a range of potential biological activities, making it a molecule of interest for drug discovery and development. Accurate structural verification is the first critical step in its journey from laboratory synthesis to potential therapeutic application.
Elemental Analysis: A Quantitative Approach
Elemental analysis provides the percentage composition of a sample in terms of its constituent elements (typically Carbon, Hydrogen, Nitrogen, and Sulfur). This data is then compared against the theoretical percentages calculated from the compound's molecular formula to assess its purity and confirm its empirical formula.
Theoretical vs. Experimental Data
The molecular formula for this compound is C₆H₆N₄S₂.[1] The theoretical elemental composition is calculated based on the atomic weights of its constituent atoms. The following table compares the theoretical values with typical experimental results obtained from a modern CHNS analyzer.
| Element | Theoretical Percentage (%) | Experimental Percentage (%) (Example) | Allowable Deviation (%) |
| Carbon (C) | 36.35 | 36.41 | ± 0.4 |
| Hydrogen (H) | 3.05 | 3.08 | ± 0.3 |
| Nitrogen (N) | 28.26 | 28.19 | ± 0.4 |
| Sulfur (S) | 32.34 | 32.25 | ± 0.4 |
Data Interpretation: The experimental values for the synthesized compound are expected to be in close agreement with the theoretical percentages, typically within a ±0.4% deviation. This level of accuracy provides strong evidence for the proposed molecular formula.
Experimental Protocol: Elemental Analysis
Instrumentation: A calibrated CHNS elemental analyzer is required.
Procedure:
-
Sample Preparation: A small, accurately weighed amount of the dried, pure compound (typically 1-3 mg) is placed in a tin or silver capsule.
-
Combustion: The sample is combusted in a high-temperature furnace (around 900-1000 °C) in the presence of a precise amount of oxygen. This process converts the sample into gaseous products: CO₂, H₂O, N₂, and SO₂.
-
Separation and Detection: The gaseous mixture is passed through a separation column where the individual gases are resolved. A thermal conductivity detector (TCD) then measures the concentration of each gas.
-
Data Analysis: The instrument's software calculates the percentage of each element based on the detector's response and the initial sample weight.
Comparison with Alternative Structural Validation Methods
While elemental analysis is a powerful tool for confirming the empirical formula, it does not provide information about the connectivity of atoms or the compound's specific isomeric form. Therefore, it is typically used in conjunction with other spectroscopic techniques for a complete structural elucidation.
| Technique | Information Provided | Advantages | Limitations |
| Elemental Analysis | Percentage composition of elements. | High accuracy for empirical formula determination; confirms purity. | Provides no information on molecular structure or isomerism. |
| Infrared (IR) Spectroscopy | Presence of functional groups (e.g., N-H, C=N, S-H). | Quick and simple method to identify key functional groups. | Does not provide a complete picture of the molecular skeleton. |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Detailed information about the chemical environment and connectivity of hydrogen and carbon atoms. | Provides a definitive map of the molecular structure.[2][3] | Requires a larger sample size; can be complex to interpret for intricate molecules. |
| Mass Spectrometry (MS) | Molecular weight and fragmentation pattern. | Confirms the molecular weight of the compound. | Fragmentation can sometimes be difficult to interpret for structural isomers. |
Workflow for Structural Validation
The following diagram illustrates a typical workflow for the comprehensive structural validation of a newly synthesized compound like this compound.
Caption: Workflow for structural validation.
Conclusion
Elemental analysis is an indispensable technique in chemical synthesis, offering a precise and reliable method for determining the elemental composition of a compound. For the structural validation of this compound, it serves as a crucial first step in confirming the empirical formula and assessing the purity of the synthesized product. However, for unambiguous structural elucidation, it is essential to complement elemental analysis with spectroscopic methods such as NMR, IR, and mass spectrometry. This integrated analytical approach provides the comprehensive data required by researchers and drug development professionals to confidently ascertain the chemical identity of novel molecules.
References
in vitro cytotoxicity assessment of 4-Amino-5-(2-thienyl)-4h-1,2,4-triazole-3-thiol on cancer cell lines
For Researchers, Scientists, and Drug Development Professionals
Comparative Cytotoxicity of 1,2,4-Triazole-3-thiol Derivatives
The following table summarizes the in vitro cytotoxic activity (IC50 values) of various 1,2,4-triazole-3-thiol derivatives against a range of cancer cell lines. This data, gathered from multiple studies, highlights the potential of this chemical scaffold in cancer therapy and serves as a benchmark for evaluating the activity of 4-Amino-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol. The diverse substitutions on the triazole ring significantly influence the cytotoxic potency and selectivity.
| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference Compound |
| Hydrazone derivative of 1,2,4-triazole-3-thiol | IGR39 (Melanoma) | 2 - 17 | - |
| Hydrazone derivative of 1,2,4-triazole-3-thiol | MDA-MB-231 (Breast) | 9.7 ± 1.6 | - |
| Hydrazone derivative of 1,2,4-triazole-3-thiol | Panc-1 (Pancreatic) | 26.2 ± 1.0 | - |
| 4,5-disubstituted-1,2,4-triazol-3-thione (Compound 6) | MCF-7 (Breast) | 4.23 | Vinblastine |
| 4,5-disubstituted-1,2,4-triazol-3-thione (Compound 6) | HepG2 (Liver) | 16.46 | Vinblastine |
| Thio-substituted 1,2,4-triazole derivatives | HepG2 (Liver) | Potent | 5-Fluorouracil |
| Thio-substituted 1,2,4-triazole derivatives | A549 (Lung) | Potent | 5-Fluorouracil |
| Thio-substituted 1,2,4-triazole derivatives | PC-3M (Prostate) | Potent | 5-Fluorouracil |
| Thio-substituted 1,2,4-triazole derivatives | MKN45 (Gastric) | Potent | 5-Fluorouracil |
| bis-1,2,4-triazole derivative (MNP-16) | MOLT-4 (Leukemia) | 3 - 5 | - |
| bis-1,2,4-triazole derivative (MNP-16) | A549 (Lung) | 3 - 5 | - |
Experimental Protocols
A standardized protocol for assessing in vitro cytotoxicity is crucial for the reproducibility and comparison of results. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely accepted colorimetric method for this purpose.
MTT Assay Protocol
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a density of 1 x 10^4 cells/well and incubated for 24 hours to allow for cell attachment.
-
Compound Treatment: The test compound, this compound, is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the cell culture medium. The cells are then treated with these concentrations and incubated for a specified period, typically 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, the medium is removed, and 28 µL of a 2 mg/mL MTT solution is added to each well. The plate is then incubated for 1.5 hours at 37°C.
-
Formazan Solubilization: The MTT solution is removed, and the resulting formazan crystals are dissolved by adding 130 µL of DMSO to each well. The plate is then incubated at 37°C for 15 minutes with shaking.
-
Absorbance Measurement: The absorbance is measured at a wavelength of 492 nm using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value, the concentration of the compound that inhibits 50% of cell growth, is determined from the dose-response curve.
Visualizations
Experimental Workflow for Cytotoxicity Assessment
Caption: Workflow of the MTT assay for in vitro cytotoxicity assessment.
Postulated Signaling Pathway
Based on studies of similar triazole derivatives, this compound may exert its anticancer effects by modulating key signaling pathways involved in cell survival and proliferation, such as the PI3K/Akt pathway. Inhibition of this pathway can lead to apoptosis and cell cycle arrest in cancer cells.
Caption: Postulated inhibition of the PI3K/Akt signaling pathway.
comparison of different synthetic routes for 4-amino-5-substituted-1,2,4-triazole-3-thiols
A Comprehensive Guide to the Synthetic Routes of 4-Amino-5-substituted-1,2,4-triazole-3-thiols
The synthesis of 4-amino-5-substituted-1,2,4-triazole-3-thiols, a class of heterocyclic compounds with significant pharmacological interest, can be achieved through several distinct synthetic pathways. These compounds are known to exhibit a wide range of biological activities, including antimicrobial, antifungal, anticonvulsant, and anti-inflammatory properties. This guide provides a detailed comparison of the most common synthetic routes, supported by experimental data and protocols to assist researchers in selecting the most suitable method for their specific needs.
Synthesis from Carboxylic Acid Hydrazides
This widely used method involves a two-step process starting from readily available carboxylic acid hydrazides. The initial reaction with carbon disulfide in the presence of a strong base, typically potassium hydroxide in ethanol, yields a stable potassium dithiocarbazinate salt. Subsequent treatment of this intermediate with hydrazine hydrate leads to the cyclization and formation of the desired 4-amino-5-substituted-1,2,4-triazole-3-thiol.
Advantages:
-
Good to high yields.
-
Starts from common and often commercially available starting materials.
-
The intermediate potassium salt can be isolated and purified if necessary.
Disadvantages:
-
Two-step process.
-
Use of flammable and toxic carbon disulfide requires careful handling.
Synthesis from Thiocarbohydrazide
A more direct approach involves the condensation of a carboxylic acid with thiocarbohydrazide. This reaction is typically carried out by heating the neat mixture of reactants or by using a high-boiling solvent.[1] More recently, microwave irradiation has been employed to significantly reduce reaction times and improve yields.[2]
Advantages:
-
Often a one-pot reaction.
-
Can be performed under solvent-free conditions.
-
Microwave-assisted methods offer rapid and efficient synthesis.[2]
Disadvantages:
-
May require high temperatures and long reaction times with conventional heating.
-
The reaction can sometimes produce side products, requiring careful purification.
Synthesis from 5-Substituted-2-mercapto-1,3,4-oxadiazoles
This method utilizes a ring transformation reaction where a 5-substituted-2-mercapto-1,3,4-oxadiazole is converted into the corresponding 4-amino-1,2,4-triazole-3-thiol by treatment with hydrazine hydrate.[3] The oxadiazole starting materials can be synthesized from carboxylic acid hydrazides and carbon disulfide.[3]
Advantages:
-
Provides an alternative route when other methods are not suitable.
-
The recyclization reaction is often clean and efficient.
Disadvantages:
-
Requires the pre-synthesis of the oxadiazole starting material, adding an extra step to the overall process.
Synthesis from Thiosemicarbazides
This route involves the acylation of a thiosemicarbazide with a carboxylic acid or its derivative, followed by cyclodehydration of the resulting acylthiosemicarbazide to form the 1,2,4-triazole ring. The cyclization is typically achieved by heating in the presence of an acid or a base.
Advantages:
-
A versatile method that allows for the introduction of a wide variety of substituents.
-
The intermediate acylthiosemicarbazide can often be isolated and characterized.
Disadvantages:
-
A multi-step process.
-
The cyclization step can sometimes lead to the formation of isomeric products.
Comparative Data of Synthetic Routes
| Synthetic Route | Starting Materials | Key Reagents | General Yield Range | General Reaction Time (Conventional) | General Reaction Time (Microwave) |
| From Carboxylic Acid Hydrazides | Carboxylic acid hydrazide, Carbon disulfide | KOH, Hydrazine hydrate | 65-85%[4][5] | 4-12 hours | 5-15 minutes[6] |
| From Thiocarbohydrazide | Carboxylic acid, Thiocarbohydrazide | None (fusion) or Solvent (e.g., DMF) | 50-90%[1] | 2-10 hours | 5-30 minutes[2] |
| From 5-Substituted-2-mercapto-1,3,4-oxadiazoles | 5-Substituted-2-mercapto-1,3,4-oxadiazole | Hydrazine hydrate | 60-80%[3] | 4-8 hours | Not widely reported |
| From Thiosemicarbazides | Thiosemicarbazide, Carboxylic acid/derivative | Acylating agent, Acid or Base for cyclization | 60-95%[7] | 3-6 hours | Not widely reported |
Experimental Protocols
Route 1: From Benzoic Acid Hydrazide
Step 1: Synthesis of Potassium 3-benzoyl-dithiocarbazinate To a solution of potassium hydroxide in absolute ethanol, benzoic acid hydrazide and carbon disulfide are added. The mixture is stirred for a specified period, and the resulting potassium dithiocarbazinate salt is filtered, washed with ether, and dried.[8]
Step 2: Synthesis of 4-amino-5-phenyl-4H-1,2,4-triazole-3-thiol A suspension of the potassium dithiocarbazinate salt and hydrazine hydrate in water is refluxed until the evolution of hydrogen sulfide ceases. The reaction mixture is then cooled and acidified with hydrochloric acid to precipitate the product, which is filtered, washed with water, and recrystallized from ethanol.[5]
Route 2: From a Substituted Benzoic Acid and Thiocarbohydrazide (Fusion Method)
A mixture of the substituted benzoic acid and thiocarbohydrazide is heated in a round-bottomed flask until the contents melt and the reaction is complete.[1] After cooling, the solid mass is treated with a sodium bicarbonate solution to remove any unreacted acid, washed with water, filtered, and recrystallized from ethanol.[1]
Route 3: From 5-(4-chlorophenyl)-2-mercapto-1,3,4-oxadiazole
A mixture of 5-(4-chlorophenyl)-2-mercapto-1,3,4-oxadiazole and hydrazine hydrate in pyridine is refluxed for about 4 hours.[3] The reaction mixture is then cooled and neutralized with dilute hydrochloric acid to precipitate the product. The solid is filtered, washed with water, and recrystallized from ethanol.[3]
Route 4: From Thiosemicarbazide and a Pyridine Carboxylic Acid Hydrazide
Step 1: Synthesis of 1-(pyridinoyl)-4-allyl-thiosemicarbazide A pyridine carboxylic acid hydrazide is reacted with allyl isothiocyanate to yield the corresponding thiosemicarbazide derivative.[7]
Step 2: Synthesis of 4-allyl-5-(pyridin-yl)-4H-1,2,4-triazole-3-thiol A solution of the 1-(pyridinoyl)-4-allyl-thiosemicarbazide in 2N NaOH is refluxed for 2-3 hours.[7] After cooling, the solution is acidified with 2N HCl to precipitate the product, which is then filtered, washed, and recrystallized.[7]
Synthetic Workflow Diagrams
Caption: Synthetic pathway starting from a carboxylic acid hydrazide.
Caption: Direct condensation of a carboxylic acid with thiocarbohydrazide.
Caption: Ring transformation of a 1,3,4-oxadiazole derivative.
Caption: Synthesis via an acylthiosemicarbazide intermediate.
References
- 1. researchgate.net [researchgate.net]
- 2. Recent advances in microwave-assisted synthesis of triazoles and their derivatives: a green approach toward sustainable development methods - RSC Advances (RSC Publishing) DOI:10.1039/D4RA06886F [pubs.rsc.org]
- 3. ijcrt.org [ijcrt.org]
- 4. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 5. ginekologiaipoloznictwo.com [ginekologiaipoloznictwo.com]
- 6. asianpubs.org [asianpubs.org]
- 7. Synthesis, Characterization and Antibacterial Activity of some Novel Thiosemicarbazides, 1,2,4-Triazol-3-thiols and their S-substituted Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nepjol.info [nepjol.info]
Confirming the Purity of Synthesized 4-Amino-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol: A Chromatographic Comparison
For researchers, scientists, and drug development professionals, establishing the purity of a newly synthesized active pharmaceutical ingredient (API) is a critical step in the drug discovery and development pipeline. The presence of impurities can significantly impact the safety, efficacy, and stability of the final drug product. This guide provides a comparative analysis of two common chromatographic techniques, High-Performance Liquid Chromatography (HPLC) and Thin-Layer Chromatography (TLC), for confirming the purity of synthesized 4-Amino-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol.
This triazole derivative, containing both a thiol and an amino group, is a polar heterocyclic compound. Its purity can be effectively assessed using chromatographic methods that separate the main compound from any potential impurities, such as starting materials, by-products, or degradation products. The choice between HPLC and TLC often depends on the specific requirements of the analysis, including the need for quantitative data, sensitivity, and throughput.
High-Performance Liquid Chromatography (HPLC) for Quantitative Purity Assessment
HPLC is a powerful analytical technique that offers high resolution, sensitivity, and quantification capabilities, making it a preferred method for final purity confirmation and impurity profiling.[1][2] A reversed-phase HPLC (RP-HPLC) method is generally suitable for polar compounds like this compound.
Key Performance Characteristics of HPLC
| Parameter | Typical Performance for Triazole-Thiol Analysis |
| Purity Determination | High accuracy and precision (e.g., >99.5% purity with RSD <1%) |
| Limit of Detection (LOD) | Low (typically in the range of 0.01-0.05 µg/mL) |
| Limit of Quantitation (LOQ) | Low (typically in the range of 0.05-0.1 µg/mL) |
| Analysis Time | 15-30 minutes per sample |
| Throughput | Moderate (automated systems can run sequences overnight) |
| Cost | High initial instrument cost, moderate running costs |
Experimental Protocol: RP-HPLC Method
Objective: To determine the purity of synthesized this compound and quantify any impurities.
Instrumentation:
-
HPLC system with a UV-Vis detector
-
C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)
-
Data acquisition and processing software
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (or another suitable buffer component)
-
Synthesized this compound sample
-
Reference standard of this compound (if available)
Chromatographic Conditions:
| Parameter | Condition |
| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |
| Gradient | 10-90% B over 15 minutes, then hold at 90% B for 5 minutes |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm (or wavelength of maximum absorbance) |
| Injection Volume | 10 µL |
Sample Preparation:
-
Accurately weigh and dissolve approximately 1 mg of the synthesized compound in 10 mL of a suitable solvent (e.g., a mixture of the mobile phase components) to prepare a stock solution.
-
Further dilute the stock solution to a final concentration of approximately 0.1 mg/mL.
-
Filter the sample solution through a 0.45 µm syringe filter before injection.
Data Analysis: The purity of the sample is determined by calculating the area percentage of the main peak relative to the total area of all peaks in the chromatogram.
Thin-Layer Chromatography (TLC) for Rapid Purity Screening
TLC is a simple, rapid, and cost-effective technique that is well-suited for preliminary purity checks, reaction monitoring, and screening of multiple samples.[3] While generally considered a qualitative or semi-quantitative method, modern HPTLC (High-Performance Thin-Layer Chromatography) systems can provide quantitative data.[4] For a polar compound like this compound, a normal-phase TLC system is typically employed.[5]
Key Performance Characteristics of TLC
| Parameter | Typical Performance for Triazole-Thiol Analysis |
| Purity Assessment | Qualitative to semi-quantitative (visual inspection of spots) |
| Limit of Detection (LOD) | Higher than HPLC (typically in the ng to µg range per spot) |
| Analysis Time | 30-60 minutes for multiple samples |
| Throughput | High (multiple samples can be run on a single plate) |
| Cost | Low initial and running costs |
Experimental Protocol: Normal-Phase TLC Method
Objective: To rapidly assess the purity of synthesized this compound by separating it from potential non-polar and less polar impurities.
Materials:
-
TLC plates pre-coated with silica gel 60 F254
-
Developing chamber
-
Capillary tubes for spotting
-
UV lamp (254 nm)
Reagents:
-
Ethyl acetate
-
Methanol
-
Dichloromethane
-
Synthesized this compound sample
Chromatographic Conditions:
| Parameter | Condition |
| Stationary Phase | Silica gel 60 F254 |
| Mobile Phase | Ethyl acetate : Methanol (9:1 v/v) or Dichloromethane : Methanol (95:5 v/v) |
| Development | Ascending development in a saturated chamber |
| Visualization | UV light at 254 nm |
Sample Preparation:
-
Prepare a concentrated solution of the synthesized compound (e.g., 1-2 mg/mL) in a small amount of a suitable solvent (e.g., methanol or dichloromethane).
Procedure:
-
Using a pencil, lightly draw an origin line about 1 cm from the bottom of the TLC plate.
-
Using a capillary tube, spot a small amount of the sample solution onto the origin line.
-
Allow the spot to dry completely.
-
Place the TLC plate in the developing chamber containing the mobile phase, ensuring the solvent level is below the origin line.
-
Allow the solvent front to travel up the plate until it is about 1 cm from the top.
-
Remove the plate from the chamber and immediately mark the solvent front with a pencil.
-
Allow the plate to dry completely.
-
Visualize the separated spots under a UV lamp at 254 nm.
Data Analysis: The purity is assessed by observing the number of spots. A pure compound should ideally show a single spot. The retention factor (Rf) value for the main spot can be calculated as the distance traveled by the spot divided by the distance traveled by the solvent front.
Conclusion
Both HPLC and TLC are valuable chromatographic techniques for assessing the purity of synthesized this compound. HPLC is the method of choice for accurate and precise quantitative purity determination and impurity profiling, which is essential for regulatory submissions and in-depth characterization of the API.[6] TLC, on the other hand, serves as an excellent tool for rapid, qualitative screening of purity, monitoring the progress of synthesis, and optimizing reaction conditions due to its simplicity, speed, and low cost.[3] The selection of the most appropriate technique will depend on the specific analytical needs at each stage of the research and development process.
References
A Comparative Guide to the Antimicrobial Efficacy of Metal Complexes of 4-Amino-1,2,4-triazole-3-thiol
For Researchers, Scientists, and Drug Development Professionals
The growing threat of antimicrobial resistance necessitates the exploration of novel therapeutic agents. Metal complexes of heterocyclic compounds, such as 4-amino-1,2,4-triazole-3-thiol and its derivatives, have emerged as a promising class of antimicrobials. The coordination of metal ions with these ligands can significantly enhance their biological activity compared to the free ligand. This guide provides an objective comparison of the antimicrobial efficacy of various metal complexes of 4-amino-1,2,4-triazole-3-thiol, supported by experimental data from recent studies.
Comparative Antimicrobial Activity
The antimicrobial efficacy of these metal complexes is typically evaluated by determining their Minimum Inhibitory Concentration (MIC), the lowest concentration of a substance that prevents visible growth of a microorganism. The following tables summarize the MIC values of different metal complexes against various bacterial and fungal strains.
Antibacterial Activity
Table 1: Minimum Inhibitory Concentration (MIC) in µg/mL of Metal Complexes against Gram-Positive Bacteria
| Compound/Complex | Staphylococcus aureus | Bacillus subtilis |
| Ligand: 4-((4-bromobenzylidene)amino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (L) | ||
| CoL | - | - |
| CuL | More active than CoL | More active than CoL |
| Ligand: 2-[(E)-1H-1,2,4-triazol-3-ylimino)methyl]phenol (HL) | ||
| [CoL(CH₃COO)(OH₂)₂] | 125 | 62.50 |
| [NiL(CH₃COO)(OH₂)₂] | - | - |
| Derivatives of 4-amino-substituted-1,2,4-triazole-3-thiol | ||
| Compound 4c | 16 | 20 |
Note: A lower MIC value indicates higher antimicrobial activity. Dashes indicate data not available in the cited sources.
Table 2: Minimum Inhibitory Concentration (MIC) in µg/mL of Metal Complexes against Gram-Negative Bacteria
| Compound/Complex | Escherichia coli | Salmonella typhi | Klebsiella pneumoniae |
| Ligand: 2-[(E)-1H-1,2,4-triazol-3-ylimino)methyl]phenol (HL) | |||
| [CoL(CH₃COO)(OH₂)₂] | 62.50 | - | 62.50 |
| Derivatives of 4-amino-substituted-1,2,4-triazole-3-thiol | |||
| Compound 4e | 25 | 31 | - |
Note: A lower MIC value indicates higher antimicrobial activity. Dashes indicate data not available in the cited sources.
Antifungal Activity
Table 3: Minimum Inhibitory Concentration (MIC) in µg/mL of Metal Complexes against Fungal Strains
| Compound/Complex | Candida albicans | Aspergillus niger |
| Ligand: 4-((4-bromobenzylidene)amino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol (L) | ||
| CoL | - | - |
| CuL | More active than CoL | More active than CoL |
| Ligand: 2-[(E)-1H-1,2,4-triazol-3-ylimino)methyl]phenol (HL) | ||
| [CoL(CH₃COO)(OH₂)₂] | 31.25 | - |
| [NiL(CH₃COO)(OH₂)₂] | 62.50 | - |
| Derivatives of 4-amino-substituted-1,2,4-triazole-3-thiol | ||
| Compound 4e | 24 | 32 |
Note: A lower MIC value indicates higher antimicrobial activity. Dashes indicate data not available in the cited sources.
Experimental Protocols
The following sections detail the methodologies for the synthesis of the triazole ligands and their metal complexes, as well as the protocols for antimicrobial screening.
Synthesis of 4-Amino-1,2,4-triazole-3-thiol Derivatives
A common synthetic route for 4-amino-1,2,4-triazole-3-thiol derivatives involves a multi-step process.[1][2]
-
Synthesis of Potassium Dithiocarbazinate: An initial step is often the synthesis of a potassium dithiocarbazinate salt by reacting a benzoic acid hydrazide with carbon disulfide in an alkaline ethanol solution.[1][2]
-
Cyclization to Triazole: The basic nucleus, 4-amino-5-substituted-4H-1,2,4-triazole-3-thiol, is then prepared by the cyclization of the potassium salt with hydrazine hydrate.[1][2]
-
Formation of Schiff Bases: Subsequently, a condensation reaction with various aldehydes is carried out to synthesize Schiff bases.[1][2]
Another described method involves treating isonicotinic acid hydrazide with carbon disulfide in the presence of potassium hydroxide to yield a 1,3,4-oxadiazole-2-thiol, which is then converted to the 4-amino-1,2,4-triazole by reaction with hydrazine hydrate.[3] Further reaction with aromatic aldehydes affords the final Schiff base derivatives.[3]
Synthesis of Metal Complexes
The synthesis of metal complexes typically involves the reaction of the synthesized 4-amino-1,2,4-triazole-3-thiol ligand with a corresponding metal salt in a suitable solvent.
For example, Co(II), Ni(II), Cu(II), and Zn(II) complexes with 4-((4-bromobenzylidene)amino)-5-(pyridin-4-yl)-4H-1,2,4-triazole-3-thiol were synthesized. The resulting complexes often exhibit an octahedral or tetrahedral geometry, with the ligand acting as a bidentate or tridentate coordinating agent through the nitrogen atom of the azomethine group and the sulfur atom of the thiol/thione group.[4][5]
Antimicrobial Screening
The in-vitro antimicrobial activity of the synthesized compounds is commonly evaluated using the following methods:
-
Agar-Well Diffusion Method: This is a simple susceptibility screening test where wells are made in agar plates inoculated with the test microorganism. The synthesized compounds are then added to the wells, and the plates are incubated. The diameter of the zone of inhibition around each well is measured to determine the antimicrobial activity.[1][2]
-
Broth Microdilution Method (for MIC determination): This method is used to determine the Minimum Inhibitory Concentration (MIC). Serial dilutions of the test compounds are prepared in a liquid growth medium in microtiter plates. The plates are then inoculated with the test microorganism and incubated. The MIC is determined as the lowest concentration of the compound that inhibits visible growth of the microorganism.[3] Suspensions of each microorganism are prepared to a specific concentration (e.g., 10⁵ cfu/mL) and applied to agar plates containing serially diluted compounds. The plates are incubated at appropriate temperatures and durations (e.g., 25°C for 72 hours for fungi), and the MIC values are then determined.[3]
Visualizing Experimental Workflows
The following diagrams illustrate the general workflows for the synthesis and evaluation of the antimicrobial efficacy of these metal complexes.
Caption: General workflow for the synthesis of 4-amino-1,2,4-triazole-3-thiol based ligands and their metal complexes.
Caption: Workflow for the in-vitro antimicrobial screening of the synthesized metal complexes.
Concluding Remarks
The chelation of metal ions with 4-amino-1,2,4-triazole-3-thiol based ligands often leads to an enhancement of antimicrobial activity. The studies reviewed here indicate that copper complexes, in particular, show promising activity against both bacteria and fungi. The variation in efficacy among different metal complexes can be attributed to factors such as the nature of the metal ion, the geometry of the complex, and the specific substitutions on the triazole ring. Further research, including quantitative structure-activity relationship (QSAR) studies and investigation into the mechanisms of action, is crucial for the rational design of more potent and selective antimicrobial agents based on this versatile scaffold.
References
- 1. abis-files.ktu.edu.tr [abis-files.ktu.edu.tr]
- 2. researchgate.net [researchgate.net]
- 3. connectjournals.com [connectjournals.com]
- 4. Transition metal complexes of triazole-based bioactive ligands: synthesis, spectral characterization, antimicrobial, anticancer and molecular docking studies - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
Bridging the Gap: A Comparative Guide to Cross-Validating Biological Activity Across Research Models
For researchers, scientists, and drug development professionals, the journey from a promising compound to a viable therapeutic is paved with rigorous testing and validation. A critical step in this process is the cross-validation of biological activity results across different research models. This guide provides an objective comparison of in silico, in vitro, and in vivo models, supported by experimental data for the well-characterized Epidermal Growth Factor Receptor (EGFR) inhibitor, Gefitinib. By understanding the correlations and discrepancies between these models, researchers can make more informed decisions, ultimately accelerating the drug discovery pipeline.
The preclinical evaluation of a drug candidate's efficacy relies on a multi-pronged approach that begins with computational predictions, moves to controlled laboratory experiments, and culminates in studies within living organisms. Each of these models—in silico, in vitro, and in vivo—offers unique advantages and limitations. Therefore, establishing a clear line of sight between the data generated from each is paramount for successful clinical translation.
Data Presentation: A Cross-Model Comparison of Gefitinib's Biological Activity
To illustrate the importance of cross-model validation, this section presents a compiled summary of the biological activity of Gefitinib, a widely used EGFR inhibitor in cancer therapy. The following tables showcase quantitative data from in silico, in vitro (biochemical and cell-based), and in vivo studies.
Disclaimer: The data presented below is compiled from multiple sources. Direct comparison of absolute values should be made with caution, as experimental conditions can vary between studies.
Table 1: In Silico and In Vitro Biochemical Activity of Gefitinib
| Research Model | Method | Target | Predicted/Measured Value |
| In Silico | Molecular Docking | EGFR Tyrosine Kinase | Binding Energy: -9.8 kcal/mol |
| In Vitro (Biochemical) | Kinase Assay | Wild-Type EGFR | IC50: 15.5 nM[1] |
| In Vitro (Biochemical) | Kinase Assay | EGFR (L858R/T790M mutant) | IC50: 823.3 nM[1] |
Table 2: In Vitro Cell-Based Activity of Gefitinib
| Research Model | Method | Cell Line | Endpoint | IC50 Value |
| In Vitro (Cell-Based) | MTT Assay | HK1 (NPC, EGFR amplified) | Cell Viability | 250 nM[2] |
| In Vitro (Cell-Based) | MTT Assay | HONE-1 (NPC) | Cell Viability | >15 µM[2] |
| In Vitro (Cell-Based) | MTT Assay | A549 (NSCLC, wild-type EGFR) | Cell Viability | 29.03 µg/mL (24h), 5.6 µg/mL (48h)[3] |
Table 3: In Vivo Efficacy of Gefitinib
| Research Model | Method | Animal Model | Tumor Type | Key Findings |
| In Vivo | Xenograft Study | Nude Mice | H358R (Cisplatin-resistant NSCLC) | Significant tumor growth inhibition[4] |
| In Vivo | Xenograft Study | Nude Mice | A431 (Epidermoid carcinoma, EGFR overexpressing) | Marked decrease in tumor uptake of imaging agent after 3 days of therapy[5] |
Experimental Protocols: Methodologies for Key Assays
Reproducibility is the cornerstone of scientific research. To that end, this section provides detailed methodologies for the key experiments cited in this guide.
MTT Assay for Cell Viability
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Cell culture medium
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a desired density and allow them to adhere overnight.
-
Treat the cells with various concentrations of the test compound (e.g., Gefitinib) and a vehicle control (e.g., DMSO).
-
Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator.
-
Following the incubation period, add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing the formazan crystals to form.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control and plot the results to determine the IC50 value.
Western Blot Analysis for Protein Expression
Western blotting is a widely used technique to detect specific proteins in a sample of tissue homogenate or extract. It uses gel electrophoresis to separate native proteins by 3-D structure or denatured proteins by the length of the polypeptide. The proteins are then transferred to a membrane (typically nitrocellulose or PVDF), where they are stained with antibodies specific to the target protein.
Materials:
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and membrane (nitrocellulose or PVDF)
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibody specific to the target protein (e.g., anti-p-EGFR, anti-Actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate (ECL)
-
Imaging system (e.g., chemiluminescence detector or X-ray film)
Procedure:
-
Lyse the treated and control cells with lysis buffer on ice.
-
Determine the protein concentration of each lysate using a protein assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by size using SDS-PAGE.
-
Transfer the separated proteins from the gel to a membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Incubate the membrane with the primary antibody overnight at 4°C with gentle agitation.
-
Wash the membrane several times with TBST to remove unbound primary antibody.
-
Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again with TBST.
-
Add the chemiluminescent substrate to the membrane and detect the signal using an imaging system.
-
Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH).
In Vivo Tumor Xenograft Study
In vivo xenograft studies involve the transplantation of human tumor cells into immunocompromised mice to evaluate the efficacy of a therapeutic agent in a living organism.
Materials:
-
Immunocompromised mice (e.g., nude or SCID mice)
-
Human cancer cell line of interest
-
Matrigel (optional, to enhance tumor formation)
-
Test compound (e.g., Gefitinib) and vehicle control
-
Calipers for tumor measurement
Procedure:
-
Culture the human cancer cells in vitro.
-
Harvest the cells and resuspend them in a suitable medium, with or without Matrigel.
-
Subcutaneously inject a specific number of cells into the flank of each mouse.
-
Monitor the mice for tumor formation.
-
Once the tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Administer the test compound and vehicle control to the respective groups according to the planned dosing schedule (e.g., daily oral gavage).
-
Measure the tumor volume using calipers at regular intervals (e.g., twice a week). Tumor volume can be calculated using the formula: (Length x Width²) / 2.
-
Monitor the body weight of the mice as a measure of general health and potential toxicity.
-
At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., Western blotting, immunohistochemistry).
-
Plot the mean tumor volume over time for each group to assess the anti-tumor efficacy of the compound.
Mandatory Visualization: Diagrams of Key Processes
Visual representations are powerful tools for understanding complex biological and experimental processes. The following diagrams, created using the DOT language, illustrate a key signaling pathway, a typical experimental workflow, and the logical relationships between the different research models.
Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.
Caption: A typical experimental workflow for cross-validating biological activity.
Caption: Logical relationships and feedback between research models.
References
- 1. Comparing the Efficacy of Two Generations of EGFR-TKIs: An Integrated Drug–Disease Mechanistic Model Approach in EGFR-Mutated Lung Adenocarcinoma - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Preclinical activity of gefitinib in non-keratinizing nasopharyngeal carcinoma cell lines and biomarkers of response - PMC [pmc.ncbi.nlm.nih.gov]
- 3. In vitro and in vivo antitumor effect of gefitinib nanoparticles on human lung cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Available Technologies - NCI [techtransfer.cancer.gov]
- 5. In vitro and in vivo antitumor effect of gefitinib nanoparticles on human lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 4-Amino-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol in a Laboratory Setting
The proper disposal of 4-Amino-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol is crucial for maintaining a safe laboratory environment and ensuring environmental protection. While a specific Safety Data Sheet (SDS) for this exact compound was not located, the following procedures are based on guidelines for structurally similar triazole and thiol compounds and general principles of hazardous waste management in a laboratory setting.[1][2][3][4][5]
Personal Protective Equipment (PPE)
Before handling the chemical for disposal, it is imperative to be equipped with the appropriate personal protective equipment to prevent exposure.
| PPE Category | Specification |
| Hand Protection | Wear chemically resistant gloves (e.g., nitrile, neoprene). |
| Eye Protection | Use chemical safety goggles or a face shield.[1][2] |
| Skin and Body | A lab coat or chemical-resistant apron is required. Closed-toe shoes are mandatory. |
| Respiratory | If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator with an appropriate cartridge.[2] |
Waste Segregation and Collection
Proper segregation of chemical waste is the first step in the disposal process.
-
Solid Waste:
-
Collect waste this compound in a designated, properly labeled, and sealed container.
-
Contaminated materials such as filter paper, gloves, and weighing boats should also be placed in this container.[6]
-
-
Liquid Waste:
Container Labeling
Accurate and clear labeling of waste containers is essential for safety and regulatory compliance.
| Label Information | Description |
| Waste Identification | "Hazardous Waste" |
| Chemical Name | "this compound" |
| CAS Number (if available) | 61019-27-0[7] |
| Hazard Pictograms | Include appropriate GHS pictograms (e.g., exclamation mark for irritant, health hazard).[8] |
| Accumulation Start Date | The date when the first drop of waste was added to the container. |
| Researcher's Name & Lab | Contact information for the responsible party. |
Storage of Chemical Waste
Store the waste container in a designated, well-ventilated, and secure area away from general laboratory traffic. The storage area should have secondary containment to control any potential leaks or spills.
Disposal Procedure
The final disposal of this compound must be conducted through a licensed environmental waste management company.[1][2]
-
Package for Pickup: Ensure the waste container is securely sealed and the label is clearly visible and legible.
-
Schedule Pickup: Contact your institution's Environmental Health and Safety (EHS) office to arrange for the pickup and disposal of the hazardous waste.
-
Documentation: Complete all necessary waste disposal forms as required by your institution and the waste disposal company.
Spill Management
In the event of a spill:
-
Evacuate: If the spill is large or in a poorly ventilated area, evacuate the immediate vicinity.
-
Control: Prevent the spread of the material. For solid spills, carefully sweep or scoop the material into a waste container. For liquid spills, use an inert absorbent material.
-
Decontaminate: Clean the spill area with an appropriate solvent or detergent and water. Collect all cleanup materials as hazardous waste.
-
Report: Report the spill to your laboratory supervisor and EHS office.
Visual Workflow for Disposal
The following diagram illustrates the logical flow of the disposal process for this compound.
Caption: Disposal workflow for this compound.
References
- 1. fishersci.com [fishersci.com]
- 2. fishersci.com [fishersci.com]
- 3. epfl.ch [epfl.ch]
- 4. ptb.de [ptb.de]
- 5. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Laboratory waste disposal • Chemistry • Department of Biology, Chemistry, Pharmacy [bcp.fu-berlin.de]
- 7. This compound | 61019-27-0 [chemicalbook.com]
- 8. 4-amino-5-methyl-4H-1,2,4-triazole-3-thiol | C3H6N4S | CID 1268034 - PubChem [pubchem.ncbi.nlm.nih.gov]
Safeguarding Your Research: Essential Safety and Handling Protocols for 4-Amino-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol
For Immediate Implementation: This document provides critical safety and logistical guidance for researchers, scientists, and drug development professionals handling 4-Amino-5-(2-thienyl)-4H-1,2,4-triazole-3-thiol (CAS No. 61019-27-0). The following procedures are based on established safety data for structurally similar compounds and are designed to ensure the well-being of laboratory personnel and the integrity of your research.
While a specific Safety Data Sheet (SDS) for this compound was not located, the safety profile of analogous 4-amino-1,2,4-triazole-3-thiol derivatives provides a strong basis for the recommended precautions. These compounds are consistently classified as hazardous, necessitating stringent adherence to the handling, personal protective equipment (PPE), and disposal protocols outlined below.
Hazard and Precautionary Summary
Based on the analysis of related chemical structures, this compound is anticipated to present the following hazards. The corresponding precautionary statements should be rigorously followed.
| Hazard Class | GHS Hazard Statement (Code) | Precautionary Statement (Code) |
| Acute Toxicity (Oral, Dermal, Inhalation) | Harmful if swallowed, in contact with skin, or if inhaled (H302, H312, H332).[1] | Wash hands and any exposed skin thoroughly after handling. Do not eat, drink or smoke when using this product. Wear protective gloves/protective clothing/eye protection/face protection. Avoid breathing dust/fume/gas/mist/vapors/spray. Use only outdoors or in a well-ventilated area.[2] |
| Skin Corrosion/Irritation | Causes skin irritation (H315).[1] | IF ON SKIN: Wash with plenty of soap and water. If skin irritation occurs: Get medical advice/attention. Take off contaminated clothing and wash before reuse.[2] |
| Serious Eye Damage/Eye Irritation | Causes serious eye irritation (H319).[1] | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. If eye irritation persists: Get medical advice/attention.[2] |
| Specific Target Organ Toxicity (Single Exposure) | May cause respiratory irritation (H335).[1] | IF INHALED: Remove victim to fresh air and keep at rest in a position comfortable for breathing. Call a POISON CENTER or doctor/physician if you feel unwell.[2] |
Personal Protective Equipment (PPE) Requirements
A comprehensive PPE strategy is mandatory to mitigate the risks associated with handling this compound. The following table details the minimum required PPE.
| Protection Type | Specification | Standard Compliance |
| Hand Protection | Chemical-resistant gloves (e.g., nitrile rubber). | EU Directive 89/686/EEC and the standard EN 374 derived from it. |
| Eye/Face Protection | Safety glasses with side-shields or chemical safety goggles.[2] | OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[2] |
| Skin and Body Protection | Laboratory coat and appropriate protective clothing to prevent skin exposure.[2] | N/A |
| Respiratory Protection | Use a NIOSH/MSHA or European Standard EN 149 approved respirator if dust is generated and engineering controls are insufficient.[3] | OSHA's 29 CFR 1910.134 and ANSI Z88.2 requirements or European Standard EN 149. |
Operational and Disposal Plans
A systematic approach to the handling and disposal of this compound is essential for maintaining a safe laboratory environment.
Step-by-Step Handling Protocol:
-
Preparation: Before handling, ensure that an appropriate eyewash station and safety shower are readily accessible.[2] Designate a specific handling area, preferably within a chemical fume hood or a well-ventilated space.
-
Donning PPE: Put on all required personal protective equipment as detailed in the PPE requirements table.
-
Weighing and Transfer: Handle the solid compound with care to minimize dust formation. Use appropriate tools for transfer. If weighing, do so in an enclosure or a ventilated balance enclosure.
-
In Solution: When preparing solutions, add the compound slowly to the solvent to avoid splashing.
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water. Decontaminate all work surfaces.
-
Storage: Store the compound in a tightly closed container in a cool, dry, and well-ventilated area, away from strong oxidizing agents.[2][3]
Disposal Plan:
-
Waste Collection: Collect all waste material, including contaminated consumables (e.g., gloves, weighing paper), in a designated, properly labeled hazardous waste container.
-
Disposal Procedure: Dispose of the waste through a licensed professional waste disposal service.[4] Do not allow the chemical to enter the drains.[4]
-
Container Disposal: Contaminated packaging should be disposed of as unused product.[4]
Visual Workflow for Safe Handling
The following diagram illustrates the logical workflow for the safe handling of this compound, from initial preparation to final disposal.
Caption: Workflow for safe handling of this compound.
References
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
